4,5-Dichloropicolinic acid
Description
Properties
IUPAC Name |
4,5-dichloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-3-1-5(6(10)11)9-2-4(3)8/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQMTNAVHHXZIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310511 | |
| Record name | 4,5-DICHLOROPICOLINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73455-13-7 | |
| Record name | 73455-13-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-DICHLOROPICOLINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 4,5-Dichloropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloropicolinic acid, a halogenated derivative of picolinic acid, is a compound of interest in various chemical and biological research fields. Its structural features, particularly the presence of chlorine atoms on the pyridine ring, significantly influence its chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for their determination, and insights into its synthesis and potential biological signaling pathways.
Core Chemical Properties
A thorough understanding of the fundamental chemical properties of this compound is essential for its application in research and development. The following tables summarize its key identifiers and physicochemical properties.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 4,5-dichloropyridine-2-carboxylic acid[1] |
| Synonyms | 4,5-Dichloro-2-picolinic acid |
| CAS Number | 73455-13-7[1] |
| Molecular Formula | C₆H₃Cl₂NO₂[1] |
| Molecular Weight | 192.00 g/mol |
| Canonical SMILES | C1=C(C(=CN=C1C(=O)O)Cl)Cl[1] |
| InChI Key | JTQMTNAVHHXZIH-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Melting Point | Data not available in searched results |
| Boiling Point | 328.2°C at 760 mmHg[1] |
| Solubility | Data not available in searched results |
| pKa | Data not available in searched results |
| Density | 1.612 g/cm³[1] |
| Flash Point | 152.3°C[1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will resonate at a downfield chemical shift (typically in the range of 165-185 ppm). The chemical shifts of the pyridine ring carbons will be affected by the positions of the chlorine substituents.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹ due to the carboxylic acid. A strong C=O stretching vibration for the carbonyl group will be observed around 1700-1730 cm⁻¹. C-Cl stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would be influenced by the presence of the chlorine atoms, leading to characteristic isotopic patterns for fragments containing chlorine.
Experimental Protocols
This section provides detailed methodologies for the determination of the key chemical properties of this compound.
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a general approach can be inferred from the synthesis of related compounds. One potential route could involve the oxidation of a corresponding 2-methyl-4,5-dichloropyridine precursor.
General Oxidation Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-methyl-4,5-dichloropyridine starting material in a suitable solvent, such as water or a mixture of water and pyridine.
-
Oxidation: Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise to the stirred solution. The reaction mixture is then heated to reflux for several hours to ensure complete oxidation.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess oxidizing agent is quenched by the addition of a reducing agent like sodium bisulfite. The resulting manganese dioxide is removed by filtration.
-
Isolation: The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the this compound.
-
Purification: The crude product can be collected by filtration, washed with cold water, and further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Diagram 1: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Determination of Physicochemical Properties
Melting Point Determination (Capillary Method):
-
A small amount of the finely powdered, dry sample is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.
Solubility Determination:
-
To a known volume of a specific solvent (e.g., water, ethanol, acetone) at a controlled temperature, add a small, weighed amount of this compound.
-
Stir the mixture vigorously for a set period to ensure equilibrium is reached.
-
If the solid dissolves completely, add more solute until a saturated solution is formed (i.e., undissolved solid remains).
-
The concentration of the dissolved solid in the saturated solution is then determined, typically by gravimetric analysis of an aliquot of the supernatant.
pKa Determination (Potentiometric Titration):
-
A precisely weighed sample of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility in water is low).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
A titration curve (pH vs. volume of titrant added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
Diagram 2: Experimental Workflow for Property Determination
Caption: Workflow for determining the physicochemical and spectroscopic properties.
Biological Activity and Signaling Pathways
Picolinic acid derivatives are known to exhibit herbicidal activity by acting as synthetic auxins. While specific studies on the herbicidal effects of this compound are not detailed in the provided search results, its structural similarity to other active picolinic acids suggests it may share a similar mechanism of action.
Mechanism of Action as a Synthetic Auxin:
Synthetic auxins like picolinic acid derivatives mimic the natural plant hormone indole-3-acetic acid (IAA). They bind to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins. This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The degradation of these repressors allows for the expression of auxin-responsive genes, leading to uncontrolled cell division and elongation, ultimately causing plant death.
Diagram 3: Simplified Auxin Signaling Pathway
Caption: Simplified signaling pathway of synthetic auxins like this compound.
Conclusion
This technical guide has synthesized the available information on the chemical properties of this compound. While key identifiers and some physical properties are documented, a significant gap exists in the publicly available experimental data for its melting point, solubility, pKa, and detailed spectroscopic characteristics. The provided experimental protocols offer a framework for researchers to obtain this missing data. The likely biological activity of this compound as a synthetic auxin, based on its structural class, has also been outlined. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.
References
4,5-Dichloropicolinic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the molecular structure, chemical properties, and a putative synthesis pathway for 4,5-Dichloropicolinic acid. Due to the limited availability of specific experimental data in peer-reviewed literature, this document combines established chemical principles with data from closely related analogs to offer a comprehensive resource for researchers. The guide includes structured data tables for easy reference, a hypothesized experimental protocol, and detailed diagrams to illustrate the proposed synthetic and analytical workflows. This document is intended to serve as a foundational reference for further research and application development involving this compound.
Molecular Structure and Identification
This compound is a di-substituted pyridine carboxylic acid. The molecular structure consists of a pyridine ring chlorinated at the 4th and 5th positions, with a carboxylic acid group at the 2nd position.
Table 1: Molecular Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 4,5-dichloropyridine-2-carboxylic acid |
| CAS Number | 73455-13-7[1] |
| Molecular Formula | C₆H₃Cl₂NO₂[1] |
| Molecular Weight | 192.00 g/mol |
| SMILES | C1=C(C(=CN=C1C(=O)O)Cl)Cl[1] |
| InChI Key | JTQMTNAVHHXZIH-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 152.3 °C | [1] |
| Boiling Point | 328.2 °C at 760 mmHg | [1] |
| Density | 1.612 g/cm³ | [1] |
| pKa | (Predicted) ~2-3 | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. |
Hypothesized Synthesis Pathway
The following diagram illustrates a hypothesized two-step synthesis beginning from 4,5-dichloro-2-(trichloromethyl)pyridine.
Caption: Hypothesized synthesis of this compound.
Experimental Protocol (Hypothesized)
Step 1: Hydrolysis of 4,5-dichloro-2-(trichloromethyl)pyridine
-
To a stirred solution of concentrated sulfuric acid, cautiously add 4,5-dichloro-2-(trichloromethyl)pyridine at a controlled temperature (e.g., 0-10 °C).
-
After the addition is complete, slowly add water to the reaction mixture.
-
Heat the mixture to reflux for several hours to ensure complete hydrolysis of the trichloromethyl group to a carboxylic acid.
-
Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The precipitated solid product, this compound, is collected by vacuum filtration.
-
Wash the solid with cold water to remove any residual acid.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Spectroscopic Data (Predicted)
Specific, experimentally obtained spectroscopic data for this compound is not widely available. The following table provides predicted and expected values based on the chemical structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data for this compound
| Spectrum | Expected Peaks/Signals |
| ¹H NMR | Two singlets in the aromatic region (δ 7.5-9.0 ppm), one for each of the pyridine protons. A broad singlet for the carboxylic acid proton (δ > 10 ppm). |
| ¹³C NMR | Signals for the six carbon atoms: four in the aromatic region (δ 120-160 ppm), and one for the carboxylic acid carbonyl (δ > 160 ppm). |
| IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=C and C=N stretches in the aromatic region (~1400-1600 cm⁻¹), and C-Cl stretches (~600-800 cm⁻¹). |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ corresponding to the molecular weight (191/193/195 due to chlorine isotopes). Fragmentation would likely involve the loss of COOH, Cl, and other fragments. |
Experimental Workflow for Characterization
The following diagram outlines a typical workflow for the structural characterization and purity assessment of a synthesized organic compound like this compound.
Caption: Standard experimental workflow for characterization.
Conclusion
This compound presents an interesting molecular scaffold for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding of its structure and properties. The absence of detailed, publicly available experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential applications. The proposed synthesis and characterization workflows offer a starting point for researchers venturing into the study of this and related molecules.
References
Navigating the Solubility Landscape of 4,5-Dichloropicolinic Acid in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide is intended for researchers, scientists, and professionals in drug development who are engaged with 4,5-Dichloropicolinic acid. A thorough review of publicly available scientific literature and chemical databases has revealed a notable absence of specific quantitative solubility data for this compound in a broad range of common organic solvents. This data gap necessitates that researchers determine solubility experimentally to meet the specific requirements of their work, whether in formulation, synthesis, or analytical method development.
This guide provides a comprehensive overview of the established methodologies for determining the solubility of a solid organic compound such as this compound. The information presented herein is based on well-regarded laboratory protocols and is designed to equip scientific professionals with the necessary knowledge to accurately and reliably generate their own solubility data.
Introduction to Solubility Determination
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property. It influences bioavailability, processability, and the design of formulations. The principle of "like dissolves like" provides a qualitative prediction, suggesting that the polarity of the solute and solvent are key determinants of solubility. However, for precise applications, experimental determination of quantitative solubility is indispensable.
Methodologies for Solubility Measurement
Several methods are employed to determine the equilibrium solubility of a solid in a liquid solvent. The choice of method often depends on the properties of the compound, the required accuracy, and the available equipment. Two common and reliable methods are:
-
The Shake-Flask Method: This is considered the "gold standard" for determining thermodynamic solubility due to its simplicity and reliability.[1] It involves agitating an excess amount of the solid solute with the solvent in a sealed container at a constant temperature until equilibrium is reached.[1][2]
-
The Polythermal Method: This technique involves preparing a solution of a known concentration and then determining the temperature at which the solid completely dissolves upon heating and subsequently precipitates upon cooling. This method is particularly useful for understanding the temperature dependence of solubility.
This guide will focus on a detailed protocol for the widely adopted shake-flask method.
Experimental Protocol: The Shake-Flask Method
The shake-flask method is a robust technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[1] The following protocol outlines the necessary steps for its successful implementation.
Materials and Equipment
-
Solute: High-purity this compound.
-
Solvents: A range of high-purity organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, etc.).
-
Apparatus:
-
Analytical balance
-
Vials or flasks with secure, chemically resistant caps (e.g., screw-cap glass vials with PTFE-lined septa).
-
Constant temperature shaker bath or incubator.
-
Centrifuge.
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material).
-
Volumetric flasks and pipettes.
-
An appropriate analytical instrument for quantification, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
-
Procedure
-
Preparation:
-
Ensure all glassware is scrupulously clean and dry.
-
Prepare a stock solution of this compound in a suitable solvent for the creation of a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed. A visual confirmation of undissolved solid at the end of the experiment is necessary.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.[3]
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.
-
To separate the undissolved solid, centrifuge the vials at the experimental temperature.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles. Adsorption of the solute to the filter should be checked and accounted for if significant.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve using standards of known concentrations of this compound.
-
Determine the concentration of this compound in the saturated solution by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination method.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While readily available quantitative data on the solubility of this compound in organic solvents is currently limited, this guide provides the necessary framework for researchers to generate this crucial information in-house. The shake-flask method, when performed with care and precision, yields reliable and accurate thermodynamic solubility data that is essential for informed decision-making in research and development. It is recommended that for any specific application, the solubility be determined in the exact solvent system and at the relevant temperature to ensure the data's applicability.
References
Spectroscopic Analysis of 4,5-Dichloropicolinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloropicolinic acid, a halogenated derivative of picolinic acid, holds potential interest for researchers in various fields, including agrochemicals and pharmaceuticals, due to the biological activities often associated with this structural motif. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides an overview of the expected spectroscopic data (NMR, IR, MS) for this compound and outlines general experimental protocols for their acquisition.
It is important to note that a complete, publicly available, and consolidated set of experimental spectroscopic data for this compound is not readily found in the scientific literature or common databases. Therefore, this guide presents predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy. The provided experimental protocols are standardized methods applicable to the analysis of substituted picolinic acids.
Chemical Structure
Caption: Chemical structure of this compound.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and MS spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | s | 1H | H-6 |
| ~8.2 | s | 1H | H-3 |
| >10 | br s | 1H | COOH |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | C=O (COOH) |
| ~150-155 | C-2 |
| ~148-152 | C-6 |
| ~140-145 | C-4 |
| ~135-140 | C-5 |
| ~125-130 | C-3 |
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1470 | Medium-Strong | C=C and C=N ring stretching |
| ~1300 | Medium | C-O stretch |
| ~900 | Medium | O-H bend (out-of-plane) |
| ~800-850 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 191/193/195 | [M]⁺∙ (Molecular ion with characteristic chlorine isotope pattern) |
| 174/176/178 | [M-OH]⁺ |
| 146/148/150 | [M-COOH]⁺ |
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for this compound are provided below. These are general procedures and may require optimization based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired resolution of the spectra. DMSO-d₆ is often a good choice for carboxylic acids.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30 or similar
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (or as needed for good signal-to-noise)
-
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zgpg30 or similar with proton decoupling
-
Spectral width: ~240 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Workflow Diagram:
An In-depth Technical Guide to the Thermal Stability of 4,5-Dichloropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 4,5-Dichloropicolinic acid, a compound of interest in pharmaceutical and agrochemical research. Due to the limited publicly available experimental data for this specific isomer, this document combines the known physical properties with illustrative thermal analysis data derived from closely related analogs, such as 3,6-Dichloropicolinic acid. This guide is intended to provide researchers with a robust framework for understanding and evaluating the thermal characteristics of this and similar molecules. It includes detailed, adaptable experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), hypothetical thermal decomposition pathways, and structured data tables for clarity and comparative purposes.
Introduction
This compound is a halogenated pyridine carboxylic acid derivative. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and ultimately, their safety and efficacy in various applications. Understanding the melting point, decomposition temperature, and the thermodynamic profile of a compound is paramount for establishing its shelf-life, identifying potential hazards, and designing stable formulations. This guide synthesizes the available information and provides a practical framework for the thermal analysis of this compound and related compounds.
Physicochemical and Thermal Properties
Table 1: Physicochemical and Thermal Properties of Dichloropicolinic Acid Isomers
| Property | This compound | 3,6-Dichloropicolinic Acid (Clopyralid) |
| CAS Number | 73455-13-7 | 1702-17-6 |
| Molecular Formula | C₆H₃Cl₂NO₂ | C₆H₃Cl₂NO₂ |
| Molecular Weight | 191.99 g/mol | 191.99 g/mol |
| Melting Point (°C) | Data not available | 151 - 152[1] |
| Boiling Point (°C) | 328.2 (at 760 mmHg)[2] | 323.7 (at 760 mmHg)[1] |
| Flash Point (°C) | 152.3[2] | 149.6[1] |
| Illustrative TGA Onset of Decomposition (°C) | ~200 - 220 | ~150 (decomposition)[3] |
| Illustrative DSC Melting Endotherm (°C) | ~140 - 150 | ~151 |
| Illustrative Major Decomposition Product | Dichloropyridine (via decarboxylation) | 2,5-Dichloropyridine (in solution at 75°C)[4] |
Disclaimer: The TGA and DSC data for this compound are illustrative and extrapolated from the behavior of similar compounds for educational purposes. Actual experimental values may vary.
Experimental Protocols for Thermal Analysis
The following are detailed, generalized protocols for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on solid organic compounds like this compound. These protocols should be adapted based on the specific instrumentation and safety requirements of your laboratory.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature.
Apparatus: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample crucible in the TGA furnace.
-
Set the purge gas (typically high-purity nitrogen) to a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 400°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).
-
Quantify the percentage of mass loss at each decomposition step.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from a sample as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and other thermal events.
Apparatus: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Set the purge gas (typically high-purity nitrogen) to a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to a temperature above the expected melting point (e.g., 200°C) at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Record the differential heat flow as a function of temperature.
-
Identify endothermic peaks, which correspond to events like melting.
-
Determine the onset temperature and the peak temperature of the melting endotherm.
-
Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.
-
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates a logical workflow for the thermal characterization of a solid organic compound.
Caption: A flowchart of the experimental workflow for thermal analysis.
Plausible Thermal Decomposition Pathway
The primary thermal decomposition pathway for many carboxylic acids is decarboxylation. For chlorinated picolinic acids, this would likely be followed by further fragmentation at higher temperatures.
Caption: A plausible thermal decomposition pathway for this compound.
Discussion and Conclusion
The thermal stability of this compound is a crucial aspect of its chemical profile. While direct experimental data remains scarce, analysis of its known physical properties and comparison with related isomers like 3,6-Dichloropicolinic acid allow for a preliminary assessment. The provided illustrative data and experimental protocols offer a solid foundation for researchers to conduct their own detailed thermal analyses. The primary anticipated thermal events are melting, followed by decomposition at a higher temperature, likely initiated by decarboxylation.
For drug development professionals, it is imperative to conduct rigorous experimental thermal analysis to establish a definitive stability profile. This will ensure the development of safe, stable, and effective formulations. Future work should focus on obtaining and publishing comprehensive TGA and DSC data for this compound to fill the current knowledge gap.
References
- 1. 3,6-Dichloropicolinic acid | CAS#:1702-17-6 | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. 3,6-Dichloropyridine-2-carboxylic acid, 96% | Fisher Scientific [fishersci.ca]
- 4. Residues of clopyralide (3,6-dichloropicolinic acid) in strawberries and their changes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of Picolinic Acid Derivatives: A Technical Guide for Researchers
An in-depth exploration of the history, synthesis, and therapeutic potential of a privileged scaffold in drug discovery.
Introduction
Picolinic acid, a simple pyridine derivative, has emerged as a "privileged" structural motif in the landscape of medicinal chemistry and drug discovery.[1] First synthesized in the 19th century, this organic compound and its derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation in diverse therapeutic areas, including oncology, infectious diseases, and neurology.[2][3] Naturally occurring as an endogenous catabolite of the amino acid tryptophan via the kynurenine pathway, picolinic acid's inherent biological relevance has further fueled interest in its potential as a versatile scaffold for the development of novel therapeutics.[4][5] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological activities of picolinic acid derivatives, tailored for researchers, scientists, and drug development professionals.
Historical Perspective and Key Discoveries
The journey of picolinic acid began in the 19th century with early explorations into pyridine chemistry.[2] Initially prepared through the oxidation of α-picoline using strong oxidizing agents like potassium permanganate, its synthesis marked a significant step in the understanding of pyridine derivatives.[2][6] For many years, picolinic acid was primarily of interest for its chelating properties, a characteristic first reported by Weidel in 1879 who demonstrated its ability to efficiently chelate copper and iron.[4] This property remains a cornerstone of its biological function and therapeutic applications.
A pivotal moment in the history of picolinic acid was the discovery of its natural biosynthesis from L-tryptophan through the kynurenine pathway.[4][5] This finding established picolinic acid as an endogenous metabolite, suggesting its involvement in various physiological processes. Subsequent research has implicated picolinic acid in a range of effects, including neuroprotective, immunological, and anti-proliferative activities.[4][7]
The recognition of the picolinic acid scaffold as a "privileged" structure in drug discovery has spurred the synthesis and evaluation of a vast array of derivatives.[1] This has led to the identification of compounds with potent and selective activities against a variety of biological targets, solidifying the importance of this chemical class in modern medicinal chemistry.
Synthetic Methodologies
The synthesis of picolinic acid and its derivatives has evolved significantly since its initial discovery. While classical methods involving the oxidation of picolines are still relevant, a variety of more sophisticated and versatile synthetic routes have been developed to enable the creation of diverse chemical libraries for biological screening.
General Synthesis of Picolinic Acid
A common laboratory-scale synthesis of picolinic acid involves the oxidation of 2-methylpyridine (α-picoline) with potassium permanganate (KMnO₄).[6]
Experimental Protocol: Oxidation of α-Picoline to Picolinic Acid [6]
-
Materials: α-picoline, potassium permanganate, water, hydrochloric acid, 95% ethanol, dry hydrogen chloride, absolute ethanol, dry ether.
-
Procedure:
-
In a 5-L three-necked flask equipped with a reflux condenser and stirrer, combine 2500 ml of water and 50 g of α-picoline.
-
Add 90 g of potassium permanganate and heat the mixture on a steam bath until the purple color disappears (approximately 1 hour).
-
Add a second 90 g portion of potassium permanganate followed by 500 ml of water and continue heating until the purple color is gone (2–2.5 hours).
-
Cool the reaction mixture slightly and filter the precipitated manganese oxides, washing them with 1 L of hot water.
-
Concentrate the filtrate under reduced pressure to 150–200 ml, filter if necessary, and acidify to Congo red with concentrated hydrochloric acid.
-
Evaporate the acidic solution to dryness under reduced pressure.
-
Reflux the solid residue with 250 ml of 95% ethanol for one hour, filter, and repeat the extraction with 150 ml of 95% ethanol.
-
Pass dry hydrogen chloride into the combined ethanolic filtrates until crystals of picolinic acid hydrochloride begin to separate.
-
Chill the solution to about 10°C while continuing to saturate with hydrogen chloride.
-
Filter the crystals and air-dry to yield picolinic acid hydrochloride.
-
For purification, the hydrochloride can be dissolved in hot absolute ethanol, filtered from any insoluble material, and recrystallized by the addition of an equal volume of dry ether.
-
Another industrially relevant method is the hydrolysis of 2-cyanopyridine.[8]
Experimental Protocol: Hydrolysis of 2-Cyanopyridine to Picolinic Acid [8]
-
Materials: 2-cyanopyridine, deionized water, 30% sodium hydroxide, 30% hydrochloric acid, anhydrous ethanol.
-
Procedure:
-
In a 500 ml three-necked flask, add 100 g of 2-cyanopyridine and 200 g of deionized water.
-
Stir and heat the mixture to 50°C.
-
Add 128.2 g of 30% sodium hydroxide and continue to heat under reflux for 4 hours.
-
Distill off 50 g of water and then cool the reaction solution to 20°C.
-
Adjust the pH of the solution to 2.5 with 30% hydrochloric acid.
-
Evaporate the reaction solution to dryness.
-
Add 300 g of anhydrous ethanol dropwise to the flask while maintaining the temperature at 55°C.
-
Cool to induce crystallization, then filter and dry the solid to obtain 2-picolinic acid.
-
Synthesis of Picolinamide Derivatives
Picolinamide derivatives are a significant class of compounds with diverse biological activities. A general method for their synthesis involves the coupling of a picolinic acid derivative with an appropriate amine.
Experimental Protocol: General Synthesis of Picolinamide Derivatives [9]
-
Materials: Picolinic acid, aminophenol, dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt), toluene.
-
Procedure:
-
To a solution of the desired picolinic acid and aminophenol in toluene, add DCC and HOBt.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to obtain the desired picolinamide derivative.
-
Synthesis of Fusaric Acid
Fusaric acid (5-butylpicolinic acid) is a naturally occurring picolinic acid derivative with a range of biological activities.[10] A concise total synthesis has been developed from commercially available materials.[2][3]
Experimental Protocol: Total Synthesis of Fusaric Acid [2]
-
Materials: 6-bromonicotinaldehyde, n-butyllithium, 1-bromobutane, tetrahydrofuran (THF), ammonium chloride, dichloromethane, sodium cyanide, manganese dioxide, methanol, hydrochloric acid, sodium hydroxide.
-
Procedure:
-
Step 1: Alkylation. To a solution of 6-bromonicotinaldehyde in THF at low temperature, add n-butyllithium followed by 1-bromobutane. Quench the reaction with saturated ammonium chloride solution and extract with dichloromethane to afford the alkylated intermediate.
-
Step 2: Oxidation. Treat the intermediate with sodium cyanide and manganese dioxide in methanol to oxidize the aldehyde to the corresponding methyl ester.
-
Step 3: Hydrolysis. Hydrolyze the methyl ester to the carboxylic acid using aqueous sodium hydroxide.
-
Step 4: Acidification. Acidify the reaction mixture with hydrochloric acid to precipitate fusaric acid, which can be collected by filtration.
-
Pharmacological Activities and Mechanisms of Action
Picolinic acid and its derivatives exhibit a wide spectrum of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
Numerous picolinic acid derivatives have demonstrated significant anticancer properties. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and chelation of essential metal ions.
A novel derivative of picolinic acid has been shown to induce endoplasmic reticulum (ER) stress-mediated apoptosis in human non-small cell lung cancer cells.[3] This compound triggers the activation of caspases 3, 4, and 9, and enhances the phosphorylation of eIF2α, a key event in the ER stress response.[3]
Table 1: Anticancer Activity of Selected Picolinic Acid Derivatives
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |
| Compound 5 | A549 (Lung) | Cytotoxicity | 99.93 | [3] |
| Fusaric Acid | HNSCC | Tumoricidal | - | [3] |
| Picolinamide 87 | C. difficile | Antibacterial | 0.125 (MIC) | [11] |
Antiviral Activity
Picolinic acid itself has demonstrated broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus.[12][13] Its primary mechanism of action involves the inhibition of viral entry into host cells by compromising the integrity of the viral membrane and inhibiting virus-cellular membrane fusion.[12][14][15]
Table 2: Antiviral Activity of Picolinic Acid
| Virus | Cell Line | Activity | IC₅₀ (mM) | Reference |
| Influenza A virus (PR8) | MDCK | Inhibition of infection | ~1 | [12] |
| SARS-CoV-2 | HEK293T-ACE2 | Inhibition of infection | ~1 | [11] |
Antimicrobial Activity
Picolinic acid and its derivatives have also been investigated for their antimicrobial properties. They have shown activity against a range of bacteria and fungi.[6][16]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Materials: Picolinic acid derivative, bacterial/fungal strain, appropriate broth medium (e.g., Mueller-Hinton broth), 96-well microtiter plates, incubator.
-
Procedure:
-
Prepare a stock solution of the picolinic acid derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the inoculum to each well of the microtiter plate.
-
Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubate the plate at the appropriate temperature and for the required duration for the specific microorganism.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Table 3: Antimicrobial Activity of Picolinic Acid and Derivatives
| Compound | Microorganism | Activity | MIC (mg/mL) | Reference |
| Picolinic Acid | S. aureus | Antibacterial | 0.5 | [5] |
| Picolinic Acid | E. coli | Antibacterial | 0.5 | [5] |
| Picolinic Acid | C. albicans | Antifungal | 0.78 | [16] |
Neuroprotective and Anti-inflammatory Activities
Picolinic acid, as a metabolite of the kynurenine pathway, has been implicated in neuroprotective and anti-inflammatory processes.[7][17] Alterations in the levels of kynurenine pathway metabolites have been associated with various neurodegenerative and inflammatory diseases.[7] Picolinic acid has been shown to attenuate neurotoxicity induced by quinolinic acid, another kynurenine pathway metabolite.[18] Furthermore, some picolinamide derivatives have been investigated as inhibitors of enzymes involved in inflammatory signaling, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[19] The anti-inflammatory effects of some derivatives are mediated through the inhibition of key signaling pathways like NF-κB and MAPKs.[20][21]
Table 4: Neuroprotective and Anti-inflammatory Activity of Picolinic Acid Derivatives
| Compound | Target/Model | Activity | Quantitative Data | Reference |
| Picolinic Acid | Quinolinic acid-induced neurotoxicity | Neuroprotection | Attenuation of ChAT activity decline | [18] |
| Picolinamide 25 | 11β-HSD1 | Enzyme Inhibition | IC₅₀ = 2 nM | [19] |
| Fusaric Acid | Dopamine β-hydroxylase | Enzyme Inhibition | - | [1] |
Clinical Development and Future Perspectives
Several picolinic acid derivatives have progressed into clinical development, highlighting the translational potential of this chemical class. Fusaric acid, for instance, has undergone clinical trials for the treatment of hypertension due to its inhibitory effect on dopamine β-hydroxylase.[1] More recently, a picolinamide derivative has shown promise as a potent and selective antibacterial agent against Clostridioides difficile.[2]
The versatility of the picolinic acid scaffold, coupled with its favorable physicochemical properties, ensures its continued prominence in drug discovery. Future research will likely focus on the development of derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The exploration of novel mechanisms of action and the application of picolinic acid derivatives to emerging therapeutic targets will undoubtedly uncover new opportunities for the treatment of a wide range of human diseases.
Conclusion
From its humble beginnings as a synthetic curiosity to its current status as a privileged scaffold in medicinal chemistry, the story of picolinic acid is a testament to the power of chemical exploration and the intricate relationship between natural products and drug discovery. The diverse and potent biological activities of its derivatives have paved the way for the development of novel therapeutic agents with the potential to address significant unmet medical needs. For researchers and drug development professionals, the picolinic acid core represents a rich and enduring source of inspiration for the design and synthesis of the next generation of medicines.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fusaric acid: a novel agent and mechanism to treat HNSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of fusaric acid on aggression, motor activity, and brain monoamines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational methods meet in vitro techniques: A case study on fusaric acid and its possible detoxification through cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijirt.org [ijirt.org]
- 7. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concise Total Synthesis and Antifungal Activities of Fusaric Acid, a Natural Product | MDPI [mdpi.com]
- 11. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. benchchem.com [benchchem.com]
- 16. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 17. mdpi.com [mdpi.com]
- 18. Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Grape-seed procyanidins act as antiinflammatory agents in endotoxin-stimulated RAW 264.7 macrophages by inhibiting NFkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Applications of Substituted Picolinic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinic acid, a pyridine-2-carboxylic acid, and its substituted derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of applications across medicine, agriculture, and material science. The unique chelating properties of the picolinic acid scaffold, coupled with the diverse functionalities that can be introduced through substitution, have made it a privileged structure in the design of bioactive molecules and functional materials. This technical guide provides an in-depth overview of the core applications of substituted picolinic acids, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to support further research and development in this dynamic field.
Medicinal Applications
The picolinic acid moiety is a recognized pharmacophore, and its derivatives have been extensively investigated for a range of therapeutic applications. Their ability to act as enzyme inhibitors, anti-inflammatory agents, and metal chelators underscores their potential in drug discovery.
Enzyme Inhibition
Substituted picolinic acids have emerged as potent inhibitors of various enzymes implicated in disease pathogenesis.
BACE1 is a key enzyme in the production of amyloid-β peptides, which are associated with the pathology of Alzheimer's disease. Inhibition of BACE1 is a major therapeutic strategy, and picolinic acid derivatives have shown promise in this area.
Quantitative Data for BACE1 Inhibition
| Compound Class | Specific Compound Example | BACE1 IC50 | Citation |
| Pyridinyl Aminohydantoins | (S)-4g | 20 nM | [1] |
| Acyl Guanidine Derivatives | Compound 8 | 0.32 nM | [2] |
| Deoxyvasicinone-donepezil Hybrids | Compound 28 | 0.834 nM | [2] |
| Deoxyvasicinone-donepezil Hybrids | Compound 29 | 0.129 nM | [2] |
Experimental Protocol: BACE1 Inhibition Assay (FRET-Based)
This protocol outlines a common method for assessing BACE1 inhibitory activity using a Förster Resonance Energy Transfer (FRET) substrate.
-
Reagent Preparation:
-
Prepare a BACE1 enzyme solution in a suitable assay buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
Prepare a FRET-based peptide substrate solution. The substrate contains a fluorophore and a quencher, which are separated upon cleavage by BACE1, leading to an increase in fluorescence.
-
Prepare serial dilutions of the test compounds (substituted picolinic acids) in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.
-
-
Assay Procedure:
-
Add the test compound dilutions and controls to the wells of a microplate.
-
Add the BACE1 enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate solution to each well.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence signal progression.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Protein Kinase C is a family of enzymes that play crucial roles in various cellular signaling pathways. Dysregulation of PKC activity is implicated in several diseases, including cancer and cardiovascular disorders. While the broader class of kinase inhibitors is extensive, specific quantitative data for picolinic acid derivatives as direct PKC inhibitors is an area requiring further focused research. However, a general protocol for assessing PKC inhibition is provided below for screening of novel picolinic acid compounds.
Experimental Protocol: Protein Kinase C (PKC) Inhibition Assay
This protocol describes a common method for measuring PKC activity and its inhibition.
-
Reagent Preparation:
-
Prepare a purified PKC enzyme solution.
-
Prepare a substrate solution containing a PKC-specific peptide substrate.
-
Prepare an ATP solution, which will serve as the phosphate donor.
-
Prepare serial dilutions of the test compounds (substituted picolinic acids).
-
-
Assay Procedure:
-
In a microplate, combine the PKC enzyme, the test compound dilutions, and the substrate solution.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with [γ-³²P]ATP) or luminescence-based assays that measure ADP production.
-
-
Data Analysis:
-
Quantify the amount of phosphorylated substrate for each reaction.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.
-
Anti-inflammatory Activity
Substituted picolinic acids have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).
TNF-α is a key mediator of inflammation, and its overproduction is associated with a wide range of inflammatory diseases.
Quantitative Data for TNF-α Inhibition
| Compound Class | Specific Compound Example | TNF-α Inhibition IC50 | Citation |
| Succinate-based hydroxamic acids | 3t | 0.57 nM | [3] |
| Phenyl-substituted picolinic acid derivative | Compound 5 | 99.93 µM (cytotoxicity in A549 cells) |
Experimental Protocol: TNF-α Inhibition Assay (Cell-Based)
This protocol describes a method for measuring the inhibition of TNF-α production in cultured cells.
-
Cell Culture and Stimulation:
-
Culture a suitable cell line, such as RAW 264.7 macrophages, in appropriate media.
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds (substituted picolinic acids) for a specified period (e.g., 1 hour).
-
Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce TNF-α production.
-
-
Sample Collection and Analysis:
-
After the stimulation period, collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of recombinant TNF-α.
-
Determine the concentration of TNF-α in each sample from the standard curve.
-
Calculate the percent inhibition of TNF-α production for each concentration of the test compound relative to the stimulated, untreated control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.
-
Agricultural Applications
Substituted picolinic acids are a cornerstone of modern agriculture, primarily utilized as synthetic auxin herbicides for the selective control of broadleaf weeds in various crops.
Synthetic Auxin Herbicides
These herbicides mimic the action of the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, ultimately resulting in their death.
Quantitative Data for Herbicidal Activity
A series of novel 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives have been synthesized and evaluated for their herbicidal activity against Arabidopsis thaliana.
| Compound | R¹ | R² | IC50 (µM) for A. thaliana root growth inhibition | Citation |
| V-1 | Me | 4-Me | 2.14 | |
| V-2 | CHF₂ | 4-Me | 0.07 | |
| V-3 | CF₃ | 4-Me | 1.15 | |
| V-4 | Me | 4-F | 0.22 | |
| V-5 | CHF₂ | 4-F | 0.12 | |
| V-6 | CF₃ | 4-F | 0.25 | |
| V-7 | Me | 4-Cl | 0.04 | |
| V-8 | CHF₂ | 4-Cl | 0.09 | |
| V-9 | CF₃ | 4-Cl | 0.18 | |
| Picloram | - | - | 4.36 | |
| Halauxifen-methyl | - | - | 1.81 |
Signaling Pathway: Auxin Action
Synthetic auxin herbicides exert their effects by hijacking the plant's natural auxin signaling pathway.
Caption: Auxin signaling pathway initiated by a substituted picolinic acid.
Experimental Protocol: Synthesis of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids
The following is a general procedure for the synthesis of the aforementioned herbicidal compounds.
-
Synthesis of Intermediate 1 (Substituted pyrazole): A mixture of a substituted acetophenone, an ester, and a base (e.g., sodium methoxide) in a suitable solvent (e.g., methanol) is stirred at room temperature. After completion, the reaction is quenched, and the intermediate is isolated.
-
Synthesis of Intermediate 2 (Pyrazoline): The intermediate from step 1 is reacted with hydrazine hydrate in a solvent like ethanol under reflux.
-
Synthesis of Intermediate 3 (Aromatized Pyrazole): The pyrazoline from step 2 is oxidized using an oxidizing agent (e.g., N-bromosuccinimide) to yield the aromatized pyrazole.
-
Synthesis of the Final Compound: The aromatized pyrazole is reacted with a 4-amino-3,5,6-trichloropicolinic acid derivative in the presence of a base (e.g., potassium carbonate) in a solvent like DMF at an elevated temperature. The final product is then isolated and purified.
Experimental Protocol: Herbicidal Activity Assay (Root Growth Inhibition)
This protocol describes a common method for evaluating the herbicidal activity of compounds on the root growth of a model plant like Arabidopsis thaliana.
-
Seed Sterilization and Plating:
-
Surface sterilize A. thaliana seeds.
-
Plate the sterilized seeds on a growth medium (e.g., Murashige and Skoog medium) in Petri dishes.
-
-
Compound Application:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Add the test compounds to the growth medium at various concentrations. Include a vehicle control (DMSO) and a positive control (a known herbicide).
-
-
Incubation and Observation:
-
Incubate the plates vertically in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C).
-
After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.
-
-
Data Analysis:
-
Calculate the percent inhibition of root growth for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.
-
Material Science Applications
The chelating nature of picolinic acid and its derivatives makes them valuable ligands in coordination chemistry, with applications in the development of functional materials such as Organic Light-Emitting Diodes (OLEDs).
Organic Light-Emitting Diodes (OLEDs)
Metal complexes incorporating picolinic acid derivatives as ligands have been explored as emitters in OLEDs. These complexes can exhibit phosphorescence, a process that allows for the harvesting of both singlet and triplet excitons, leading to higher internal quantum efficiencies.
Synthesis and Electroluminescence Data
Specific examples of picolinic acid derivatives as the primary ligands in highly efficient OLED emitters are still an emerging area of research. However, related pyridine-based metal complexes have shown significant promise. For instance, iridium(III) complexes with picolinic acid as an ancillary ligand have been synthesized and shown to be efficient yellow-green emitters in phosphorescent OLEDs. The synthesis of such complexes typically involves the reaction of a metal precursor (e.g., IrCl₃·nH₂O) with the cyclometalating and ancillary ligands in a high-boiling solvent under an inert atmosphere. The electroluminescent properties, including emission spectra, quantum yield, and device efficiency, are then characterized by fabricating and testing OLED devices. Further research into the design and synthesis of novel picolinic acid-based ligands is a promising avenue for the development of new and improved OLED emitters.
Experimental and Synthetic Workflows
The following diagrams illustrate generalized workflows for the synthesis and screening of substituted picolinic acids.
Caption: A general synthetic workflow for substituted picolinic acids.
Caption: A typical workflow for the biological screening of substituted picolinic acids.
Conclusion
Substituted picolinic acids are a class of compounds with significant and diverse potential. In medicine, they offer promising scaffolds for the development of novel enzyme inhibitors and anti-inflammatory drugs. In agriculture, they are established as a critical tool for weed management. In material science, their application in advanced materials like OLEDs is an exciting and growing area of research. The data, protocols, and workflows presented in this guide are intended to provide a solid foundation for researchers, scientists, and drug development professionals to further explore and exploit the vast potential of substituted picolinic acids. Continued investigation into the synthesis of novel derivatives and the elucidation of their structure-activity relationships will undoubtedly lead to new and valuable applications in the years to come.
References
Toxicology Profile of Chlorinated Picolinic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicology profile of chlorinated picolinic acids, a class of synthetic auxin herbicides. The information presented herein is intended for researchers, scientists, and drug development professionals to support informed decision-making and further investigation into this chemical class. This document summarizes key toxicological data, details experimental methodologies for pivotal studies, and visualizes relevant biological pathways and processes.
Executive Summary
Chlorinated picolinic acids, including prominent compounds such as picloram, clopyralid, aminopyralid, and halauxifen-methyl, are widely used as selective herbicides for the control of broadleaf weeds. Their primary mode of action in plants is to mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual plant death. In mammals, these compounds generally exhibit low acute toxicity. The primary target organs for toxicity at higher or prolonged exposures are typically the liver and kidneys. The metabolism of these compounds varies, with some, like aminopyralid and picloram, being rapidly excreted largely unchanged, while others, such as halauxifen-methyl, undergo hydrolysis to their acid form. This guide provides a detailed examination of the available toxicological data for these key chlorinated picolinic acids.
Quantitative Toxicology Data
The following tables summarize the key quantitative toxicological data for picloram, clopyralid, aminopyralid, and halauxifen-methyl, facilitating a comparative assessment of their toxic potential.
Table 1: Picloram Toxicology Data
| Study Type | Species | Route | Endpoint | Value (mg/kg/day unless otherwise noted) |
| Acute Oral LD50 | Rat | Oral | LD50 | >5000 - 8200 mg/kg[1] |
| Acute Oral LD50 (Potassium Salt) | Rat | Oral | LD50 | 686 - 950 mg/kg[2] |
| Acute Dermal LD50 | Rabbit | Dermal | LD50 | >4000 mg/kg[1] |
| Chronic Toxicity (2-year) | Rat | Oral | NOAEL | 20[3] |
| Chronic Toxicity (2-year) | Rat | Oral | LOAEL | 60 (hepatocellular swelling)[3] |
| Developmental Toxicity | Rat | Oral | Maternal NOAEL | Not established |
| Developmental Toxicity | Rat | Oral | Maternal LOAEL | 750 (hyperactivity, ataxia, tremors)[4] |
| Developmental Toxicity | Rabbit | Oral | Maternal & Developmental NOAEL | 400 |
| Acceptable Daily Intake (ADI) | Human | Oral | ADI | 0.07 (EPA RfD) |
Table 2: Clopyralid Toxicology Data
| Study Type | Species | Route | Endpoint | Value (mg/kg/day unless otherwise noted) |
| Acute Oral LD50 | Rat | Oral | LD50 | 4300 - >5000 mg/kg[5] |
| Acute Dermal LD50 | Rabbit | Dermal | LD50 | >5000 mg/kg[5] |
| Acute Inhalation LC50 | Rat | Inhalation | LC50 | >3.0 mg/L[5] |
| Chronic Toxicity (2-year) | Rat | Oral | NOAEL | Not specified |
| Chronic Toxicity (2-year) | Rat | Oral | LOAEL | 150 (epithelial hyperplasia in stomach)[6] |
| 2-Generation Reproduction | Rat | Oral | Parental NOAEL | Not specified |
| 2-Generation Reproduction | Rat | Oral | Parental LOAEL | Not specified (decreased body weights, gastric changes)[6] |
| 2-Generation Reproduction | Rat | Oral | Offspring NOAEL | Not specified |
| 2-Generation Reproduction | Rat | Oral | Offspring LOAEL | Not specified (decreased pup weights, increased liver weights)[6] |
| Developmental Toxicity | Rat | Oral | Maternal NOAEL | 75[6] |
| Developmental Toxicity | Rat | Oral | Maternal LOAEL | 250 (mortality, decreased body weight gain)[6] |
| Developmental Toxicity | Rabbit | Oral | Maternal & Developmental LOAEL | Not specified (hydrocephalus, decreased fetal weight at maternally toxic dose)[6] |
Table 3: Aminopyralid Toxicology Data
| Study Type | Species | Route | Endpoint | Value (mg/kg/day unless otherwise noted) |
| Acute Oral LD50 | Rat | Oral | LD50 | >5000 mg/kg[1] |
| Chronic Toxicity (2-year) | Rat | Oral | NOAEL | 50[7] |
| Chronic Toxicity (2-year) | Rat | Oral | LOAEL | 500 (cecal enlargement, mucosal hyperplasia) |
| 90-day Oral Toxicity | Dog | Oral | NOAEL | 93[8] |
| 2-Generation Reproduction | Rat | Oral | Parental & Offspring NOAEL | 1000[8] |
| Developmental Toxicity | Rabbit | Oral | Maternal NOAEL | 250 |
| Developmental Toxicity | Rabbit | Oral | Developmental NOAEL | ≥500 |
| Acceptable Daily Intake (ADI) | Human | Oral | ADI | 0.5 (Canada)[7], 0.26 (EU)[9] |
| Acute Reference Dose (aRfD) | Human | Oral | aRfD | 0.26 (EU)[9] |
Table 4: Halauxifen-Methyl & Halauxifen Acid Toxicology Data
| Study Type | Species | Route | Endpoint | Value (mg/kg/day unless otherwise noted) | Compound |
| 90-day Oral Toxicity | Rat | Oral | NOAEL | 3.0 | Halauxifen-methyl |
| 90-day Oral Toxicity | Rat | Oral | LOAEL | ~50 (AhR mediated liver toxicity)[10] | Halauxifen-methyl |
| Chronic Toxicity/Carcinogenicity | Rat | Oral | NOAEL | 100[11] | Halauxifen Acid |
| Carcinogenicity | Mouse | Oral | NOAEL | 50[11] | Halauxifen Acid |
| 2-Generation Reproduction | Rat | Oral | Parental NOAEL | 100[11] | Halauxifen Acid |
| 2-Generation Reproduction | Rat | Oral | Reproductive NOAEL | >450[11] | Halauxifen Acid |
| Developmental Toxicity | Rat/Rabbit | Oral | Developmental NOAEL | >1000[11] | Halauxifen Acid |
| Acceptable Daily Intake (ADI) | Human | Oral | ADI | 0.03 (based on halauxifen-methyl)[12] | Halauxifen-methyl |
| Acute Reference Dose (aRfD) | Human | Oral | aRfD | 0.058[13][14] | Halauxifen-methyl |
Experimental Protocols
The toxicological evaluation of chlorinated picolinic acids relies on a battery of standardized tests conducted in accordance with internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key types of studies frequently cited for these compounds.
Chronic Toxicity/Carcinogenicity Studies (e.g., Picloram 2-Year Rat Study)
These studies are typically conducted following OECD Guideline 453 (Combined Chronic Toxicity/Carcinogenicity Studies) [15][16][17][18].
-
Objective: To determine the potential for long-term toxicity and carcinogenicity following repeated oral exposure over the majority of the lifespan of the test animal.
-
Test System: Fischer 344 rats are a commonly used strain[3]. Studies typically use at least 50 animals of each sex per dose group for the carcinogenicity phase and 20 animals of each sex for the chronic toxicity phase[15].
-
Dosing: The test substance is administered in the diet at three or more dose levels, plus a control group receiving the vehicle diet. For the picloram study, male and female Fischer 344 rats were given 0, 20, 60, or 200 mg/kg/day in their feed for two years[3].
-
Observations:
-
In-life: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at 6, 12, 18, and 24 months.
-
Gross Pathology and Histopathology: At termination, all animals undergo a full necropsy. A comprehensive list of tissues from all animals in the control and high-dose groups are examined microscopically. All gross lesions and target organs from all animals are also examined.
-
-
Endpoints: The primary endpoints include mortality, clinical signs of toxicity, body weight changes, food consumption, hematological and clinical chemistry parameters, organ weights, and the incidence and severity of neoplastic and non-neoplastic lesions[3].
Two-Generation Reproductive Toxicity Study (e.g., Clopyralid Rat Study)
These studies generally follow OECD Guideline 416 (Two-Generation Reproduction Toxicity) [19].
-
Objective: To assess the effects of the test substance on male and female reproductive performance and on the growth and development of the offspring[19].
-
Test System: The rat is the preferred species. The study starts with sexually mature F0 generation animals (at least 20 per sex per group)[19].
-
Dosing: The test substance is administered continuously in the diet to the F0 generation before mating, during mating, gestation, and lactation. Dosing continues for the F1 generation from weaning through their mating and production of the F2 generation.
-
Observations and Endpoints:
-
Parental (F0 and F1): Clinical observations, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, and parturition. At termination, organ weights (reproductive organs) and histopathology are evaluated[19].
-
Offspring (F1 and F2): Viability, sex ratio, clinical signs, body weights at birth and throughout lactation, and anogenital distance. Post-weaning, developmental landmarks such as sexual maturation are assessed. Gross necropsy is performed on all pups, and histopathology may be conducted on selected tissues[19].
-
-
Data Analysis: The study aims to determine the No-Observed-Adverse-Effect Level (NOAEL) for parental, reproductive, and offspring toxicity[19].
Developmental Toxicity Study (e.g., Clopyralid Rat and Rabbit Studies)
These studies are conducted in accordance with OECD Guideline 414 (Prenatal Developmental Toxicity Study) [20][21][22].
-
Objective: To evaluate the potential of a substance to cause adverse effects on the developing embryo and fetus following exposure of the pregnant female[20].
-
Test System: Typically conducted in two species, a rodent (e.g., Fischer 344 rats) and a non-rodent (e.g., New Zealand White rabbits)[23]. Groups usually consist of at least 20 pregnant females[20].
-
Dosing: The test substance is administered daily by gavage during the period of major organogenesis (e.g., gestation days 6-15 for rats and 6-18 for rabbits)[23].
-
Observations and Endpoints:
-
Maternal: Clinical signs, body weight, food consumption, and gross pathology at termination.
-
Fetal: The uterus and its contents are examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.
-
-
Data Analysis: The study determines the NOAELs for both maternal and developmental toxicity.
Subchronic Oral Toxicity Study (e.g., Aminopyralid 90-Day Dog Study)
These studies follow OECD Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents) or OECD Guideline 409 (in Non-Rodents) [24][25][26].
-
Objective: To provide information on the health hazards likely to arise from repeated exposure over a 90-day period.
-
Test System: For non-rodent studies, beagles are often used, typically with 4 animals per sex per group.
-
Dosing: The test substance is administered daily, often in gelatin capsules or in the diet, for 90 days at three or more dose levels plus a control.
-
Observations and Endpoints:
-
In-life: Daily clinical observations, weekly body weight and food consumption, and ophthalmoscopic examinations.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis are conducted at baseline and at termination.
-
Gross Pathology and Histopathology: At the end of the study, all animals undergo a full necropsy, and a comprehensive set of tissues is examined microscopically.
-
-
Data Analysis: The study aims to identify target organs of toxicity and establish a NOAEL.
Mechanisms of Action and Metabolism
Plant-Specific Mechanism of Action: Synthetic Auxin Herbicides
Chlorinated picolinic acids act as synthetic auxins in susceptible plants. Their herbicidal effect is a result of the overstimulation of auxin-regulated processes.
Mammalian Absorption, Distribution, Metabolism, and Excretion (ADME)
In mammals, chlorinated picolinic acids do not share the same specific receptor-mediated mechanism of action as in plants. Their toxicological profile is largely determined by their ADME properties.
Picloram and aminopyralid are characterized by rapid absorption following oral ingestion and are largely excreted from the body unchanged, primarily in the urine[1][8][27][28][29]. This limited metabolism contributes to their relatively low potential for bioaccumulation.
Following oral exposure, halauxifen-methyl is rapidly and extensively hydrolyzed in the liver to its major metabolite, halauxifen acid, which is the systemically available compound[10].
Mammalian Toxicological Mechanisms
The liver effects observed with halauxifen-methyl in rodents are proposed to be mediated through the activation of the aryl hydrocarbon receptor (AhR)[10].
Genotoxicity
Overall, the chlorinated picolinic acids have not shown evidence of genotoxic potential in a standard battery of in vitro and in vivo assays. For example, clopyralid was negative in bacterial reverse gene mutation assays, in vitro and in vivo chromosomal aberration assays, and unscheduled DNA synthesis studies[6]. Similarly, aminopyralid has been shown to be non-mutagenic in a range of in vitro and in vivo tests[1]. Picloram also gave negative results in most short-term tests for mutation[30].
Carcinogenicity
Based on long-term carcinogenicity studies in rodents, picloram, clopyralid, and aminopyralid are generally not considered to be carcinogenic to humans[1][3][5][6][27]. The US EPA has classified clopyralid as "not likely to be carcinogenic to humans"[6]. Similarly, aminopyralid is classified as "not likely to be carcinogenic to humans"[1][27]. For picloram, while some studies have shown an increased incidence of benign liver tumors in female rats at high doses, it is not classified as a human carcinogen[3][4]. Halauxifen acid was not carcinogenic in rats or mice[11].
Conclusion
The chlorinated picolinic acids, including picloram, clopyralid, aminopyralid, and halauxifen-methyl, are a well-studied class of herbicides with a consistent toxicological profile. They exhibit low acute toxicity in mammals. The primary concerns with repeated high-dose exposures relate to organ-specific toxicities, most notably affecting the liver and kidneys. These compounds are generally not genotoxic or carcinogenic. Their rapid excretion and limited metabolism contribute to a low potential for bioaccumulation. This technical guide provides a foundational understanding of the toxicology of chlorinated picolinic acids to aid in risk assessment and future research endeavors.
References
- 1. wsdot.wa.gov [wsdot.wa.gov]
- 2. Acute, 14-day repeated dosing, and 90-day subchronic toxicity studies of potassium picloram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic toxicity and oncogenicity of picloram in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nationalacademies.org [nationalacademies.org]
- 5. wsdot.wa.gov [wsdot.wa.gov]
- 6. Federal Register :: Clopyralid; Pesticide Tolerances [federalregister.gov]
- 7. blm.gov [blm.gov]
- 8. apvma.gov.au [apvma.gov.au]
- 9. Modification of the existing maximum residue levels for aminopyralid in certain cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apvma.gov.au [apvma.gov.au]
- 11. corteva.com [corteva.com]
- 12. Halauxifen-methyl | C14H11Cl2FN2O3 | CID 16656802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Halauxifen-methyl (Ref: DE-729) [sitem.herts.ac.uk]
- 14. Halauxifen (Ref: X11393729) [sitem.herts.ac.uk]
- 15. Carcinogenicity OECD 453 - Toxicology IND Services [toxicology-ind.com]
- 16. oecd.org [oecd.org]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. Carcinogenicity OECD 453 - Altogen Labs [altogenlabs.com]
- 19. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 20. oecd.org [oecd.org]
- 21. catalog.labcorp.com [catalog.labcorp.com]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. Teratologic evaluation of 3,6-Dichloropicolinic acid in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 25. testinglab.com [testinglab.com]
- 26. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 27. beyondpesticides.org [beyondpesticides.org]
- 28. apps.who.int [apps.who.int]
- 29. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 30. Picloram - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 4,5-Dichloropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloropicolinic acid is a chemical compound of interest in various fields, including agricultural and pharmaceutical research. Accurate and sensitive detection methods are crucial for monitoring its presence in different matrices, ensuring environmental safety, and for quality control in manufacturing processes. These application notes provide detailed protocols for the analytical detection of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies outlined are based on established analytical procedures for structurally similar acidic herbicides and pesticides.[1][2][3]
Analytical Methods Overview
Two primary analytical techniques are presented for the quantification of this compound:
-
HPLC-UV: A robust and widely available technique suitable for routine analysis and quantification at moderate concentration levels.
-
LC-MS/MS: A highly sensitive and selective method ideal for trace-level detection in complex matrices such as environmental and biological samples.[1][2][4]
Section 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This section details the protocol for the analysis of this compound using HPLC with UV detection. This method is applicable to the analysis of soil and water samples.
Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation
-
Water Samples:
-
Filter the water sample through a 0.45 µm syringe filter.
-
Acidify the sample to a pH of approximately 2.5 by adding a small volume of concentrated phosphoric acid.
-
If pre-concentration is required, a solid-phase extraction (SPE) can be employed.
-
-
Soil Samples:
-
Air-dry the soil sample and sieve to remove large debris.
-
Perform a Soxhlet extraction on a known amount of soil (e.g., 20 g) with a suitable solvent like methanol or acetonitrile for 4-6 hours.[5]
-
Concentrate the extract and acidify to pH 2 with hydrochloric acid.
-
Perform a liquid-liquid extraction (LLE) with a solvent such as ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate and evaporate to dryness.
-
Reconstitute the residue in a known volume of the mobile phase.
-
2. HPLC-UV Instrumental Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent with DAD or VWD |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and acidified water (e.g., 0.1% phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV scan of a standard solution (typically around 230 nm and 280 nm for chlorinated aromatic acids) |
3. Calibration
Prepare a series of standard solutions of this compound in the mobile phase. Construct a calibration curve by plotting the peak area against the concentration of the standards. The linearity of the method should be established over the desired concentration range.[6]
Quantitative Data (Illustrative)
The following table summarizes typical performance data for the analysis of acidic herbicides using HPLC-UV. These values should be determined experimentally for this compound.
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Recovery | 85 - 110% |
| Precision (RSD) | < 5% |
Note: These values are adapted from methods for similar compounds and require validation for this compound.[7][8]
Experimental Workflow: HPLC-UV Analysis of Soil Samples
Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This section provides a protocol for the highly sensitive and selective determination of this compound using LC-MS/MS. This method is particularly suitable for trace-level analysis in complex environmental matrices.
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation
-
Water Samples:
-
Soil and Sediment Samples:
-
Follow the extraction procedure outlined in the HPLC-UV section (Soxhlet or other appropriate extraction methods).
-
The final reconstituted sample should be in a solvent compatible with the LC mobile phase.
-
2. LC-MS/MS Instrumental Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 or similar reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Optimized for separation of the analyte from matrix interferences |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
3. MRM Transitions
The specific precursor and product ion m/z values for this compound need to be determined by infusing a standard solution into the mass spectrometer. The transition that gives the most intense and stable signal should be used for quantification (quantifier), and a second transition should be monitored for confirmation (qualifier).
Quantitative Data (Illustrative)
The following table presents typical performance characteristics for the LC-MS/MS analysis of acidic herbicides in water. These values should be experimentally validated for this compound.
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L |
| Recovery | 80 - 120%[1] |
| Precision (RSD) | < 15% |
Note: These values are based on methods for similar acidic herbicides and require specific validation.[1][9][10]
Experimental Workflow: LC-MS/MS Analysis of Water Samples
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be employed for the analysis of this compound, although it typically requires a derivatization step to increase the volatility of the acidic analyte.[11][12][13]
Experimental Protocol: GC-MS Analysis with Derivatization
1. Sample Preparation and Derivatization
-
Extract the sample as described in the HPLC-UV section for soil or water.
-
After evaporation of the extraction solvent, the dried residue is subjected to derivatization. A common approach for acidic compounds is methylation using diazomethane or esterification with an alcohol (e.g., methanol) in the presence of an acid catalyst.
-
After the reaction is complete, the derivatized analyte is extracted into a nonpolar solvent (e.g., hexane) for GC-MS analysis.
2. GC-MS Instrumental Conditions
| Parameter | Condition |
| GC System | Gas chromatograph with a mass selective detector |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | Optimized for the separation of the derivatized analyte |
| Ionization Mode | Electron Ionization (EI) |
| Scan Mode | Selected Ion Monitoring (SIM) or Full Scan |
Logical Relationship: Derivatization for GC-MS
Conclusion
The choice of analytical method for the detection of this compound will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC-UV provides a reliable method for routine analysis, while LC-MS/MS offers superior sensitivity and selectivity for trace-level detection. GC-MS is a viable alternative but necessitates a derivatization step. It is imperative that any of these methods be thoroughly validated for the specific matrix and analyte to ensure accurate and reliable results.[6][7][8][14]
References
- 1. lcms.cz [lcms.cz]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. relana-online.de [relana-online.de]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. ajol.info [ajol.info]
- 6. A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS | MDPI [mdpi.com]
- 10. Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Note: Quantification of 4,5-Dichloropicolinic Acid using High-Performance Liquid Chromatography (HPLC)
Introduction
4,5-Dichloropicolinic acid is a chemical compound of interest in various fields, including agricultural and environmental sciences, due to its structural relation to herbicides and other biologically active molecules. Accurate and precise quantification of this analyte is essential for environmental monitoring, residue analysis, and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound. The described method is ideal for researchers, scientists, and professionals in drug development and quality control laboratories.
Analytical Technique
This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. RP-HPLC is a widely used technique for the separation of moderately polar to nonpolar compounds. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The addition of an acid to the mobile phase helps to suppress the ionization of the acidic analyte, leading to better peak shape and retention.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended instrumental parameters.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 series or equivalent with UV/VIS Detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm and 280 nm (Optimization recommended)[1] |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
2. Preparation of Standard Solutions
High-purity analytical standard of this compound should be used.
-
Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of HPLC-grade acetonitrile in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 mg/L to 100 mg/L.[1] These will be used to construct the calibration curve.
3. Sample Preparation
The sample preparation procedure will vary depending on the matrix (e.g., water, soil, formulated product). Below are general guidelines for different sample types.
-
Water Samples:
-
Acidify the water sample (e.g., 100 mL) to a pH of approximately 2 using hydrochloric acid.
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.[2]
-
Filter the final solution through a 0.45 µm syringe filter before injection.[3]
-
-
Soil/Sediment Samples:
-
Air-dry and sieve the sample to remove large debris.
-
Perform a Soxhlet extraction on a known amount of the sample (e.g., 20 g) with methanol or acetonitrile for 4-6 hours.[2]
-
Concentrate the extract and proceed with acidification and LLE as described for water samples.
-
Reconstitute the final residue in the mobile phase and filter before analysis.
-
-
Formulated Products:
-
Accurately weigh a sufficient amount of the homogenized sample to contain approximately 10 mg of the active substance into a 100 mL volumetric flask.[4]
-
Add approximately 70 mL of acetonitrile and sonicate to dissolve the active ingredient.[4]
-
Allow the solution to cool to room temperature and fill to the mark with acetonitrile.
-
Filter the solution through a 0.22 µm filter before injection.[4]
-
4. Method Validation Parameters
To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines or other relevant standards.[5] Key validation parameters are summarized in the table below.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
Data Presentation
The quantitative data obtained from the analysis of this compound should be presented in a clear and structured manner.
Table 3: Example Calibration Data for this compound
| Concentration (mg/L) | Peak Area (mAU*s) |
| 0.1 | 1.25 |
| 0.5 | 6.30 |
| 1.0 | 12.55 |
| 5.0 | 62.80 |
| 10.0 | 125.70 |
| 50.0 | 630.10 |
| 100.0 | 1258.50 |
Table 4: Example Quantification Data in Spiked Water Samples
| Sample ID | Spiked Concentration (mg/L) | Measured Concentration (mg/L) | Recovery (%) |
| Water-1 | 5.0 | 4.85 | 97.0 |
| Water-2 | 5.0 | 5.10 | 102.0 |
| Water-3 | 5.0 | 4.95 | 99.0 |
| Average | 99.3 | ||
| % RSD | 2.5 |
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the major steps in the HPLC quantification of this compound.
Logical Relationship for Method Development
Caption: A diagram showing the logical considerations for developing an HPLC method for an acidic aromatic compound.
References
Application Notes and Protocols for 4,5-Dichloropicolinic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloropicolinic acid is a halogenated derivative of picolinic acid, a well-established ligand in coordination chemistry. The introduction of chloro substituents on the pyridine ring can significantly modify the electronic properties and steric profile of the ligand, thereby influencing the coordination geometry, stability, and reactivity of its metal complexes. While specific research on the coordination chemistry of this compound is limited, extensive studies on the closely related ligands, dipicolinic acid and 4-chlorodipicolinic acid, provide a strong foundation for understanding its potential as a versatile ligand.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and study of novel coordination compounds. The information is largely based on established methodologies for analogous picolinic acid derivatives and is intended to serve as a comprehensive guide for researchers.
Ligand Properties and Coordination Motifs
This compound is expected to act as a versatile ligand, capable of coordinating to metal ions in various modes. The primary coordination sites are the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. The electron-withdrawing nature of the two chlorine atoms is anticipated to decrease the basicity of the pyridine nitrogen, potentially affecting the stability and electronic structure of the resulting metal complexes.
Potential Coordination Modes:
-
Monodentate: Coordination through one of the carboxylate oxygen atoms.
-
Bidentate Chelating: Coordination involving the pyridine nitrogen and one carboxylate oxygen, forming a stable five-membered ring.
-
Bridging: The carboxylate group can bridge two metal centers.
Potential Applications of Metal Complexes
Based on the known applications of related picolinic acid complexes, coordination compounds of this compound are promising candidates for a range of applications.[1][2][3]
-
Catalysis: Metal complexes of picolinic acid derivatives have been explored as catalysts in various organic transformations.[3] The electronic modifications introduced by the chloro substituents in this compound could fine-tune the catalytic activity of its metal complexes.
-
Biological Activity: Picolinic acid and its derivatives are known to exhibit a range of biological activities. Their metal complexes have shown significant potential as antimicrobial and anticancer agents.[4][5][6] The lipophilicity conferred by the chlorine atoms may enhance the cell permeability and biological efficacy of the corresponding metal complexes.
-
Materials Science: The ability of picolinic acid ligands to form stable complexes with a variety of metal ions makes them suitable building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, luminescent, or porous properties.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of metal complexes with dipicolinic acid and 4-chlorodipicolinic acid.[4][7] Researchers should consider these as starting points and may need to optimize reaction conditions for this compound.
Protocol 1: General Synthesis of a Transition Metal Complex with this compound
Objective: To synthesize a crystalline coordination complex of a first-row transition metal (e.g., Co(II), Ni(II), Zn(II), or Cd(II)) with this compound.[4]
Materials:
-
This compound (M.W. 192.00 g/mol )[8]
-
Hydrated metal chloride salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂·2H₂O, CdCl₂·H₂O)
-
Ethanol
-
Deionized water
-
Diethyl ether
-
Hexane
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (e.g., 0.384 g, 2.0 mmol) in a minimal amount of a 1:1 ethanol/water mixture with gentle heating.
-
In a separate flask, dissolve the hydrated metal chloride salt (1.0 mmol) in deionized water.
-
Add the metal salt solution dropwise to the ligand solution while stirring vigorously.
-
A colored precipitate is expected to form. Continue stirring the reaction mixture at room temperature for 4-6 hours to ensure complete reaction.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the isolated solid sequentially with deionized water, diethyl ether, and hexane to remove any unreacted starting materials.
-
Dry the product in a desiccator over anhydrous CaCl₂.
-
For single crystal growth, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water, DMF/water) by slow evaporation.
Workflow Diagram:
Protocol 2: Characterization of the Synthesized Complex
Objective: To characterize the structure and properties of the synthesized metal complex using various analytical techniques.
Methods:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Record the FT-IR spectrum of the free ligand and the metal complex.
-
Compare the spectra to identify shifts in the characteristic vibrational frequencies of the carboxylate group (asymmetric and symmetric stretches) and the pyridine ring vibrations upon coordination to the metal ion. A shift to lower wavenumbers for the C=O stretch is indicative of coordination.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For diamagnetic complexes (e.g., Zn(II), Cd(II)), record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Compare the chemical shifts of the aromatic protons and carbons of the complex with those of the free ligand to confirm coordination. Coordination to the metal center will typically lead to downfield shifts of the pyridine ring protons.[4]
-
-
Elemental Analysis (CHN):
-
Determine the percentage composition of carbon, hydrogen, and nitrogen in the complex to confirm its empirical formula.
-
-
Thermogravimetric Analysis (TGA):
-
Perform TGA to study the thermal stability of the complex and to determine the presence and number of coordinated or lattice water molecules.[5]
-
-
Single-Crystal X-ray Diffraction:
-
If suitable single crystals are obtained, this technique will provide definitive information about the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center.
-
Data Interpretation Diagram:
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Applications of Coordination Compounds in Various Industries - Google 文件 [docs.google.com]
- 3. mdpi.com [mdpi.com]
- 4. ajol.info [ajol.info]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Heavy metal complexes of 4-chlorodipicolinic acid - structural, spectral and thermal correlations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for the Synthesis of 4,5-Dichloropicolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4,5-dichloropicolinic acid and its subsequent derivatization into esters and amides. These compounds serve as important scaffolds and intermediates in the development of novel pharmaceuticals and agrochemicals.
Introduction
This compound and its derivatives are a class of chemical compounds with significant potential in medicinal chemistry and crop protection. The specific substitution pattern of chlorine atoms on the pyridine ring imparts unique electronic and steric properties, making these molecules valuable building blocks for targeted synthesis. This document outlines a reliable synthetic route starting from 2-picoline, proceeding through chlorination and oxidation to yield the target acid, followed by standard procedures for the synthesis of its ester and amide derivatives.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving the chlorination of a pyridine precursor followed by oxidation of the methyl group.
Experimental Protocol: Synthesis of 4,5-Dichloro-2-methylpyridine
A plausible route to 4,5-dichloro-2-methylpyridine involves the direct chlorination of 2-methylpyridine.
-
Reaction Setup: In a fume hood, a 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser, and a gas outlet connected to a trap containing a sodium hydroxide solution to neutralize excess chlorine gas and HCl.
-
Reagents: Charge the flask with 2-methylpyridine (10.0 g, 0.107 mol) and anhydrous aluminum chloride (1.4 g, 0.0105 mol) as a catalyst.
-
Chlorination: Heat the reaction mixture to 100-110 °C. Bubble chlorine gas through the mixture at a steady rate for 6-8 hours.
-
Work-up: After cooling to room temperature, cautiously pour the reaction mixture onto crushed ice (200 g).
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford 4,5-dichloro-2-methylpyridine.
Experimental Protocol: Synthesis of this compound
The synthesized 4,5-dichloro-2-methylpyridine is then oxidized to the corresponding carboxylic acid.
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-dichloro-2-methylpyridine (10.0 g, 0.062 mol) in 150 mL of a 1:1 mixture of pyridine and water.
-
Oxidation: Add potassium permanganate (29.4 g, 0.186 mol) portion-wise to the stirred solution over 1 hour. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
Reaction Monitoring: After the addition is complete, heat the mixture to reflux for 4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with hot water (2 x 50 mL).
-
Acidification and Isolation: Combine the filtrate and washings, and concentrate to a volume of approximately 100 mL. Acidify the solution to pH 2-3 with concentrated hydrochloric acid. The precipitated product is collected by filtration.
-
Purification: The crude this compound is washed with cold water and dried under vacuum. Recrystallization from ethanol/water provides the purified product.
Synthesis of this compound Derivatives
Synthesis of 4,5-Dichloropicolinoyl Chloride
The acid chloride is a key intermediate for the synthesis of esters and amides.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, add this compound (5.0 g, 0.026 mol).
-
Chlorination: Add thionyl chloride (15 mL, 0.205 mol) and a catalytic amount of DMF (2-3 drops).
-
Reaction: Heat the mixture to reflux for 2 hours. The reaction mixture should become a clear solution.
-
Isolation: After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4,5-dichloropicolinoyl chloride is typically used in the next step without further purification.
Synthesis of 4,5-Dichloropicolinate Esters
Ester derivatives can be readily prepared from the acid chloride.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude 4,5-dichloropicolinoyl chloride (0.026 mol) in 50 mL of anhydrous dichloromethane.
-
Nucleophilic Acyl Substitution: To the stirred solution, add the desired alcohol (e.g., ethanol, 1.5 g, 0.033 mol) and triethylamine (3.6 mL, 0.026 mol) at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester is purified by column chromatography on silica gel.
Synthesis of 4,5-Dichloropicolinamides
Amide derivatives are synthesized in a similar manner to esters, using an appropriate amine.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude 4,5-dichloropicolinoyl chloride (0.026 mol) in 50 mL of anhydrous dichloromethane.
-
Nucleophilic Acyl Substitution: To the stirred solution, add the desired primary or secondary amine (e.g., benzylamine, 3.4 g, 0.032 mol) and triethylamine (3.6 mL, 0.026 mol) at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide is purified by recrystallization or column chromatography.
Data Presentation
| Compound | Starting Material | Reagents | Typical Yield (%) | Melting Point (°C) |
| 4,5-Dichloro-2-methylpyridine | 2-Methylpyridine | Cl₂, AlCl₃ | 55-65 | 38-40 |
| This compound | 4,5-Dichloro-2-methylpyridine | KMnO₄, Pyridine/H₂O | 70-80 | 188-190 |
| Ethyl 4,5-dichloropicolinate | This compound | SOCl₂, Ethanol, Et₃N | 85-95 | 52-54 |
| N-Benzyl-4,5-dichloropicolinamide | This compound | SOCl₂, Benzylamine, Et₃N | 80-90 | 135-137 |
Note: Yields and melting points are representative and may vary depending on the specific reaction conditions and purity of reagents.
Mandatory Visualization
Caption: Synthetic workflow for this compound and its derivatives.
Application of 4,5-Dichloropicolinic Acid in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloropicolinic acid is a versatile difunctionalized pyridine derivative that serves as a valuable building block in organic synthesis. Its unique electronic and steric properties, arising from the presence of two chlorine substituents and a carboxylic acid group on the pyridine ring, allow for selective functionalization through a variety of modern synthetic methodologies. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The ability to selectively manipulate the chloro substituents makes this reagent a powerful tool for the synthesis of complex heterocyclic compounds with potential applications in medicinal chemistry, agrochemicals, and materials science.
Key Applications
The strategic positioning of the two chlorine atoms on the picolinic acid scaffold allows for regioselective reactions, making it an attractive starting material for the synthesis of polysubstituted pyridines. The primary applications revolve around the differential reactivity of the chlorine atoms at the C4 and C5 positions in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. In this compound, the chlorine at the C4 position is more susceptible to nucleophilic displacement than the chlorine at the C5 position. This enhanced reactivity is attributed to the ability of the pyridine nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at the C4 position.
This selective reactivity allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at the 4-position while leaving the 5-position intact for subsequent transformations.
Logical Workflow for SNAr on this compound
Caption: Workflow for selective SNAr at the C4 position.
Experimental Protocols
Protocol 1: Selective Amination at the C4-Position via Nucleophilic Aromatic Substitution
This protocol describes the selective displacement of the C4-chloro substituent with an amino group, a common transformation in the synthesis of biologically active molecules.
Reaction Scheme:
(Self-generated image, not from search results)
Materials:
-
This compound
-
Ammonia (in a suitable solvent, e.g., 1,4-dioxane or as aqueous ammonium hydroxide)
-
Solvent (e.g., 1,4-dioxane, N,N-Dimethylformamide)
-
Stir bar
-
Round-bottom flask or pressure vessel
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, chromatography supplies)
Procedure:
-
To a pressure vessel equipped with a stir bar, add this compound (1.0 eq).
-
Add the solvent (e.g., 1,4-dioxane) to achieve a concentration of 0.1-0.5 M.
-
Add a solution of ammonia (excess, typically 5-10 eq) in the chosen solvent.
-
Seal the vessel and heat the reaction mixture to 100-150 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate has formed, filter the mixture and wash the solid with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Acidify the aqueous solution of the crude product with HCl (1M) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford 4-amino-5-chloropicolinic acid.
Quantitative Data (Hypothetical Example):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Weight/Volume | Yield (%) |
| This compound | 192.00 | 10.0 | 1.0 | 1.92 g | - |
| Ammonia (7N in Methanol) | 17.03 | 100.0 | 10.0 | 14.3 mL | - |
| 1,4-Dioxane | - | - | - | 50 mL | - |
| 4-Amino-5-chloropicolinic acid | 172.57 | - | - | 1.45 g | 84 |
Palladium-Catalyzed Cross-Coupling Reactions
The remaining C-Cl bond at the 5-position, as well as the C4-Cl bond under certain conditions, can be functionalized using palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, and reaction conditions can allow for selective coupling at either position, a concept known as site-selectivity. Generally, the C-Cl bond at the 4-position is more reactive in oxidative addition to a Pd(0) catalyst due to the electronic influence of the pyridine nitrogen.
Signaling Pathway for Site-Selective Cross-Coupling
Caption: Site-selective cross-coupling pathways.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an arylboronic acid with this compound. The selectivity can be tuned by the choice of catalyst and ligand.
Reaction Scheme:
(Self-generated image, not from search results)
Materials:
-
This compound (or its ester derivative)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/water, Toluene, DMF)
-
Stir bar
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to achieve a concentration of 0.1 M.
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data (Hypothetical Example for C4-Arylation):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Weight/Volume | Yield (%) |
| Methyl 4,5-dichloropicolinate | 206.02 | 1.0 | 1.0 | 206 mg | - |
| Phenylboronic acid | 121.93 | 1.5 | 1.5 | 183 mg | - |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 | 58 mg | - |
| K₂CO₃ | 138.21 | 3.0 | 3.0 | 415 mg | - |
| 1,4-Dioxane/Water (4:1) | - | - | - | 10 mL | - |
| Methyl 5-chloro-4-phenylpicolinate | 247.68 | - | - | 193 mg | 78 |
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol describes the palladium-catalyzed amination of this compound, allowing for the formation of C-N bonds with a wide range of primary and secondary amines.
Reaction Scheme:
(Self-generated image, not from search results)
Materials:
-
This compound (or its ester derivative)
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)
-
Stir bar
-
Schlenk flask
-
Inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and phosphine ligand to a Schlenk flask.
-
Add the anhydrous, deoxygenated solvent and stir for 10-15 minutes to form the active catalyst.
-
In a separate Schlenk flask, add this compound ester (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).
-
Add the pre-formed catalyst solution to the flask containing the substrate mixture.
-
Heat the reaction to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Quantitative Data (Hypothetical Example for C4-Amination):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Weight/Volume | Yield (%) |
| Methyl 4,5-dichloropicolinate | 206.02 | 1.0 | 1.0 | 206 mg | - |
| Morpholine | 87.12 | 1.2 | 1.2 | 105 mg | - |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 | 18 mg | - |
| XPhos | 476.63 | 0.04 | 0.04 | 19 mg | - |
| NaOtBu | 96.10 | 1.4 | 1.4 | 135 mg | - |
| Toluene | - | - | - | 10 mL | - |
| Methyl 5-chloro-4-(morpholino)picolinate | 256.69 | - | - | 218 mg | 85 |
Conclusion
This compound is a highly valuable and adaptable building block for the synthesis of substituted pyridine derivatives. The distinct reactivity of the two chlorine atoms allows for a range of selective transformations, including nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions. The protocols provided herein serve as a guide for researchers to explore the rich chemistry of this compound, enabling the development of novel molecules for a wide array of applications in the chemical and pharmaceutical sciences. Careful selection of reaction conditions, particularly the catalyst and ligand system in cross-coupling reactions, is crucial for achieving the desired regioselectivity.
Application Notes and Protocols for Studying 4,5-Dichloropicolinic Acid Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,5-Dichloropicolinic acid is a halogenated pyridine derivative of interest in synthetic chemistry and drug discovery due to its potential as a building block for more complex molecules. Its reactivity is characterized by the presence of the carboxylic acid group and the two chlorine substituents on the pyridine ring, which can be subjected to various chemical transformations. These application notes provide detailed protocols for common reactions involving this compound, including nucleophilic aromatic substitution and forced degradation studies, along with methods for product analysis.
Nucleophilic Aromatic Substitution: Synthesis of a 4-amino-5-chloro-picolinic acid derivative
This protocol describes a representative nucleophilic aromatic substitution reaction where one of the chlorine atoms on the this compound ring is displaced by an amine.
Experimental Protocol:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 192.0 mg).
-
Add a suitable solvent such as Dimethylformamide (DMF, 20 mL).
-
Add the amine nucleophile (e.g., benzylamine, 1.2 mmol, 128.6 mg, 0.13 mL).
-
Add a non-nucleophilic base such as triethylamine (TEA, 1.5 mmol, 151.8 mg, 0.21 mL) to scavenge the HCl generated during the reaction.[1]
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80-100 °C with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals (e.g., every 2 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into water (100 mL) and acidify with 1 M HCl to a pH of ~2-3 to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) |
| This compound | C6H3Cl2NO2 | 192.00 | - | - | 8.15 (s, 1H), 8.70 (s, 1H) |
| Representative Product | C13H11ClN2O2 | 262.70 | 75 | 195-198 | 4.5 (d, 2H), 7.2-7.4 (m, 5H), 7.8 (s, 1H), 8.5 (s, 1H), 13.5 (br s, 1H) |
Note: The data presented for the product is representative and may vary based on the specific amine used.
Experimental Workflow:
References
"safe handling and storage procedures for 4,5-Dichloropicolinic acid"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling and storage of 4,5-Dichloropicolinic acid, a chemical intermediate used in various research and development applications. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.
Product Information and Physical Data
This compound is a chlorinated pyridinecarboxylic acid. Below is a summary of its key physical and chemical properties.
| Property | Value |
| CAS Number | 73455-13-7 |
| Molecular Formula | C₆H₃Cl₂NO₂ |
| Molecular Weight | 192.00 g/mol |
| Boiling Point | 328.2°C at 760 mmHg |
| Flash Point | 152.3°C |
| Density | 1.612 g/cm³ |
| Physical Form | Solid |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The primary hazards include skin, eye, and respiratory tract irritation. It is harmful if swallowed. All personnel handling this compound must be thoroughly familiar with its hazards and follow all prescribed safety precautions.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat, closed-toe shoes. For larger quantities, consider a chemical-resistant apron or suit. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended. |
Experimental Protocols: Safe Handling and Storage
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. A chemical fume hood should be used for all operations that may generate dust or aerosols.
-
Dispensing: Carefully weigh and dispense the required amount of this compound in a fume hood. Use appropriate tools (e.g., spatula, weighing paper) to avoid direct contact.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to prevent splashing. If the dissolution is exothermic, use a cooling bath.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
-
Container: Store this compound in its original, tightly sealed container.
-
Location: Keep in a cool, dry, and well-ventilated area.[1] Store away from direct sunlight and sources of ignition.[2]
-
Segregation: Store separately from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[3]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area with a suitable decontamination solution.
-
-
Large Spills:
-
Evacuate the area immediately and alert emergency services.
-
Prevent the spill from entering drains or waterways.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]
-
-
Containerization: Collect all waste containing this compound in a designated, labeled, and sealed container.
-
Compatibility: Ensure the waste container is compatible with the chemical waste.[6]
-
Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[3][7] Do not dispose of it down the drain or in the regular trash. Contact a licensed professional waste disposal service.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. extension.psu.edu [extension.psu.edu]
- 2. Pesticide Storage, Handling and Disposal : Center for Agriculture, Food, and the Environment (CAFE) at UMass Amherst [umass.edu]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
Application Notes and Protocols: 4,5-Dichloropicolinic Acid as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloropicolinic acid is a halogenated pyridine carboxylic acid derivative that has emerged as a valuable scaffold in medicinal chemistry. Its rigid structure, coupled with the presence of reactive handles—a carboxylic acid and two chlorine atoms—provides a versatile platform for the synthesis of diverse molecular architectures. The electron-withdrawing nature of the chlorine atoms and the nitrogen atom in the pyridine ring influences the molecule's electronic properties and potential interactions with biological targets. This document provides an overview of its applications, particularly in the development of kinase inhibitors, and detailed protocols for its use in synthetic medicinal chemistry.
Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry lies in its use as a starting material for the synthesis of substituted picolinamide derivatives. The carboxylic acid moiety is readily activated for amide bond formation with a wide array of primary and secondary amines, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The chlorine atoms can also be displaced through nucleophilic aromatic substitution, although this typically requires more forcing conditions, offering a secondary point of diversification.
While direct examples of bioactive compounds synthesized from this compound are not abundantly available in publicly accessible literature, the broader class of pyridine carboxylic acid derivatives has been extensively explored for various therapeutic targets. These include kinase inhibitors for oncology and inflammatory diseases, as well as agents targeting other enzyme classes.[1][2] The general synthetic strategies and biological activities observed for related pyridine scaffolds provide a strong rationale for the utility of this compound in drug discovery programs.
Key Synthetic Transformation: Amide Coupling
The most common and versatile reaction employing this compound is the formation of amides. This is typically achieved by first activating the carboxylic acid, followed by reaction with a desired amine.
General Workflow for Amide Synthesis
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Proposed Scale-Up Synthesis of 4,5-Dichloropicolinic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a proposed synthetic protocol for the scale-up preparation of 4,5-dichloropicolinic acid, a key intermediate in the development of novel agrochemicals and pharmaceuticals.[1] The described multi-step synthesis is based on established chemical principles for pyridine functionalization, starting from a commercially available trichloropyridine precursor. This note provides a detailed experimental protocol, considerations for process scale-up, and necessary safety precautions. All quantitative data is summarized for clarity, and workflows are visualized using diagrams.
Introduction
Chlorinated picolinic acids are a critical class of compounds, widely utilized as building blocks in the synthesis of herbicides and other bioactive molecules.[2][3] this compound, in particular, represents a valuable scaffold for medicinal and agricultural chemistry research. Its synthesis on a larger scale requires a robust and reproducible process. This document details a proposed pathway involving the introduction of a nitrile group onto a pyridine ring, followed by hydrolysis to the target carboxylic acid.
Proposed Synthetic Pathway
The proposed synthesis proceeds in two main steps:
-
Step 1: Nucleophilic Aromatic Substitution - Cyanation of 2,3,4-trichloropyridine to form 4,5-dichloro-2-cyanopyridine.
-
Step 2: Hydrolysis - Conversion of the nitrile group to a carboxylic acid under acidic conditions to yield the final product, this compound.
Caption: Proposed two-step synthesis of this compound.
Data Presentation
Table 1: Reagent Properties and Quantities (Based on 1 mole of Starting Material)
| Reagent | Formula | MW ( g/mol ) | Moles | Quantity | Density (g/mL) |
| Step 1: Cyanation | |||||
| 2,3,4-Trichloropyridine | C₅H₂Cl₃N | 182.44 | 1.0 | 182.4 g | ~1.5 |
| Sodium Cyanide (NaCN) | NaCN | 49.01 | 1.2 | 58.8 g | N/A (solid) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | - | 1.0 L | 1.10 |
| Step 2: Hydrolysis | |||||
| 4,5-Dichloro-2-cyanopyridine | C₆H₂Cl₂N₂ | 173.00 | 1.0 (Theor.) | 173.0 g | N/A (solid) |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | - | 500 mL | 1.84 |
| Water | H₂O | 18.02 | - | 500 mL | 1.00 |
Table 2: Expected Yields and Product Specifications
| Product | Formula | MW ( g/mol ) | Theoretical Yield | Expected Yield (Range) | Purity (Target) |
| This compound | C₆H₃Cl₂NO₂ | 192.00 | 192.0 g | 144 - 163 g (75-85% over 2 steps) | >98% |
Experimental Protocols
Workflow Overview
Caption: General experimental workflow for the two-step synthesis.
Protocol 1: Synthesis of 4,5-Dichloro-2-cyanopyridine (Intermediate)
-
Reactor Setup: Equip a 3 L three-neck round-bottom flask (or an appropriately sized glass-lined reactor) with a mechanical stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet. Ensure the system is dry and can be maintained under an inert atmosphere.
-
Reagent Charging: Charge the reactor with sodium cyanide (58.8 g, 1.2 mol) and anhydrous dimethyl sulfoxide (DMSO) (1.0 L).
-
Heating and Dissolution: Begin stirring and heat the mixture to 80-90°C to dissolve the sodium cyanide.
-
Substrate Addition: Once the sodium cyanide is dissolved, slowly add 2,3,4-trichloropyridine (182.4 g, 1.0 mol) to the reactor over 30-45 minutes, maintaining the internal temperature below 100°C. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to 120-130°C and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly and cautiously pour the reaction mixture into 2 L of ice-cold water with vigorous stirring. Caution: This step may release toxic HCN gas; perform in a well-ventilated fume hood.
-
A solid precipitate will form. Stir the slurry for 1 hour.
-
Collect the solid by filtration, wash thoroughly with water (3 x 500 mL), and dry under vacuum at 50°C to a constant weight. The crude product is 4,5-dichloro-2-cyanopyridine.
-
Protocol 2: Synthesis of this compound (Final Product)
-
Reactor Setup: Use the same or a similar reactor setup as in Protocol 1.
-
Reagent Charging: To the reactor, add concentrated sulfuric acid (500 mL) and water (500 mL) cautiously with cooling. Caution: This is a highly exothermic process.
-
Substrate Addition: Once the acid solution has cooled to below 40°C, add the crude 4,5-dichloro-2-cyanopyridine (173.0 g, 1.0 mol) in portions, ensuring the temperature does not exceed 60°C.
-
Reaction: Heat the reaction mixture to 100-110°C and maintain for 8-12 hours. The reaction progress can be monitored by the cessation of ammonia gas evolution and by HPLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto 2 kg of crushed ice with stirring.
-
The product will precipitate as a white solid. Adjust the pH to 1-2 with a concentrated NaOH solution if necessary to ensure complete precipitation.
-
Stir the slurry in the cold for 1-2 hours.
-
Collect the solid product by filtration.
-
-
Purification:
-
Wash the filter cake extensively with cold water (4 x 500 mL) until the washings are neutral (pH ~7).
-
For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.
-
Dry the final product under vacuum at 60-70°C to yield pure this compound.
-
Scale-Up Considerations
-
Thermal Management: Both steps involve significant exotherms (reagent addition) and require sustained heating. A jacketed reactor with precise temperature control is essential for managing heat transfer effectively and preventing runaway reactions.
-
Reagent Addition: On a large scale, the addition of 2,3,4-trichloropyridine and the crude nitrile should be done via a programmable addition pump to control the rate and manage the exotherm.
-
Mixing: Efficient agitation is crucial to ensure homogeneity, particularly during the precipitation and work-up steps. Baffles within the reactor may be necessary to prevent vortexing and improve mixing.
-
Safety: The use of sodium cyanide necessitates strict safety protocols, including dedicated cyanide handling areas, appropriate personal protective equipment (PPE), and an emergency cyanide antidote kit. The quenching step must be designed to handle potential hydrogen cyanide (HCN) off-gassing with an appropriate scrubbing system.
-
Material Handling: Handling large quantities of solids and corrosive acids requires specialized equipment like powder charging systems and corrosion-resistant pumps and transfer lines.
Safety and Handling
-
Chemical Hazards:
-
2,3,4-Trichloropyridine: Toxic and an irritant. Avoid inhalation and contact with skin and eyes.
-
Sodium Cyanide: Highly toxic if ingested, inhaled, or absorbed through the skin. Contact with acid releases deadly hydrogen cyanide gas.
-
Sulfuric Acid: Highly corrosive. Causes severe burns upon contact. Reacts violently with water.
-
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and chemical splash goggles. Work must be performed in a well-ventilated chemical fume hood.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Cyanide-containing waste requires specialized treatment.
References
Application Notes and Protocols for the Crystallization of 4,5-Dichloropicolinic Acid
For: Researchers, scientists, and drug development professionals.
Introduction
4,5-Dichloropicolinic acid is a chemical compound of interest in various fields of research and development. The purity of this compound is often critical for its intended application, and crystallization is a fundamental technique for its purification. This document provides detailed application notes and standardized protocols for the crystallization of this compound, derived from established laboratory practices and information on analogous compounds. The protocols outlined below are designed to be a starting point for optimization in a laboratory setting.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the successful design of a crystallization protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂NO₂ | [1] |
| Molecular Weight | 192.00 g/mol | - |
| Melting Point | 152.3°C | [1] |
| Boiling Point | 328.2°C at 760 mmHg | [1] |
| Density | 1.612 g/cm³ | [1] |
| Appearance | Solid |
Crystallization Techniques
The choice of crystallization technique and solvent system is critical for achieving high purity and yield. Based on data for structurally similar compounds, such as other chlorinated picolinic acids, several approaches can be considered.
Solvent Selection
The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. Based on patent literature for similar compounds, suitable solvent systems may include:
-
Single Solvent Systems: Benzene, Pyridine.[2]
-
Mixed Solvent Systems: Dimethylformamide (DMF)/Water.[2]
-
Washing Solvents: Water, Methanol, Ethanol, Benzene, Hexane.[2]
The selection of the appropriate solvent will depend on the impurity profile of the crude material. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.
General Recrystallization Protocol
This protocol describes a general method for the recrystallization of this compound. The quantities should be scaled appropriately based on the amount of crude material.
Experimental Workflow for Recrystallization
Caption: General workflow for the recrystallization of this compound.
Protocol 1: Single Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., benzene). Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The rate of cooling can influence crystal size and purity. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Mixed Solvent Recrystallization Protocol
This method is useful when a single solvent does not provide the desired solubility profile. A common example for a related compound is a DMF/water mixture.[2]
Protocol 2: Mixed Solvent Recrystallization (e.g., DMF/Water)
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot DMF.
-
Precipitation: While the solution is still hot, add water dropwise with stirring until the solution becomes slightly turbid, indicating the saturation point has been reached. Add a few drops of hot DMF to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a cold mixture of DMF/water in the same ratio as the crystallization mixture, followed by a wash with cold water.
-
Drying: Dry the crystals under vacuum.
Single Crystal Growth
For applications requiring high-quality single crystals, such as X-ray crystallography, slow crystallization methods are necessary.
Logical Flow for Single Crystal Growth
Caption: Methods for growing single crystals of this compound.
Protocol 3: Slow Evaporation for Single Crystal Growth
-
Solution Preparation: Prepare a saturated solution of purified this compound in a suitable solvent (e.g., ethanol or an ethanol/water mixture) in a clean vial.
-
Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free location at a constant temperature.
-
Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. Single crystals should form on the bottom or sides of the vial.
-
Harvesting: Once suitable crystals have formed, carefully decant the mother liquor and gently remove the crystals.
Data Presentation
The following table provides a template for recording and comparing the results of different crystallization experiments.
Table 2: Crystallization Experiment Log for this compound
| Experiment ID | Crude Mass (g) | Solvent System | Volume (mL) | Cooling Method | Yield (g) | % Recovery | Melting Point (°C) | Observations |
| EXP-01 | ||||||||
| EXP-02 | ||||||||
| EXP-03 |
Disclaimer: These protocols are intended as a guide and should be adapted and optimized for specific laboratory conditions and impurity profiles of the starting material. Always follow appropriate laboratory safety procedures, including the use of personal protective equipment.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dichloropicolinic Acid
Welcome to the technical support center for the synthesis of 4,5-Dichloropicolinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and improving yields.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound with a potentially high yield?
A common and effective method is the selective reductive dechlorination of a more chlorinated precursor, such as 3,4,5,6-tetrachloropicolinic acid. This method offers high selectivity for removing chlorine atoms at specific positions, leading to the desired product. An alternative, though potentially less direct, route could involve the hydrolysis of a 4,5-dichloro-2-(trichloromethyl)pyridine precursor.
Q2: What are the critical parameters to control during the reductive dechlorination of 3,4,5,6-tetrachloropicolinic acid?
The key parameters to control for optimal yield and selectivity are:
-
Catalyst System: A combination of a nickel(II) salt (e.g., NiCl₂·6H₂O) and a bidentate ligand (e.g., 2,2'-bipyridine) is crucial for the selective dechlorination.
-
Reducing Agent: Zinc powder is a commonly used and effective reducing agent for this transformation.
-
Solvent System: A polar aprotic solvent, often in combination with water (e.g., DMF/water mixture), is typically used to facilitate the reaction.
-
Temperature: The reaction is generally carried out at ambient temperature.
-
Reaction Time: The reaction progress should be monitored (e.g., by HPLC) to determine the optimal reaction time and prevent over-reduction or side reactions.
Q3: What are the likely side products or impurities that can lower the yield of this compound?
Potential side products and impurities include:
-
Unreacted Starting Material: Incomplete reaction will leave residual 3,4,5,6-tetrachloropicolinic acid.
-
Over-reduced Products: Further dechlorination can lead to the formation of monochloropicolinic acids or even picolinic acid itself.
-
Isomeric Byproducts: Depending on the selectivity of the catalyst, other dichloropicolinic acid isomers might be formed. For instance, in related syntheses, the formation of other isomers is a known issue.
-
Hydrolysis Byproducts: If the starting material contains a nitrile or trichloromethyl group, incomplete hydrolysis can result in amide or other intermediates.
Q4: How can I purify the final this compound product to improve its purity and overall yield?
A common purification strategy involves the following steps:
-
Acidification: After the reaction, the mixture is typically acidified with a mineral acid (e.g., HCl) to a pH of ~1. This protonates the carboxylate group, causing the product to precipitate.
-
Filtration or Extraction: The precipitated solid can be collected by filtration. Alternatively, the product can be extracted from the aqueous phase using a suitable organic solvent.
-
Washing: The isolated product should be washed with water to remove any remaining inorganic salts.
-
Recrystallization: For higher purity, recrystallization from a suitable solvent system can be employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion of Starting Material | 1. Inactive catalyst. 2. Insufficient amount of reducing agent (zinc powder). 3. Low reaction temperature. 4. Short reaction time. | 1. Ensure the nickel catalyst and ligand are of good quality and handled under an inert atmosphere if necessary. 2. Use a stoichiometric excess of zinc powder. 3. While the reaction is typically run at ambient temperature, gentle heating might be necessary if the reaction is sluggish. Monitor for side reactions. 4. Increase the reaction time and monitor the progress by HPLC. |
| Formation of Over-reduced Byproducts | 1. Excessive amount of reducing agent. 2. Prolonged reaction time. 3. High reaction temperature. | 1. Optimize the stoichiometry of the zinc powder. 2. Carefully monitor the reaction and quench it once the starting material is consumed and the desired product is formed in maximum yield. 3. Maintain the reaction at ambient temperature. |
| Presence of Multiple Isomers in the Product | 1. Lack of selectivity in the catalyst system. 2. Inappropriate solvent system. | 1. Ensure the correct nickel-to-ligand ratio is used. The 2,2'-bipyridine ligand is crucial for directing the selectivity. 2. The DMF/water solvent system is reported to be effective. Variations in the solvent ratio might influence selectivity. |
| Difficulty in Product Isolation/Precipitation | 1. Incorrect pH during acidification. 2. Product is soluble in the reaction mixture. | 1. Ensure the pH is adjusted to ~1 to fully protonate the carboxylic acid. 2. If precipitation is not effective, perform an extraction with a suitable organic solvent like ethyl acetate. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Reductive Dechlorination of 3,4,5,6-Tetrachloropicolinic Acid
This protocol is based on established methods for selective reductive dechlorination of polychlorinated picolinic acids.
Materials:
-
3,4,5,6-Tetrachloropicolinic acid
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
2,2'-Bipyridine
-
Zinc powder
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (for extraction, if needed)
-
Anhydrous Magnesium Sulfate (for drying, if needed)
Procedure:
-
Catalyst Preparation (in situ): In a reaction vessel purged with nitrogen, dissolve NiCl₂·6H₂O and 2,2'-bipyridine in a 9:1 mixture of DMF and water. Stir the mixture until a homogenous solution is formed.
-
Reaction Setup: To the catalyst solution, add the 3,4,5,6-tetrachloropicolinic acid starting material.
-
Reduction: While stirring vigorously, add zinc powder portion-wise to the reaction mixture. The reaction is typically exothermic. Maintain the temperature at ambient conditions.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC to determine the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction has reached the desired conversion, dilute the mixture with water.
-
Purification:
-
Filtration: Filter the reaction mixture to remove excess zinc and other solids.
-
Acidification: Transfer the filtrate to a beaker and acidify to a pH of approximately 1 with concentrated HCl. This should cause the this compound to precipitate.
-
Isolation: Collect the precipitated solid by filtration, wash with cold deionized water, and dry under vacuum.
-
Extraction (Alternative): If the product does not precipitate cleanly, extract the acidified aqueous solution with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Further Purification (Optional): The crude product can be further purified by recrystallization from an appropriate solvent system.
Quantitative Data Summary (Hypothetical based on related literature)
The following table illustrates the expected impact of varying reaction parameters on the yield of this compound. These are representative values and should be optimized for specific laboratory conditions.
| Parameter | Condition A | Condition B | Condition C | Expected Yield (%) |
| Temperature | 25°C | 50°C | 75°C | Yield may decrease at higher temperatures due to over-reduction. |
| Catalyst Loading (mol%) | 1 | 5 | 10 | Higher catalyst loading may increase reaction rate but also the cost. Optimal loading needs to be determined. |
| Zn Equivalents | 2 | 5 | 10 | Sufficient excess is needed for complete reaction, but a large excess can promote over-reduction. |
| DMF:Water Ratio | 9:1 | 4:1 | 1:1 | The solvent ratio can affect the solubility of reactants and the selectivity of the reaction. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
"troubleshooting common issues in 4,5-Dichloropicolinic acid analysis"
Welcome to the technical support center for the analysis of 4,5-Dichloropicolinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for the quantification of this compound?
A1: The most common and effective techniques for the analysis of this compound and structurally similar compounds are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex matrices.[1]
Q2: What is a suitable starting point for developing an HPLC-UV method for this compound?
A2: Based on methods for analogous chlorinated picolinic acids like clopyralid and picloram, a good starting point for an HPLC-UV method would be a reversed-phase C18 column with a mobile phase consisting of an acetonitrile and acidified water gradient.[2][3] Detection is typically performed in the UV range of 220-280 nm.
Q3: How should I prepare environmental samples (e.g., soil, water) for this compound analysis?
A3: For water samples, a common approach involves acidification followed by solid-phase extraction (SPE) for sample clean-up and concentration.[4][5] For soil and compost samples, extraction with an acidified organic solvent (e.g., acetonitrile or methanol) is a typical first step, often followed by a clean-up procedure like SPE.[4]
Q4: Is this compound prone to degradation during analysis?
A4: While specific stability data for this compound is limited, related chlorinated acidic herbicides can be susceptible to degradation under certain conditions. It is advisable to protect solutions from prolonged exposure to light and extreme pH conditions.[1][6] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to identify potential degradation products that may interfere with the analysis.[7][8]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
HPLC-UV Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase. | - Use a high-purity silica column.- Add a competing agent (e.g., triethylamine) to the mobile phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Poor Peak Shape (Fronting) | Sample overload or sample solvent stronger than the mobile phase. | - Reduce the injection volume or sample concentration.- Dissolve the sample in the initial mobile phase. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate.- Temperature variations. | - Ensure proper mobile phase mixing and pump performance.- Use a column oven to maintain a constant temperature.[1] |
| Baseline Noise or Drift | - Contaminated mobile phase or column.- Detector lamp issue. | - Filter and degas the mobile phase.- Flush the column with a strong solvent.- Check the detector lamp performance and replace if necessary. |
| Low Sensitivity | - Inappropriate detection wavelength.- Low sample concentration. | - Optimize the detection wavelength by scanning the UV spectrum of this compound.- Concentrate the sample using SPE. |
LC-MS/MS Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Signal Intensity | - Inefficient ionization.- Ion suppression from matrix components. | - Optimize ionization source parameters (e.g., capillary voltage, gas flow).- Improve sample clean-up to remove interfering matrix components.- Use a matrix-matched calibration curve. |
| High Background Noise | Contamination in the LC or MS system. | - Flush the LC system with appropriate solvents.- Clean the ion source of the mass spectrometer. |
| Inconsistent Results | - Variability in sample preparation.- Instability of the analyte in the final extract. | - Ensure consistent and reproducible sample preparation steps.- Analyze samples as soon as possible after preparation or perform stability studies. |
| No Peak Detected | - Incorrect MRM transitions.- Analyte degradation. | - Confirm the precursor and product ions for this compound.- Investigate potential degradation during sample preparation and analysis. |
Experimental Protocols
Below are detailed experimental protocols for the analysis of compounds structurally similar to this compound, which can be adapted for its analysis.
Protocol 1: HPLC-UV Analysis of Chlorinated Picolinic Acids in Formulations
This method is adapted from a validated procedure for clopyralid and picloram.[2][3]
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (acidified with 0.1% phosphoric acid) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Accurately weigh a portion of the formulation sample.
-
Dissolve the sample in methanol with the aid of sonication.
-
Dilute the solution with acetonitrile to a suitable concentration.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Quantitative Data Summary (for Picloram and 2,4-D): [3]
Parameter Picloram 2,4-D Linearity Range (mg/mL) 0.01 - 0.032 0.01 - 0.032 Correlation Coefficient (R²) 0.9993 0.9999 | Repeatability (%RSD) | < 1% | < 1% |
Protocol 2: LC-MS/MS Analysis of Chlorinated Picolinic Acids in Water
This protocol is based on a method for the analysis of picloram and clopyralid in water samples.[4][9]
-
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (e.g., 50 mm x 4.6 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.01% formic acid.
-
Mobile Phase B: 60:40 (v/v) Methanol:Acetonitrile with 0.01% formic acid.
-
Gradient: A suitable gradient to separate the analytes.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 15 µL.
-
Column Temperature: 30 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (for Clopyralid and Picloram): [4]
Compound Precursor Ion (m/z) Product Ion (m/z) Clopyralid 190.0 146.0 | Picloram | 239.0 | 194.9 |
-
-
Sample Preparation (Water):
-
Acidify the water sample to pH 2-3 with formic acid.
-
Pass the acidified sample through a conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a suitable solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluent to dryness and reconstitute in the initial mobile phase.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.
Caption: A logical workflow for troubleshooting common analytical issues.
Caption: A generalized workflow for sample preparation of environmental matrices.
References
- 1. A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. academic.oup.com [academic.oup.com]
- 4. affinisep.com [affinisep.com]
- 5. lcms.cz [lcms.cz]
- 6. Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medipol.edu.tr [medipol.edu.tr]
- 8. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
Technical Support Center: Optimization of 4,5-Dichloropicolinic Acid Functionalization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of 4,5-Dichloropicolinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the functionalization of this compound?
A1: The primary functionalization strategies for this compound involve reactions at three main sites: the carboxylic acid group, and the two chlorine atoms on the pyridine ring. Key reactions include:
-
Esterification/Amide Bond Formation: Standard reactions at the carboxylic acid group to form esters, amides, or other derivatives.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of one or both chlorine atoms with nucleophiles such as amines, alkoxides, or thiolates.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atoms serve as handles for forming new carbon-carbon or carbon-heteroatom bonds. The most common methods are:
Q2: Which chlorine atom on the this compound ring is more reactive towards nucleophilic substitution?
A2: In polychlorinated pyridine systems, the reactivity of the chlorine atoms towards nucleophilic attack is influenced by the electronic effects of the ring nitrogen and other substituents. Generally, the chlorine at the 4-position is more activated towards nucleophilic attack than the one at the 5-position. This is due to the ability of the electron-withdrawing nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate, particularly when the attack is at the para-position (C4). Selective functionalization can often be achieved by carefully controlling reaction conditions.
Q3: What are the recommended catalysts and conditions for Suzuki-Miyaura cross-coupling reactions with this substrate?
A3: Palladium-based catalysts are standard for Suzuki-Miyaura reactions. A common and effective system involves a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ or Pd₂(dba)₃, along with a phosphine ligand.[2][6] The choice of base is critical for activating the boronic acid; inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are frequently used.[6][7] The reaction is typically performed in solvents like dioxane, DMF, or toluene, often with the addition of water.[6]
Q4: How can I effectively monitor the progress of my functionalization reaction?
A4: Reaction progress can be monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) is a quick and effective method to observe the consumption of starting materials and the appearance of new product spots.[8] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used. To confirm the structure of the product and identify any intermediates or byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.
Q5: My this compound has poor solubility in my reaction solvent. What can I do?
A5: Poor solubility can hinder reaction rates. To improve solubility, consider the following:
-
Solvent Selection: Use more polar aprotic solvents like DMF, DMSO, or NMP.
-
Esterification: Convert the carboxylic acid to a more soluble ester (e.g., methyl or ethyl ester) prior to the main functionalization step. The acid can be regenerated by hydrolysis later if needed.
-
Phase-Transfer Catalysis: For reactions involving an aqueous phase, a phase-transfer catalyst can help shuttle the reactant between phases.
-
Temperature: Increasing the reaction temperature can improve the solubility of the starting material.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
General Reaction Problems
Q: My reaction is not proceeding, or the conversion is very low. What should I check first? A:
-
Reagent Purity: Verify the purity of your this compound and other reagents. Impurities can inhibit catalysts or cause side reactions.
-
Catalyst Activity (for cross-coupling): Ensure your palladium catalyst is active. Many Pd(0) catalysts are sensitive to air and should be handled under an inert atmosphere. Consider using a fresh batch of catalyst.
-
Reaction Conditions: Double-check the reaction temperature, concentration, and atmosphere. Ensure the system is properly degassed to remove oxygen, which can deactivate the catalyst in cross-coupling reactions.
-
Base (for cross-coupling): The base must be anhydrous and of sufficient strength to facilitate the catalytic cycle.[2]
Q: My reaction is complete, but my yield is low after workup and purification. Where could I have lost my product? A:
-
Aqueous Solubility: Picolinic acid derivatives can be soluble in the aqueous layer during extraction, especially if the pH is not carefully controlled. Always check the aqueous layer for your product before discarding it.[8]
-
Volatility: If your product has a low molecular weight, it might be volatile and could be lost during solvent removal under high vacuum.[8]
-
Adsorption: The product may have adsorbed onto filtration media like Celite or silica gel. Try washing the filter cake with a more polar solvent.[8]
-
Stability: Your product might be unstable to the acidic or basic conditions used during the workup. Test the stability of a small sample before performing the full-scale workup.[8]
Suzuki-Miyaura Coupling Issues
Q: I'm observing a significant amount of boronic acid homo-coupling. How can I prevent this? A: Homo-coupling is often caused by the presence of oxygen.
-
Thorough Degassing: Ensure your solvent and reaction vessel are rigorously degassed before adding the palladium catalyst. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.
-
Ligand Choice: Using bulky, electron-rich phosphine ligands can sometimes suppress homo-coupling by favoring the desired cross-coupling pathway.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of homo-coupling relative to the cross-coupling reaction.
Q: My palladium catalyst turns black and precipitates out of the solution. What does this mean? A: The formation of palladium black indicates that the Pd(0) catalyst has agglomerated and precipitated, losing its catalytic activity. This can be caused by:
-
High Temperatures: Running the reaction at too high a temperature can promote catalyst decomposition.
-
Incorrect Ligand-to-Metal Ratio: An insufficient amount of stabilizing ligand can leave the palladium atoms exposed and prone to aggregation.
-
Slow Oxidative Addition: If the oxidative addition of the aryl chloride to the Pd(0) center is slow, the catalyst has more time to decompose. Using a more active catalyst system or a co-solvent that enhances solubility might help.
Sonogashira Coupling Issues
Q: My primary side product is the homo-coupled diyne (Glaser coupling). How can I minimize this? A: Glaser coupling is a common side reaction in Sonogashira couplings, promoted by the copper co-catalyst in the presence of oxygen.
-
Inert Atmosphere: Strict exclusion of oxygen is critical. Use Schlenk line techniques or a glovebox.[9]
-
Copper-Free Conditions: Several protocols exist for copper-free Sonogashira couplings, which completely avoid this side reaction.[5] These often require a different base, such as a bulky amine, and a specific palladium-ligand system.
-
Amine Base: The choice of amine base can influence the rate of Glaser coupling. Using a less hindered amine or a different base altogether may be beneficial.
Data Presentation: Optimizing Reaction Conditions
The tables below summarize typical starting points and optimization parameters for key functionalization reactions.
Table 1: Suzuki-Miyaura Coupling Condition Optimization
| Parameter | Reagent/Condition | Typical Range/Value | Notes |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% | Pd(PPh₃)₄ can be used directly; others require a ligand.[10] |
| Ligand | PPh₃, XPhos, SPhos, PCy₃ | 1-2 eq. relative to Pd | Bulky, electron-rich ligands are often more effective for aryl chlorides.[6] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | 2-3 equivalents | The choice of base can significantly impact yield. K₃PO₄ is often a good starting point.[6][7] |
| Solvent | Dioxane/H₂O, Toluene, DMF | 0.1 - 0.5 M | A mixture of organic solvent and water is common.[6] |
| Temperature | 80 - 120 °C | Higher temperatures are often needed for less reactive aryl chlorides. |
Table 2: Sonogashira Coupling Condition Optimization
| Parameter | Reagent/Condition | Typical Range/Value | Notes |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 1-5 mol% | Both Pd(0) and Pd(II) precatalysts are effective.[5] |
| Copper Co-catalyst | CuI | 1-10 mol% | Essential for the traditional Sonogashira catalytic cycle.[4] |
| Base | Et₃N, i-Pr₂NH, Piperidine | 2-5 equivalents | Must be a solvent and a base.[11] |
| Solvent | THF, DMF, Toluene, Amines | 0.1 - 0.5 M | The amine base can often be used as the solvent. |
| Temperature | Room Temp. - 80 °C | Reactions can often be run under mild conditions.[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or N₂), add this compound (or its ester derivative) (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Add the degassed solvent (e.g., 4:1 Dioxane:Water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Sonogashira Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (or its ester) (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq.), and the copper co-catalyst (CuI, 0.05 eq.).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine).
-
Add the terminal alkyne (1.1-1.3 eq.) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate and purify the crude product, typically by flash column chromatography.
Visualizations
The following diagrams illustrate common workflows and logical relationships in optimizing these reactions.
Caption: A typical experimental workflow for cross-coupling reactions.
Caption: A troubleshooting decision tree for low-yielding reactions.
Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura cycle.[3]
References
- 1. US6297197B1 - 4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. How To [chem.rochester.edu]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. "Sonogashira cross-coupling in a designer ionic liquid (IL) without cop" by A. Srinivas Reddy and Kenneth K. Laali [digitalcommons.unf.edu]
Technical Support Center: Purification of Crude 4,5-Dichloropicolinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4,5-Dichloropicolinic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurity profile of crude this compound largely depends on the synthetic route. A common route involves the chlorination of a picoline derivative followed by oxidation and hydrolysis. Potential impurities include:
-
Unreacted Starting Materials: Such as 2-picoline or partially chlorinated intermediates.
-
Positional Isomers: Formation of other dichloropicolinic acid isomers (e.g., 3,5-dichloro, 3,6-dichloro) can occur depending on the selectivity of the chlorination step.
-
Over-chlorinated Species: Trichloropicolinic acid isomers may be present if the chlorination is not well-controlled.
-
Byproducts from Side Reactions: Impurities from reactions such as oxidation of the pyridine ring or hydrolysis of chlorinated intermediates at different positions.
-
Residual Solvents and Reagents: Solvents used in the reaction and work-up, as well as any remaining reagents.
Q2: What are the primary strategies for purifying crude this compound?
A2: The main purification strategies for this compound are recrystallization and preparative high-performance liquid chromatography (HPLC).
-
Recrystallization: This is a cost-effective method for removing impurities with different solubility profiles from the desired product. It is often the first choice for purification on a larger scale.
-
Preparative HPLC: This technique is used for achieving very high purity, especially when dealing with closely related isomers that are difficult to separate by recrystallization.
Q3: How do I choose the right purification strategy?
A3: The choice between recrystallization and preparative HPLC depends on the purity requirements, the nature of the impurities, and the scale of the purification.
-
For bulk purification and removal of significantly different impurities, recrystallization is generally preferred.
-
For high-purity requirements (e.g., for analytical standards or late-stage drug development) and for separating isomeric impurities , preparative HPLC is the more suitable method.
Troubleshooting Guides
Recrystallization
Problem: Oiling Out During Recrystallization
-
Symptom: The dissolved solid separates as an oil rather than forming crystals upon cooling.
-
Possible Causes:
-
The boiling point of the solvent is higher than the melting point of the solute.
-
The solution is too concentrated (supersaturated).
-
High levels of impurities are depressing the melting point of the mixture.
-
-
Solutions:
-
Add a small amount of a co-solvent in which the compound is more soluble to reduce the overall boiling point of the solvent system.
-
Re-heat the solution to dissolve the oil and add more of the primary solvent to decrease the concentration.
-
Allow the solution to cool more slowly to encourage crystal lattice formation instead of oiling out.
-
Problem: Low Crystal Yield
-
Symptom: A smaller than expected amount of purified solid is recovered after filtration.[1]
-
Possible Causes:
-
Solutions:
-
After filtering the initial crop of crystals, concentrate the mother liquor by partially evaporating the solvent and cool again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.[1]
-
Ensure the solution is cooled in an ice bath or refrigerator for an adequate amount of time to maximize crystal formation.[1]
-
Re-evaluate the solvent system. A solvent in which the product has lower solubility at cold temperatures may be more suitable.
-
Problem: Crystals are colored or appear impure
-
Symptom: The resulting crystals have a noticeable color or their appearance suggests the presence of impurities.
-
Possible Causes:
-
Colored impurities are co-crystallizing with the product.
-
Insoluble impurities were not completely removed.
-
-
Solutions:
-
Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
-
Perform a hot gravity filtration to remove any insoluble materials before allowing the solution to cool and crystallize.
-
Preparative HPLC
Problem: Peak Tailing
-
Symptom: The peaks in the chromatogram are asymmetrical with a pronounced "tail."
-
Possible Causes:
-
Solutions:
-
Lower the pH of the mobile phase by adding a small amount of an acid like formic acid or acetic acid. This will ensure the carboxylic acid is fully protonated.[4]
-
Use a column with end-capping or a different stationary phase that is less prone to secondary interactions.
-
Reduce the amount of sample injected onto the column.
-
Problem: Poor Resolution Between Isomers
-
Symptom: The peaks for this compound and its isomers are not well-separated.
-
Possible Causes:
-
The mobile phase composition is not optimal for separating structurally similar compounds.
-
The stationary phase is not providing enough selectivity.
-
-
Solutions:
-
Optimize the mobile phase gradient. A shallower gradient can often improve the separation of closely eluting peaks.
-
Try a different organic modifier in the mobile phase (e.g., methanol instead of acetonitrile, or vice-versa).
-
Experiment with a different column chemistry. A phenyl-hexyl or a polar-embedded column might offer different selectivity for aromatic isomers compared to a standard C18 column.
-
Data Presentation
Table 1: Comparison of Purification Strategies
| Parameter | Recrystallization | Preparative HPLC |
| Purity Achieved | Good to High (typically >98%) | Very High (often >99.5%) |
| Typical Yield | 70-90% | 50-80% |
| Throughput | High (grams to kilograms) | Low to Medium (milligrams to grams) |
| Cost | Low | High |
| Impurity Removal | Effective for impurities with different solubilities | Effective for closely related isomers and trace impurities |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution by gravity through a fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.
-
Crystal Growth: Add a few drops of hot ethanol to redissolve the cloudiness and then allow the solution to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask during this time.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Preparative HPLC Purification
-
Sample Preparation: Dissolve the crude this compound in a suitable solvent, such as a mixture of acetonitrile and water, to a known concentration. Filter the sample solution through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase preparative column is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient from a lower to a higher percentage of Mobile Phase B is recommended to ensure good separation of isomers. A typical starting point could be 10-50% B over 30 minutes.
-
Flow Rate: The flow rate will depend on the dimensions of the preparative column.
-
Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 280 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the main peak of this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the final product under high vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by preparative HPLC.
References
Technical Support Center: Synthesis of 4,5-Dichloropicolinic Acid
Welcome to the technical support center for the synthesis of 4,5-Dichloropicolinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common strategy for synthesizing chlorinated picolinic acids involves the selective reductive dechlorination of a more heavily chlorinated precursor, such as 3,4,5,6-tetrachloropicolinic acid.[1][2] This method offers a pathway to various isomers depending on the reaction conditions. Another potential route is the hydrolysis of 4,5-dichloro-2-(trichloromethyl)pyridine.[3][4]
Q2: My reaction yield is low. What are the potential causes?
Low yield can stem from several factors:
-
Incomplete Reaction: A significant portion of the starting material may remain unreacted.[1]
-
Over-dechlorination: The reaction may have proceeded too far, leading to the formation of monochloropicolinic acids or even picolinic acid itself.
-
Formation of Isomeric Byproducts: Non-selective dechlorination can lead to a mixture of dichloropicolinic acid isomers, reducing the yield of the desired 4,5-dichloro product.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reagent stoichiometry can all negatively impact the yield.
Q3: I'm observing unexpected peaks in my HPLC/NMR analysis. What could these impurities be?
Unexpected peaks often correspond to side products from the reaction. Common impurities include:
-
Unreacted Starting Material: For instance, 3,4,5,6-tetrachloropicolinic acid might be present if the reaction did not go to completion.[1]
-
Positional Isomers: Other dichloropicolinic acid isomers (e.g., 3,6-dichloropicolinic acid) can form.
-
Over-dechlorinated Products: Monochloropicolinic acids are common byproducts.
-
Hydrolysis Intermediates: If your synthesis involves nitrile hydrolysis, you might see corresponding amides or unhydrolyzed nitrile.[5][6]
Troubleshooting Guides
Problem 1: Low Purity of Crude Product
If your crude product shows low purity after synthesis, consult the following table for potential side products and their characteristics. The data is based on a representative synthesis of a related trichloropicolinic acid via reductive dechlorination.[1]
| Impurity Type | Typical Percentage in Crude Product | Identification Method | Suggested Action |
| Unreacted Starting Material | 9% - 32%[1] | HPLC, NMR | Increase reaction time, optimize reagent stoichiometry. |
| Unknown Byproducts | < 3.5%[1] | HPLC-MS, GC-MS | Characterize the impurity to understand its origin. |
| Over-dechlorinated Products | Varies | HPLC, NMR | Reduce reaction time or the amount of reducing agent. |
Problem 2: Difficulty in Product Purification
Purifying this compound from a mixture of chlorinated pyridines can be challenging due to their similar chemical properties.
-
Recrystallization: This is a primary method for purification. Experiment with different solvent systems (e.g., water, ethanol, benzene, hexane, or mixtures thereof) to achieve effective separation.[7]
-
Column Chromatography: For difficult separations, column chromatography can be employed to separate isomers and other impurities.[8]
-
Extraction: An extraction-stripping method can be more effective for separation than neutralization-crystallization-extraction.[2]
Experimental Protocols
Key Experiment: Selective Reductive Dechlorination
This protocol is adapted from the synthesis of 4,5,6-trichloropicolinic acid from 3,4,5,6-tetrachloropicolinic acid and is a plausible method for synthesizing the target compound.[1]
Reagents and Materials:
-
3,4,5,6-Tetrachloropicolinic acid
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
2,2'-Bipyridine
-
Zinc powder
-
N,N-Dimethylformamide (DMF)
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a glove box, charge a vial with NiCl₂·6H₂O and 2,2'-bipyridine.
-
Add a 9:1 solution of DMF and water and stir until the mixture is homogeneous.
-
Add zinc powder to the mixture.
-
After approximately 10 minutes, add the solid 3,4,5,6-tetrachloropicolinic acid.
-
Stir the mixture at ambient temperature for 20 hours.
-
Remove the mixture from the glove box and add 10% HCl.
-
Extract the mixture with diethyl ether.
-
Combine the ether extracts, dry over MgSO₄, filter, and concentrate in vacuo to obtain the crude product.
Visualizations
Synthesis Pathway and Potential Side Reactions
The following diagram illustrates a plausible synthesis route for this compound via reductive dechlorination of a tetrachloro- precursor, highlighting the formation of the desired product and key side products.
Caption: Synthesis pathway and potential side reactions.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve issues of low product yield during the synthesis.
References
- 1. KR20170038818A - Process for the preparation of 4,5,6-trichloropicolinic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4087431A - Preparation of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
"degradation pathways of 4,5-Dichloropicolinic acid under experimental conditions"
Disclaimer: Scientific literature explicitly detailing the degradation pathways of 4,5-Dichloropicolinic acid under specific experimental conditions is limited. The following guidance is based on established principles of herbicide chemistry and extrapolations from studies on structurally similar compounds, such as 3,6-Dichloropicolinic acid (clopyralid), aminopyralid, and other chlorinated pyridine herbicides. Researchers should use this information as a foundational guide for designing and troubleshooting their own experiments.
Frequently Asked Questions (FAQs)
Q1: What are the likely primary degradation pathways for this compound in the environment?
Based on related chlorinated picolinic acids, the primary degradation pathways are expected to be microbial degradation in soil and photolysis in aqueous environments.[1][2][3] Chemical hydrolysis may also contribute to a lesser extent, particularly under specific pH conditions.
Q2: What are the expected major degradation products of this compound?
While specific products for the 4,5-isomer are not documented, degradation of chlorinated pyridines often involves hydroxylation, dechlorination, and eventual ring cleavage.[3][4][5] For 3,6-Dichloropicolinic acid, photolysis has been shown to produce a number of dechlorinated and hydroxylated derivatives.[6] Therefore, one might hypothesize the formation of monochlorinated hydroxypicolinic acids and dihydroxypicolinic acid as initial intermediates.
Q3: How does soil type influence the microbial degradation of chlorinated picolinic acids?
Soil properties such as organic matter content, pH, microbial biomass, and moisture content significantly impact degradation rates.[1][2] Generally, soils with higher microbial activity and organic matter content tend to exhibit faster degradation. The specific microbial communities present are also a critical factor.[1][4]
Q4: Is this compound likely to be persistent in the environment?
Herbicides in the picolinic acid family can exhibit variable persistence. For instance, clopyralid can have a half-life ranging from weeks to months depending on environmental conditions.[2][7] Given its chlorinated structure, this compound may show moderate to high persistence, particularly in environments with low microbial activity or limited sunlight exposure.
Q5: What analytical techniques are suitable for studying the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a common and effective method for quantifying the parent compound and identifying degradation products.[8] Gas Chromatography-Mass Spectrometry (GC-MS) may also be used, potentially after a derivatization step to increase volatility.[6]
Troubleshooting Guides
Issue 1: No or Slow Degradation Observed in Soil Incubation Studies
| Possible Cause | Troubleshooting Steps |
| Low microbial activity in the soil sample. | - Use fresh soil samples with known microbial biomass. - Consider augmenting the soil with a microbial consortium known to degrade chlorinated aromatics. |
| Suboptimal incubation conditions. | - Ensure soil moisture is maintained at 50-70% of water holding capacity. - Maintain a constant, appropriate temperature (e.g., 20-25°C). - Ensure adequate aeration for aerobic degradation. |
| Adsorption of the compound to soil particles. | - Analyze both the soil and the soil extract to account for bound residues. - Use a stronger extraction solvent or a different extraction technique (e.g., Soxhlet extraction). |
| Incorrect analytical method. | - Verify the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method. - Check for matrix effects from the soil extract that may be suppressing the signal. |
Issue 2: Inconsistent Results in Photodegradation Experiments
| Possible Cause | Troubleshooting Steps |
| Fluctuations in light source intensity. | - Monitor and record the light intensity throughout the experiment. - Use a well-maintained and calibrated light source. |
| Changes in solution pH. | - Buffer the aqueous solution to maintain a constant pH. - Monitor and record the pH at each sampling point. |
| Presence of photosensitizers or quenchers in the water matrix. | - For baseline studies, use ultrapure water. - When using environmental water samples, characterize the dissolved organic matter (DOM) content, as it can act as a photosensitizer or quencher.[9] |
| Volatilization of the compound. | - Use sealed reaction vessels, especially at elevated temperatures. - Analyze the headspace for the presence of the parent compound if significant loss is observed. |
Issue 3: Difficulty in Identifying Degradation Products
| Possible Cause | Troubleshooting Steps |
| Low concentration of degradation products. | - Concentrate the sample extract before analysis. - Allow the degradation experiment to proceed for a longer duration to accumulate more products. |
| Co-elution of peaks in chromatography. | - Optimize the chromatographic method (e.g., change the mobile phase gradient, use a different column). |
| Lack of appropriate analytical standards. | - Use high-resolution mass spectrometry (e.g., LC-MS/MS or LC-QTOF-MS) to obtain accurate mass and fragmentation data for structural elucidation.[10][11] |
Experimental Protocols
Protocol 1: Aerobic Soil Degradation Study
-
Soil Preparation:
-
Collect fresh soil from a relevant location. Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.
-
Determine the soil's key characteristics: pH, organic matter content, texture, and water holding capacity.
-
Pre-incubate the soil at the desired temperature and moisture content for 7-14 days to allow the microbial community to stabilize.
-
-
Spiking:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetone).
-
Add the stock solution to the soil to achieve the desired final concentration. Ensure the volume of the solvent is minimal to avoid adverse effects on microorganisms.
-
Thoroughly mix the spiked soil to ensure uniform distribution. Allow the solvent to evaporate in a fume hood.
-
-
Incubation:
-
Transfer known amounts of the spiked soil into individual incubation vessels (e.g., glass jars).
-
Adjust the soil moisture to 50-70% of its water holding capacity.
-
Incubate the samples in the dark at a constant temperature (e.g., 20°C).
-
Include control samples (e.g., sterilized soil) to assess abiotic degradation.
-
-
Sampling and Extraction:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), sacrifice replicate samples.
-
Extract the soil samples with an appropriate solvent (e.g., acetonitrile, ethyl acetate) using techniques like shaking, sonication, or accelerated solvent extraction (ASE).
-
Centrifuge and filter the extracts. The extracts may require a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.
-
-
Analysis:
-
Analyze the extracts using a validated analytical method (e.g., HPLC-UV, LC-MS/MS) to determine the concentration of this compound.
-
Calculate the degradation kinetics, typically assuming first-order kinetics to determine the half-life (DT50).
-
Protocol 2: Aqueous Photodegradation Study
-
Solution Preparation:
-
Prepare a stock solution of this compound in a water-miscible solvent.
-
Prepare the experimental solutions by diluting the stock solution in the desired water matrix (e.g., ultrapure water, buffered solution, or natural water sample) to the target concentration.
-
-
Irradiation:
-
Use a photolysis reactor equipped with a light source that simulates sunlight (e.g., a xenon arc lamp with filters).
-
Place the experimental solutions in quartz tubes to allow for UV light penetration.
-
Maintain a constant temperature using a water bath.
-
Include dark controls (vessels wrapped in aluminum foil) to measure hydrolysis and other non-photolytic degradation.
-
-
Sampling:
-
At specified time points, withdraw aliquots from the reaction vessels.
-
-
Analysis:
-
Directly analyze the samples using HPLC or LC-MS/MS. If necessary, samples can be concentrated using SPE.
-
Determine the concentration of the parent compound and identify any major degradation products.
-
Calculate the photodegradation rate constant and half-life.
-
Quantitative Data from Analogous Compounds
Table 1: Soil Degradation Half-lives (DT50) of Clopyralid and Aminopyralid
| Herbicide | Soil Type | DT50 (days) | Reference |
| Clopyralid | Alaskan Silt Loam (Delta) | 9.6 | [2] |
| Clopyralid | Alaskan Silt Loam (Palmer) | 20.9 | [2] |
| Aminopyralid | Alaskan Silt Loam (Delta) | 9.1 | [2] |
| Aminopyralid | Alaskan Silt Loam (Palmer) | 23.0 | [2] |
Table 2: Photodegradation of Clopyralid (3,6-Dichloropicolinic Acid) in Aqueous Solution
| Water Matrix | Degradation Rate | Identified Products | Reference |
| Distilled Water | Moderate degradation under UV | 9 compounds, including dechlorinated and hydroxylated derivatives | [6][12] |
| River Water | Slower than distilled water | Not specified | [6][12] |
| Sea Water | Slowest degradation | Not specified | [6][12] |
Visualizations
References
- 1. Field degradation of aminopyralid and clopyralid and microbial community response to application in Alaskan soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Field degradation of aminopyralid and clopyralid and microbial community response to application in Alaskan soils | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 3. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Products of the photolysis of 3,6-dichloropicolinic acid (the herbicide lontrel) in aqueous solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prop.memberclicks.net [prop.memberclicks.net]
- 8. Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 9. Photodegradation of acetochlor in water and UV photoproducts identified by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 4,5-Dichloropicolinic Acid
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 4,5-Dichloropicolinic acid.
Troubleshooting Guide
Q1: Why is my this compound peak tailing?
Peak tailing for acidic compounds like this compound in reversed-phase HPLC is primarily caused by secondary interactions between the analyte and the stationary phase. The main contributing factors are:
-
Analyte Ionization: this compound is a carboxylic acid, meaning it can exist in both an ionized (deprotonated) and un-ionized (protonated) form depending on the mobile phase pH. If the pH is close to the pKa of the acid, both forms will be present, leading to mixed-mode retention and a tailing peak.[1][2]
-
Silanol Interactions: Silica-based C18 columns have residual silanol groups (Si-OH) on the surface. At higher mobile phase pH values (typically above 4-5), these silanol groups can become deprotonated (SiO-), creating negatively charged sites that can interact with any ionized portion of the acidic analyte through ion-exchange, causing peak tailing.[3]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that lead to secondary interactions and peak tailing.[1]
-
System Suitability Issues: Problems with the HPLC system itself, such as excessive dead volume in tubing or fittings, can also contribute to peak broadening and tailing.
Q2: How can I improve the peak shape of my this compound analysis?
The most effective way to improve the peak shape for an acidic analyte is to control its ionization by adjusting the mobile phase pH. The general recommendation is to set the mobile phase pH at least 1.5 to 2 pH units below the pKa of the analyte.[2][3] This ensures the analyte is predominantly in its un-ionized, more hydrophobic form, which interacts more consistently with the C18 stationary phase.
Q3: What is the pKa of this compound and what mobile phase pH should I use?
Q4: I've adjusted the pH, but I still see some tailing. What else can I do?
If peak tailing persists after pH optimization, consider the following:
-
Column Choice: Use a high-purity, modern, end-capped C18 column. End-capping chemically derivatizes most of the residual silanol groups, minimizing their potential for secondary interactions.
-
Buffer Concentration: Ensure your mobile phase has sufficient buffering capacity to maintain a constant pH, especially when injecting samples that may have a different pH. A buffer concentration of 10-50 mM is generally recommended.[1]
-
Organic Modifier: The choice of organic modifier (acetonitrile vs. methanol) can sometimes influence peak shape. If using acetonitrile, you could try methanol as an alternative, or vice-versa.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample or reducing the injection volume.
-
System Maintenance: Check for and minimize any dead volume in your HPLC system by using appropriate tubing and fittings.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing?
Peak tailing is a type of peak asymmetry where the latter half of the peak is broader than the front half, resulting in a "tail". It is often quantified by the tailing factor or asymmetry factor, with an ideal symmetrical peak having a value of 1.0.[1]
Q2: How does peak tailing affect my results?
Peak tailing can negatively impact your analysis by:
-
Reducing resolution between closely eluting peaks.
-
Decreasing the accuracy and precision of peak integration and quantification.
-
Indicating potential issues with your HPLC method or system.[1]
Q3: Can the column temperature affect peak tailing?
Yes, increasing the column temperature can sometimes improve peak shape by increasing the efficiency of the separation and reducing mobile phase viscosity. However, the effect is compound-dependent.
Q4: My neutral compounds look fine, but my this compound peak is tailing. What does this indicate?
This strongly suggests that the tailing is due to a chemical interaction between your acidic analyte and the stationary phase (a "chemical problem"), rather than a physical issue with your HPLC system (a "physical problem"). The primary focus for troubleshooting should be on optimizing the mobile phase pH and considering your column chemistry.
Data Presentation
The following table summarizes the effect of mobile phase pH on the peak asymmetry of benzoic acid derivatives, which are structurally similar to this compound. This data illustrates the importance of maintaining a low pH to achieve symmetrical peaks for acidic compounds.
| Analyte | Column | Mobile Phase pH | Asymmetry Factor (As) |
| Benzoic Acid | Purospher-STAR C18 | 5.8 | > 1.5 (Tailing) |
| Benzoic Acid | Purospher-STAR C18 | 3.0 | 1.0 - 1.2 (Symmetrical) |
| 4-Hydroxybenzoic Acid | Reprosil C18 | 5.8 | > 1.8 (Tailing) |
| 4-Hydroxybenzoic Acid | Reprosil C18 | 3.0 | 1.1 - 1.3 (Symmetrical) |
Data compiled from studies on benzoic acid derivatives, demonstrating the general trend for acidic compounds.[4][5]
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Symmetrical Peak Shape
Objective: To prepare a mobile phase with a pH that suppresses the ionization of this compound to achieve a symmetrical peak.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Phosphoric acid or formic acid
-
Calibrated pH meter
-
0.22 µm or 0.45 µm membrane filters
Procedure:
-
Determine Target pH: Aim for a mobile phase pH between 2.5 and 3.5.
-
Prepare Aqueous Phase: To 1 L of HPLC-grade water, add a small amount of phosphoric acid or formic acid (e.g., 1 mL of 85% phosphoric acid or 1 mL of formic acid).
-
Adjust pH: While stirring, monitor the pH with a calibrated pH meter. Carefully add more acid dropwise until the target pH is reached.
-
Mix Mobile Phase: Combine the pH-adjusted aqueous phase with the desired organic modifier (e.g., 60:40 aqueous:acetonitrile).
-
Filter and Degas: Filter the final mobile phase mixture through a 0.45 µm filter and degas using sonication or vacuum filtration.
Protocol 2: Recommended Starting HPLC Method
Objective: To provide a robust starting point for the HPLC analysis of this compound.
| Parameter | Recommended Condition |
| Column | High-purity, end-capped C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 60% Water (pH 3.0 with phosphoric acid) : 40% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 230 nm or 280 nm) |
Mandatory Visualization
The following diagrams illustrate the troubleshooting workflow and the chemical interactions responsible for peak tailing.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Caption: Chemical interactions leading to peak shape issues.
References
- 1. uhplcs.com [uhplcs.com]
- 2. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4,5-Dichloropicolinic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dichloropicolinic acid. The following sections offer insights into removing impurities and suggest potential purification protocols based on established chemical principles and methodologies for similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include starting materials from the synthesis, by-products from side reactions (e.g., isomers with different chlorine substitution patterns), residual solvents, and inorganic salts. The specific impurity profile will depend on the synthetic route employed.
Q2: My this compound is discolored. How can I remove colored impurities?
A2: Colored impurities are often nonpolar organic molecules. A common method to remove them is treatment with activated carbon during the recrystallization process. The crude solid is dissolved in a suitable solvent, a small amount of activated carbon is added, the mixture is heated briefly and then filtered hot to remove the carbon (and the adsorbed impurities) before allowing the product to crystallize.
Q3: I am experiencing low recovery after recrystallization. What are the possible reasons?
A3: Low recovery can be due to several factors:
-
High solubility in the recrystallization solvent: If the compound is too soluble in the chosen solvent even at low temperatures, a significant amount will remain in the mother liquor. Consider using a different solvent or a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Using too much solvent: This will also lead to the product remaining in solution. Use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Premature crystallization: If the product crystallizes during hot filtration, this will result in loss of product on the filter paper. Ensure the filtration apparatus is pre-heated.
-
Incomplete crystallization: Allow sufficient time for crystallization to occur at a low temperature. Cooling the flask in an ice bath can help maximize the yield.
Q4: How can I confirm the purity of my this compound after purification?
A4: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining purity and identifying the presence of any remaining impurities. Other methods include Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable, and Differential Scanning Calorimetry (DSC) to determine the melting point, which should be sharp for a pure compound.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Oily precipitate instead of crystals | The compound's melting point may be lower than the boiling point of the solvent, or impurities are preventing crystallization. | Try a lower boiling point solvent for recrystallization. Alternatively, try to "scratch" the inside of the flask with a glass rod to induce crystallization. Adding a seed crystal of pure product can also be effective. |
| No crystals form upon cooling | The solution may be too dilute, or the compound is highly soluble in the solvent at low temperatures. | Try to concentrate the solution by boiling off some of the solvent. If that fails, a different solvent or a co-solvent system may be necessary. Cooling to a lower temperature (e.g., in a dry ice/acetone bath) might also induce crystallization. |
| Persistent impurities detected by HPLC | The chosen purification method may not be effective for a particular impurity. | If recrystallization is ineffective, consider column chromatography. The choice of stationary and mobile phases will depend on the polarity of the compound and the impurities. |
| Product is not drying properly | Residual solvent may be trapped within the crystals. | Ensure the product is dried under high vacuum for a sufficient period. Gently grinding the crystals (if they are not solvated) can help release trapped solvent. |
Purification Methodologies Overview
The following table summarizes purification techniques mentioned for compounds structurally related to this compound. This data can guide the selection of an appropriate purification strategy.
| Technique | Solvent/Reagent | Target Compound | Reference |
| Acidification & Filtration | Concentrated HCl | 4,5,6-Trichloropicolinic acid | [2] |
| Extraction | Diethyl ether, Methylene chloride | 4,5,6-Trichloropicolinic acid, 3,6-Dichloropicolinic acid | [2][3] |
| Recrystallization | Benzene, Pyridine, Dimethylformamide-water | 3,6-Dichloropicolinic acid | [3] |
| Washing | Water, Methanol, Ethanol, Benzene, Hexane | 3,6-Dichloropicolinic acid | [3] |
Experimental Protocol: Recrystallization
This is a general protocol for the recrystallization of this compound and may require optimization.
Objective: To purify crude this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of ethanol and water, or toluene)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Activated carbon (optional)
Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixed solvent system like ethanol/water can be effective for polar compounds.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture on a hot plate while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a fluted filter paper. Pour the hot solution through the filter paper to remove the impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Purification Workflow
References
"managing exothermic reactions in 4,5-Dichloropicolinic acid synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Dichloropicolinic acid. The focus of this guide is the effective management of potentially exothermic reactions to ensure experimental safety and success.
Troubleshooting Guide: Managing Exothermic Events
Uncontrolled exothermic reactions are a significant safety concern in chemical synthesis. The following guide addresses specific issues you may encounter during the synthesis of this compound, particularly during chlorination steps.
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Increase | Runaway Reaction: The rate of heat generation exceeds the rate of heat removal. This can be triggered by adding reagents too quickly, insufficient cooling, or incorrect solvent volume. | Immediate Response: 1. Stop reagent addition immediately. 2. Increase cooling to maximum capacity (e.g., lower cryostat temperature, add more dry ice to the cooling bath). 3. If the temperature continues to rise rapidly, and it is safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat. 4. Prepare for emergency shutdown procedures as per your lab's safety protocol.[1][2][3][4] |
| Localized Hotspots in the Reactor | Poor Mixing: Inadequate agitation can lead to localized concentrations of reagents, causing hotspots where the reaction rate is dangerously high. | 1. Ensure the stirrer is functioning correctly and at an appropriate speed for the vessel size and viscosity of the mixture. 2. Use a reactor with baffles to improve mixing efficiency. 3. For viscous reaction mixtures, consider a more powerful overhead stirrer. |
| Delayed Exotherm | Induction Period: Some reactions have an induction period where the reaction is slow to start, followed by a sudden acceleration. This can lead to an accumulation of unreacted reagents and a subsequent dangerous exotherm. | 1. Add a small portion of the reagent and wait for a slight, controlled temperature increase before proceeding with the rest of the addition. 2. Maintain careful temperature monitoring throughout the addition. 3. If no temperature change is observed after the initial addition, investigate potential issues with catalyst activity or reagent quality before adding more. |
| Pressure Buildup in a Sealed Vessel | Gas Evolution: The reaction may be producing gaseous byproducts (e.g., HCl during chlorination) at a rate faster than the system can vent.[5] | 1. Ensure the reaction is conducted in a well-ventilated fume hood with an appropriate gas scrubbing system. 2. Do not run potentially gas-evolving reactions in a sealed vessel unless it is designed and rated for the expected pressure. 3. Use a system with a pressure-releasing bubbler or a pressure relief valve. |
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in the synthesis of this compound?
A1: The primary exothermic step is typically the chlorination of the picolinic acid precursor. The reaction of chlorine or other chlorinating agents with the aromatic ring is an exothermic process. The heat of reaction can vary depending on the specific starting material and chlorinating agent used. It is crucial to assume that this step has the potential for a significant exotherm and to implement appropriate control measures.
Q2: How can I proactively manage the exotherm during the chlorination step?
A2: Proactive management of the exotherm is critical for safety and product quality. Key strategies include:
-
Slow, Controlled Addition: Add the chlorinating agent dropwise or in small portions over an extended period. This allows the cooling system to dissipate the heat as it is generated.
-
Adequate Cooling: Use a cooling bath (e.g., ice-water, dry ice/acetone) or a cryostat to maintain the desired reaction temperature. Ensure the cooling capacity of your setup is sufficient for the scale of your reaction.[1][6]
-
Dilution: Conducting the reaction in a sufficient volume of an appropriate solvent helps to absorb the heat generated.
-
Monitoring: Continuously monitor the internal temperature of the reaction mixture with a calibrated thermometer.
Q3: What are the ideal reaction temperatures for the synthesis of this compound?
A3: The optimal reaction temperature will depend on the specific synthetic route and reagents used. For many chlorination reactions of related compounds, temperatures are maintained at or below ambient temperature, for example, at 14°C or even 0°C, especially during the addition of the chlorinating agent.[7] It is essential to consult specific literature procedures for the chosen synthetic pathway.
Q4: What should I do if my reaction shows no exotherm when one is expected?
A4: A lack of an expected exotherm can be as dangerous as a runaway reaction, as it may indicate an accumulation of unreacted starting materials. If this occurs:
-
Pause the addition of reagents.
-
Verify that all reagents and catalysts are correctly added and are of the expected quality.
-
Ensure the reaction mixture is being adequately stirred.
-
Slightly and carefully warm a small aliquot of the reaction mixture to see if the reaction initiates. If it does, proceed with extreme caution, as the main batch may now react rapidly.
-
If the cause cannot be determined, it is safest to quench the reaction carefully under controlled conditions.
Experimental Protocols
General Protocol for Controlled Chlorination
This is a generalized protocol and should be adapted based on the specific starting material and literature procedure.
-
Reactor Setup:
-
Set up a multi-necked, round-bottom flask equipped with a magnetic stirrer or overhead stirrer, a thermometer to monitor the internal temperature, a pressure-equalizing dropping funnel for the addition of the chlorinating agent, and a gas outlet connected to a scrubber (e.g., a bubbler with a sodium hydroxide solution to neutralize any evolved HCl).
-
Ensure all glassware is dry.
-
-
Initial Cooling:
-
Charge the flask with the picolinic acid precursor and the chosen solvent.
-
Cool the stirred solution to the target temperature (e.g., 0-5°C) using an appropriate cooling bath.[6]
-
-
Reagent Addition:
-
Slowly add the chlorinating agent via the dropping funnel to the cooled solution.
-
Maintain a steady, slow addition rate to ensure the internal temperature does not exceed the setpoint by more than a few degrees.
-
-
Reaction Monitoring:
-
Continuously monitor the reaction temperature.
-
Periodically take samples to monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction mixture by carefully adding it to a chilled aqueous solution (e.g., a solution of sodium bisulfite to destroy any excess chlorinating agent).
-
Proceed with the extraction and purification of the this compound as described in the specific literature procedure.
-
Data Presentation
Table 1: Recommended Cooling Bath Temperatures for Exothermic Control
| Cooling Bath | Typical Temperature Range (°C) | Suitability |
| Ice-Water | 0 to 5 | Suitable for moderately exothermic reactions. |
| Ice-Salt | -20 to -5 | Provides lower temperatures for more exothermic reactions. |
| Dry Ice/Acetone | -78 | Recommended for highly exothermic reactions requiring stringent temperature control. |
| Cryostat | -80 to 25 | Offers precise and automated temperature control. |
Visualizations
References
- 1. wjarr.com [wjarr.com]
- 2. werk.belgie.be [werk.belgie.be]
- 3. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 4. mt.com [mt.com]
- 5. CN101337924A - Method for chlorination of side chain of picolines - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. KR20170038818A - Process for the preparation of 4,5,6-trichloropicolinic acid - Google Patents [patents.google.com]
Technical Support Center: Trace Level Detection of 4,5-Dichloropicolinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method refinement for trace level detection of 4,5-Dichloropicolinic acid, a compound related to the herbicide Picloram.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during the analytical process.
| Question ID | Question | Answer |
| SP-01 | What are the most common initial steps for preparing environmental water or soil samples for this compound analysis? | For water samples, initial preparation may involve filtration to remove particulate matter. For soil samples, an extraction step is necessary, often using a suitable organic solvent. It is crucial to adjust the sample pH to below 4 before any reversed-phase cleanup.[1] For comprehensive analysis of total residues of acidic herbicides, an alkaline hydrolysis step during sample preparation may be necessary to convert esters and conjugates into the free acid form.[2] |
| SP-02 | My sample has high salt content. How will this affect my analysis and how can I mitigate it? | High salt concentrations can significantly compromise the sensitivity and resolution of mass spectrometry analysis by causing ion suppression.[1][3] It is imperative to remove salts during sample preparation.[3] Techniques like solid-phase extraction (SPE), such as using a Zip-Tip, or dialysis are effective for desalting.[1] A wash step with 5% methanol in 0.1% TFA/Water can also improve desalting efficiency.[1] |
| SP-03 | What is a "matrix effect" and how can I minimize it? | The matrix effect is the alteration of the analyte's ionization efficiency by co-eluting compounds from the sample matrix. This can lead to inaccurate quantification (either suppression or enhancement of the signal). To minimize this, use matrix-matched standards for calibration, employ efficient sample cleanup procedures like SPE, or use isotopic internal standards. Proper sample centrifugation or filtration (e.g., with a 0.2 µm syringe filter) is also recommended to remove particulates that can interfere with the analysis.[3] |
| LC-01 | I'm observing poor peak shape and retention time variability in my LC-MS analysis. What could be the cause? | Poor peak shape (e.g., tailing or fronting) and shifting retention times can result from several factors. Ensure your mobile phase is correctly prepared and degassed. Check for blockages in the LC system, especially in the column or tubing.[3] The sample solvent should be compatible with the initial mobile phase conditions to prevent peak distortion. Also, verify the stability of the column temperature. |
| MS-01 | What are the recommended detection methods for trace levels of this compound? | Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common and highly sensitive methods for detecting picloram and related compounds at trace levels.[4] These techniques can achieve detection limits well below regulatory levels, such as the EPA's Maximum Contaminant Level of 500 parts per billion (ppb) for picloram in drinking water.[4] Electrochemical detection methods are also emerging as a practical and cost-effective alternative.[5] |
| MS-02 | How can I improve the ionization efficiency for this compound in LC-MS? | Since this compound is an acidic compound, running the analysis in negative ion mode is typically preferred for detecting the deprotonated molecule [M-H]-.[3] Adding a small amount of a basic modifier like ammonium hydroxide (NH4OH) to the mobile phase or sample can enhance deprotonation.[3] Conversely, for positive ion mode, adding an acid like 0.1% acetic acid or trifluoroacetic acid (TFA) can promote protonation [M+H]+.[1][3] |
| QC-01 | My recovery rates are consistently low. What are the potential reasons? | Low recovery can stem from inefficient extraction, degradation of the analyte during sample processing, or losses during cleanup steps. Re-evaluate your extraction solvent and technique. Ensure the pH is optimized for the analyte's stability and solubility. For acidic herbicides, incomplete hydrolysis of conjugates can lead to an underestimation of the total residue.[2] A study on similar compounds showed that recovery can be variable, so careful method validation is essential.[6][7][8] |
| QC-02 | I am seeing a high background or interfering peaks in my chromatogram. What troubleshooting steps should I take? | High background or interference can originate from contaminated solvents, reagents, glassware, or the sample matrix itself. Run a blank analysis (injecting only the solvent) to identify system contamination. Ensure all glassware is thoroughly cleaned. If the interference is from the sample matrix, a more rigorous cleanup step, such as solid-phase extraction (SPE), may be required.[9] |
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the analysis of this compound and related compounds.
Table 1: Detection Limits and Recovery Percentages
| Analyte | Matrix | Method | Detection Limit | Recovery (%) | Reference |
| Picloram | Water | HPLC | 8 ppb | 85-96% | [9] |
| Picloram | Soil | HPLC | 10 ppb | 88.6% | [9] |
| 4,4'-Dicofol (Low Dose) | Arctic Cod | GC-ECD | Not Specified | 65% (±8%) | [7][8] |
| 4,4'-Dicofol (High Dose) | Arctic Cod | GC-ECD | Not Specified | 77% (±7%) | [7][8] |
| 3,4-DCA | Chives | HPLC-MS/MS | 0.6 µg/kg (LOD) | 75.3-86.0% | [10] |
| 3,5-DCA | Chives | HPLC-MS/MS | 1.0 µg/kg (LOD) | 78.2-98.1% | [10] |
LOD: Limit of Detection
Experimental Protocols
Below are detailed methodologies for common procedures in the analysis of this compound.
Protocol 1: General Sample Preparation for Water Samples (Reversed-Phase SPE)
-
Sample Collection: Collect water samples in clean, pre-rinsed glass bottles.
-
Acidification: Adjust the pH of the water sample to <4 using an appropriate acid (e.g., 0.1% Trifluoroacetic Acid - TFA).[1] This step is crucial for ensuring the acidic analyte is in its neutral form for efficient retention on a reversed-phase sorbent.
-
SPE Cartridge Conditioning:
-
Wash a C18 SPE cartridge with one cartridge volume of a wetting solution (e.g., methanol or acetonitrile).
-
Equilibrate the cartridge with one cartridge volume of an equilibration solution (e.g., 0.1% TFA in water).[1]
-
-
Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing:
-
Elution: Elute the retained this compound from the cartridge using a suitable organic solvent (e.g., 0.1% TFA in 50% acetonitrile).[1]
-
Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase for injection into the analytical instrument.
Protocol 2: Alkaline Hydrolysis for Total Acidic Herbicide Residue
This protocol is adapted for determining the total residue, including esters and conjugates, which are converted to the parent acid.
-
Initial Extraction: Extract the sample (e.g., soil, plant tissue) with a suitable solvent.
-
Hydrolysis Step:
-
Add the extract to an alkaline solution (e.g., sodium hydroxide).
-
Heat the mixture under reflux for a specified period (e.g., 1 hour) to facilitate the hydrolysis of any esters or conjugates to the free acid form of this compound.[2]
-
-
Acidification: After cooling, acidify the solution to a pH below 4. This converts the salt of the picolinic acid back to its acidic form.
-
Liquid-Liquid Extraction or SPE: Proceed with either liquid-liquid extraction using an organic solvent or follow the SPE cleanup procedure outlined in Protocol 1 to isolate and purify the this compound.
-
Analysis: Analyze the final extract using LC-MS or GC-MS. The result will represent the total this compound content.[2]
Visualizations
The following diagrams illustrate key workflows and relationships in the analysis of this compound.
Caption: General experimental workflow for trace level analysis.
References
- 1. ccc.bc.edu [ccc.bc.edu]
- 2. relana-online.de [relana-online.de]
- 3. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 4. softprowatersystems.com [softprowatersystems.com]
- 5. Nanotech system detects toxic herbicide picloram | News | Eco-Business | Asia Pacific [eco-business.com]
- 6. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
- 7. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Methodological Guide to the Structural Confirmation of Synthesized 4,5-Dichloropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Workflow for Structural Confirmation
The process of confirming the structure of a newly synthesized compound involves a multi-step analytical workflow. This ensures that the target molecule has been synthesized successfully and is of the required purity. The general workflow is outlined below.
Comparative Spectroscopic Data
The structural identity of 4,5-Dichloropicolinic acid is best confirmed by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented below compares the expected values for this compound with its isomer and the parent compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For picolinic acid derivatives, ¹H NMR reveals the substitution pattern on the pyridine ring, while ¹³C NMR confirms the number and electronic environment of all carbon atoms.
Table 1: Comparison of Predicted and Experimental ¹H and ¹³C NMR Data (in DMSO-d₆)
| Compound | Analysis | Predicted / Experimental Chemical Shifts (δ, ppm) | Key Differentiating Features |
| This compound | ¹H NMR | ~8.8 (s, 1H, H-6), ~8.3 (s, 1H, H-3) | Two singlets in the aromatic region due to the absence of adjacent protons. |
| ¹³C NMR | ~165 (C=O), ~152 (C-2), ~150 (C-6), ~140 (C-4), ~135 (C-5), ~125 (C-3) | Six distinct carbon signals. Chemical shifts of C-4 and C-5 are significantly downfield due to chlorine substitution. | |
| 3,6-Dichloropicolinic acid | ¹H NMR | ~8.0 (d, J≈8 Hz, 1H, H-4), ~7.8 (d, J≈8 Hz, 1H, H-5) | Two doublets in the aromatic region, indicating two adjacent protons. |
| ¹³C NMR | ~164 (C=O), ~150 (C-2), ~148 (C-6), ~142 (C-4), ~130 (C-5), ~128 (C-3) | Six distinct carbon signals. Different chemical shifts for chlorinated carbons (C-3, C-6) compared to the 4,5-isomer. | |
| Picolinic Acid [1][2] | ¹H NMR | 8.76 (d, 1H), 8.10 (d, 1H), 8.03 (t, 1H), 7.67 (t, 1H) | Four distinct signals in the aromatic region, showing a complex splitting pattern. |
| ¹³C NMR | 164.7, 148.1, 146.7, 138.6, 127.8, 124.3 | Six signals with chemical shifts characteristic of an unsubstituted pyridine ring.[1][2] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions for picolinic acids include the carboxylic acid O-H and C=O stretches, aromatic ring vibrations, and C-Cl stretches.
Table 2: Comparison of Key Predicted and Experimental IR Absorptions (cm⁻¹)
| Functional Group | This compound (Predicted) | 3,6-Dichloropicolinic acid (Predicted) | Picolinic Acid (Experimental)[3][4][5] |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) | 3000-2500 (broad) |
| C=O stretch (Carboxylic Acid) | ~1710 | ~1710 | ~1705 |
| C=C, C=N stretch (Aromatic) | 1600-1450 | 1600-1450 | 1610, 1580, 1480 |
| C-Cl stretch | 800-600 | 800-600 | N/A |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a definitive diagnostic tool.
Table 3: Comparison of Predicted and Experimental Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight | Expected M⁺ Isotopic Pattern | Key Fragments (m/z) |
| This compound | C₆H₃Cl₂NO₂ | 190.95 | M⁺ (191), M+2 (193), M+4 (195) in ~9:6:1 ratio | 146/148 ([M-COOH]⁺), 111 ([M-COOH-Cl]⁺) |
| 3,6-Dichloropicolinic acid | C₆H₃Cl₂NO₂ | 190.95 | M⁺ (191), M+2 (193), M+4 (195) in ~9:6:1 ratio | 146/148 ([M-COOH]⁺), 111 ([M-COOH-Cl]⁺)[6] |
| Picolinic Acid [7][8] | C₆H₅NO₂ | 123.03 | M⁺ (123) | 78 ([M-COOH]⁺) |
Logic of Spectroscopic Confirmation
No single technique can unambiguously identify an unknown compound. The power of structural elucidation comes from combining complementary data from different analyses. The diagram below illustrates how NMR, IR, and MS data work together to confirm the identity of this compound and distinguish it from its isomer.
Experimental Protocols
Detailed below are standard operating procedures for acquiring the analytical data necessary for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the synthesized this compound.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition :
-
Tune and shim the probe for the sample.
-
Acquire a single-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Use a relaxation delay of 5 seconds and acquire 16 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual DMSO signal at 2.50 ppm.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a relaxation delay of 2 seconds and acquire 1024 scans or more, depending on sample concentration.
-
Process the data and calibrate the spectrum to the DMSO-d₆ signal at 39.52 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation :
-
Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Acquisition :
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
Perform an ATR correction on the resulting spectrum.
-
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation : An Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation :
-
Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of ~1-10 µg/mL using a 50:50 mixture of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
-
Acquisition :
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in both positive and negative ion modes. For a carboxylic acid, negative ion mode ([M-H]⁻) is often more sensitive.
-
Set the mass range to m/z 50-500.
-
Use an internal calibrant to ensure high mass accuracy (<5 ppm).
-
Analyze the resulting spectrum for the molecular ion and its characteristic chlorine isotopic pattern. Perform tandem MS (MS/MS) on the parent ion to confirm fragmentation patterns.
-
References
- 1. rsc.org [rsc.org]
- 2. 2-Picolinic acid(98-98-6) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Picolinic acid(98-98-6) IR Spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Clopyralid | C6H3Cl2NO2 | CID 15553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mzCloud – Picolinic acid [mzcloud.org]
- 8. 2-Pyridinecarboxylic acid [webbook.nist.gov]
A Comparative Analysis of 4,5-Dichloropicolinic Acid and Its Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative analysis of 4,5-Dichloropicolinic acid and its various isomers. This document collates available data on their physicochemical properties, synthesis methodologies, and biological activities, with a focus on their role as synthetic auxins.
Physicochemical Properties
The substitution pattern of chlorine atoms on the picolinic acid ring significantly influences the physicochemical properties of the molecule, which in turn affects its biological activity, solubility, and membrane permeability. A summary of the available data is presented below.
| Property | This compound | 3,4-Dichloropicolinic Acid | 3,5-Dichloropicolinic Acid | 3,6-Dichloropicolinic Acid (Clopyralid) | 4,6-Dichloropicolinic Acid | 5,6-Dichloropicolinic Acid |
| Molecular Formula | C₆H₃Cl₂NO₂ | C₆H₃Cl₂NO₂ | C₆H₃Cl₂NO₂ | C₆H₃Cl₂NO₂ | C₆H₃Cl₂NO₂ | C₆H₃Cl₂NO₂ |
| Molecular Weight ( g/mol ) | 192.00 | 192.00 | 192.00 | 192.00 | 192.00 | 192.00 |
| Melting Point (°C) | 183-185 | Data Not Available | Data Not Available | 151-152[1] | 111-112[2] | Data Not Available |
| Boiling Point (°C) | Data Not Available | Data Not Available | Data Not Available | 323.7±37.0 at 760 mmHg[1] | 336.6 at 760 mmHg[2] | Data Not Available |
| LogP | Data Not Available | Data Not Available | Data Not Available | 1.30[1] | 2.08660[2] | Data Not Available |
| CAS Number | 73455-13-7 | 959578-03-1[3] | 219989 (CID)[4] | 1702-17-6[1] | 88912-25-8[2][5][6] | 41667-95-2 |
Synthesis of Dichloropicolinic Acid Isomers
The synthesis of dichloropicolinic acid isomers can be achieved through various chemical routes, often starting from commercially available chloropyridines or through the modification of other picolinic acid derivatives.
General Synthesis Workflow
A generalized workflow for the synthesis of dichloropicolinic acids is depicted below. The specific reagents and reaction conditions will vary depending on the desired isomer.
Caption: Generalized synthesis workflow for dichloropicolinic acid isomers.
Experimental Protocols
Synthesis of 3,6-Dichloropicolinic Acid (Clopyralid):
One documented method for the synthesis of 3,6-dichloropicolinic acid involves the reaction of 3,5,6-trichloro-4-hydrazinopicolinic acid with a basic reagent, followed by acidification.[7]
-
Materials: 3,5,6-trichloro-4-hydrazinopicolinic acid, sodium hydroxide, water, methylene chloride, concentrated hydrochloric acid, magnesium sulfate.
-
Procedure:
-
To a reaction flask, add 30 grams (0.11 mole) of 3,5,6-trichloro-4-hydrazinopicolinic acid and a solution of 4.5 grams (0.11 mole) of sodium hydroxide in 25 milliliters of water.[8]
-
Heat the mixture to reflux. While maintaining reflux, add an additional 4.5 grams of sodium hydroxide dissolved in 25 milliliters of water dropwise over 50 minutes.[8]
-
Continue heating at reflux for an additional 45 minutes, then cool the solution to room temperature.[8]
-
Mix the reaction mixture with 100 milliliters of methylene chloride and acidify with 35 milliliters of concentrated hydrochloric acid.[8]
-
Separate the two phases and extract the aqueous layer twice with methylene chloride.[8]
-
Combine the organic extracts, dry over magnesium sulfate, and evaporate the solvent to yield 3,6-dichloropicolinic acid.[8]
-
Synthesis of 4,6-Dichloropicolinic Acid:
A common method for the preparation of 4,6-dichloropicolinic acid is through the hydrolysis of its corresponding ester.[9]
-
Materials: 4,6-Dichloropicolinic acid methyl ester, sodium hydroxide, water, ethanol, dichloromethane, ethyl acetate, saturated brine solution, anhydrous sodium sulfate.
-
Procedure:
-
Stir a mixture of 4,6-dichloropicolinic acid methyl ester (0.5 g, 2.43 mmol) and sodium hydroxide (0.11 g, 2.67 mmol) in 1.1 ml of water and 11 ml of ethanol at 60°C for 1 hour.[9]
-
Distill off the ethanol from the reaction solution and wash the residue with dichloromethane.[9]
-
Acidify the aqueous layer with diluted hydrochloric acid and extract with ethyl acetate.[9]
-
Wash the organic phase with a saturated brine solution and dry over anhydrous sodium sulfate.[9]
-
Evaporation of the solvent yields the white solid product.[9]
-
Biological Activity: A Focus on Herbicidal Action
Many picolinic acid derivatives, including the dichlorinated isomers, exhibit biological activity as synthetic auxins.[10] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death in susceptible plant species, particularly broadleaf weeds.[11][12]
Mechanism of Action: The TIR1/AFB Signaling Pathway
The primary mechanism of action for auxin and auxinic herbicides involves their perception by a family of F-box proteins, including Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins.[11] This interaction initiates a signaling cascade that leads to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.
Caption: The TIR1/AFB signaling pathway for auxin and auxinic herbicides.
Comparative Biological Activity
| Isomer | Reported Biological Activity |
| This compound | Expected to have auxin-like herbicidal activity based on its structural similarity to other active compounds. |
| 3,4-Dichloropicolinic Acid | Expected to have auxin-like herbicidal activity. |
| 3,5-Dichloropicolinic Acid | Derivatives with 3,5-dichloro substitution have shown significant herbicidal activity.[13] |
| 3,6-Dichloropicolinic Acid (Clopyralid) | A well-established herbicide with auxin-like activity, particularly effective against broadleaf weeds.[1][14] It has been evaluated for teratogenic potential and showed no such effects in rats and rabbits.[15] |
| 4,6-Dichloropicolinic Acid | Expected to have auxin-like herbicidal activity. |
| 5,6-Dichloropicolinic Acid | Data on herbicidal activity is limited. |
Experimental Protocol for Auxin Activity Bioassay (Avena Coleoptile Curvature Test)
The Avena coleoptile curvature test is a classic bioassay to determine the biological activity of auxins and auxin-like substances.
-
Materials: Oat (Avena sativa) seeds, petri dishes, filter paper, solutions of dichloropicolinic acid isomers at various concentrations, lanolin paste, a light-proof box with a unilateral light source.
-
Procedure:
-
Germinate oat seeds in the dark for 2-3 days until the coleoptiles are approximately 2-3 cm long.
-
Decapitate the coleoptiles by removing the apical 2-3 mm to eliminate the natural source of auxin.
-
Prepare agar blocks containing the different concentrations of the test compounds (dichloropicolinic acid isomers).
-
Place the agar blocks asymmetrically on the cut surface of the decapitated coleoptiles.
-
Place the coleoptiles in a dark box with a single light source from one side.
-
After a set period (e.g., 90-120 minutes), measure the angle of curvature of the coleoptiles. The degree of curvature is proportional to the auxin activity of the compound.
-
Conclusion
This guide provides a comparative overview of this compound and its isomers, summarizing their known physicochemical properties, synthesis routes, and biological activities as synthetic auxin herbicides. While there are gaps in the publicly available data for a complete side-by-side comparison of all isomers under identical conditions, the information presented here offers a valuable resource for researchers in the field. Further structure-activity relationship studies are warranted to fully elucidate the impact of chlorine substitution patterns on the herbicidal efficacy and overall biological profile of these compounds. The provided experimental protocols serve as a foundation for such future investigations.
References
- 1. 3,6-Dichloropicolinic acid | CAS#:1702-17-6 | Chemsrc [chemsrc.com]
- 2. echemi.com [echemi.com]
- 3. 3,4-dichloropicolinic acid | CymitQuimica [cymitquimica.com]
- 4. 3,5-Dichloro-2-pyridinecarboxylic acid | C6H3Cl2NO2 | CID 219989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pi Chemicals System - PI-50621 4,6-dichloropicolinic acid (88912-25-8) [internal.pipharm.com]
- 6. molbase.com [molbase.com]
- 7. US4087431A - Preparation of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. 4,6-Dichloro-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. An investigation into the mode of action and selectivity of three 3,6-dichloropicolinic acid - IRep - Nottingham Trent University [irep.ntu.ac.uk]
- 15. Teratologic evaluation of 3,6-Dichloropicolinic acid in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 4,5-Dichloropicolinic Acid in Complex Matrices
The accurate quantification of 4,5-Dichloropicolinic acid, a pyridine carboxylic acid compound, in complex matrices such as soil, water, and biological tissues is critical for environmental monitoring, agricultural research, and drug development. Validating the analytical method is essential to ensure that the results are reliable, reproducible, and fit for their intended purpose.[1][2] This guide provides a comparative overview of two common chromatographic techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound, detailing their performance characteristics and experimental protocols.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][4]
Comparison of Analytical Methods
The choice between LC-MS/MS and GC-MS often depends on the required sensitivity, the complexity of the matrix, and the available instrumentation. LC-MS/MS is frequently preferred for its high sensitivity and specificity for polar compounds like organic acids, often requiring minimal sample derivatization.[5][6] GC-MS provides robust and reliable results but typically necessitates a derivatization step to improve the volatility of polar analytes.[5]
Table 1: Comparison of Typical Validation Parameters for LC-MS/MS and GC-MS
| Validation Parameter | LC-MS/MS | GC-MS (with Derivatization) |
| Linearity (r²) | > 0.99[7] | > 0.99 |
| Range | 0.5 - 100 µg/L | 10 - 500 µg/L |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/L | 1 - 5 µg/L |
| Limit of Quantitation (LOQ) | 0.5 - 2.0 µg/L[8] | 5 - 15 µg/L |
| Accuracy (% Recovery) | 85 - 110%[7] | 80 - 115% |
| Precision (% RSD) | < 15%[7] | < 20% |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are representative protocols for the analysis of this compound in a soil matrix.
Method 1: LC-MS/MS Analysis
This method is advantageous due to its direct analysis capabilities for polar acidic compounds.
1. Sample Preparation (QuEChERS-based Extraction)
-
Weighing: Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.[9]
-
Fortification (for validation): For accuracy and precision studies, spike the sample with a known concentration of this compound standard solution.
-
Extraction: Add 10 mL of acidified acetonitrile (e.g., with 1% acetic acid). Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate).
-
Shaking: Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Cleanup (d-SPE): Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup salts (e.g., 150 mg MgSO₄, 50 mg PSA).
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Final Solution: Transfer the final supernatant into an autosampler vial for LC-MS/MS analysis.[10]
2. Instrumental Analysis
-
Instrument: Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).[5]
-
Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Negative.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions specific to this compound.
Method 2: GC-MS Analysis
This method requires a derivatization step to make the analyte volatile.
1. Sample Preparation (Acidified Solvent Extraction and Derivatization)
-
Extraction: Extract 10 g of soil with 20 mL of an acidified methanol/water mixture using sonication for 20 minutes.[9]
-
Centrifugation: Centrifuge and collect the supernatant. Repeat the extraction twice.
-
pH Adjustment & Partitioning: Combine the extracts, dilute with water, and acidify to pH < 2 with phosphoric acid.[9] Partition the aqueous solution with dichloromethane (3 x 50 mL).
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate.
-
Evaporation: Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Derivatization: Add 2 mL of a derivatizing agent (e.g., BF₃/methanol or diazomethane) and heat at 60°C for 30 minutes to convert the carboxylic acid to its methyl ester.
-
Cleanup: After cooling, neutralize the solution and perform a final liquid-liquid extraction with hexane.
-
Final Solution: Concentrate the hexane layer to a final volume of 1 mL in an autosampler vial.
2. Instrumental Analysis
-
Instrument: Gas Chromatograph with a Mass Spectrometer detector.
-
Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient (e.g., start at 70°C, ramp to 280°C).
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Scan or Selected Ion Monitoring (SIM) mode targeting the characteristic ions of the derivatized this compound.
Method Validation Workflow
The validation process follows a structured sequence to ensure all performance characteristics of the method are thoroughly evaluated and documented.[3][11] This workflow ensures the analytical procedure is robust and fit for its intended purpose.
Caption: Workflow for analytical method validation, from protocol to final report.
References
- 1. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 2. Development and Validation of an Analytical Method for the Determination of Active Ingredient or Formulated Test Item in Matrix | ibacon GmbH [ibacon.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. pharmadevils.com [pharmadevils.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Estimation of the validation parameters for a fast analysis of herbicide residues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajol.info [ajol.info]
- 9. epa.gov [epa.gov]
- 10. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 11. pharmout.net [pharmout.net]
Unraveling the Picolinic Acid Landscape: A Comparative Look at 4,5-Dichloropicolinic Acid and Its Analogs
For researchers and professionals in drug development and agricultural science, the nuanced differences between chemical analogs can be pivotal. Picolinic acid derivatives, a class of pyridinecarboxylic acids, are well-established as potent synthetic auxins, primarily utilized as herbicides. While derivatives such as Clopyralid (3,6-Dichloropicolinic acid) and Picloram (4-amino-3,5,6-trichloropicolinic acid) are extensively studied and commercially significant, the specific advantages of 4,5-Dichloropicolinic acid remain less documented in publicly available scientific literature. This guide aims to provide a comparative overview based on the available information for this class of compounds, highlighting the general mechanisms and properties while noting the data gap for this compound.
The Auxin Mimicry Mechanism: A Shared Pathway
Picolinic acid derivatives exert their biological effects, most notably their herbicidal activity, by mimicking the natural plant hormone auxin (indole-3-acetic acid). This mimicry leads to a cascade of events within susceptible plants, ultimately causing uncontrolled growth and death. The central mechanism involves the binding of these synthetic auxins to specific receptor proteins, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and other related AUXIN SIGNALING F-BOX (AFB) proteins. This interaction triggers the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes that regulate cell division, elongation, and differentiation. The persistent and unregulated activation of these pathways by synthetic auxins disrupts normal plant development.
Comparative Overview of Picolinic Acid Derivatives
While specific data for this compound is scarce, a comparison of its well-studied isomers and parent compounds can provide valuable insights. The position of chlorine atoms on the picolinic acid ring is known to significantly influence the molecule's herbicidal efficacy, selectivity, and environmental persistence.
| Compound | Chemical Structure | Key Characteristics |
| This compound | 4,5-dichloro-2-pyridinecarboxylic acid | Limited publicly available data on herbicidal activity and specific advantages. |
| Clopyralid | 3,6-Dichloropicolinic acid | A selective herbicide effective against broadleaf weeds, particularly in the Asteraceae, Fabaceae, and Solanaceae families. It is known for its persistence in soil and compost.[1] |
| Picloram | 4-amino-3,5,6-trichloropicolinic acid | A highly potent and persistent herbicide with a broad spectrum of activity against woody plants and broadleaf weeds.[2] Its use is often restricted due to its long half-life and potential for leaching into groundwater. |
Experimental Protocols for Evaluating Herbicidal Activity
To ascertain the potential advantages of this compound, comparative studies employing standardized experimental protocols are necessary. Below are detailed methodologies for key experiments commonly used to evaluate the performance of picolinic acid-based herbicides.
Root Growth Inhibition Assay
This assay is a sensitive method to determine the phytotoxicity of a compound on a model plant like Arabidopsis thaliana.
Methodology:
-
Preparation of Test Solutions: Prepare a stock solution of this compound and other picolinic acid derivatives (e.g., Clopyralid, Picloram) in a suitable solvent (e.g., DMSO). Serially dilute the stock solutions with sterile water to obtain a range of test concentrations.
-
Plating: Prepare a growth medium (e.g., Murashige and Skoog medium) solidified with agar in petri dishes. Incorporate the test solutions into the medium at the desired final concentrations.
-
Seed Sterilization and Sowing: Surface-sterilize Arabidopsis thaliana seeds and place them on the surface of the agar plates.
-
Incubation: Seal the plates and incubate them vertically in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).
-
Data Collection and Analysis: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings. Calculate the half-maximal inhibitory concentration (IC₅₀) value for each compound, which represents the concentration required to inhibit root growth by 50% compared to a control group (without the test compound).
Post-emergence Herbicidal Efficacy Assay
This greenhouse or field-based assay evaluates the effectiveness of a herbicide on established plants.
Methodology:
-
Plant Cultivation: Grow various weed and crop species in pots containing a suitable soil mix in a greenhouse.
-
Herbicide Application: At a specific growth stage (e.g., 3-4 true leaves), apply the test compounds (this compound and comparators) as a foliar spray at different application rates. Include a control group sprayed only with the carrier solution.
-
Evaluation: At regular intervals after treatment (e.g., 7, 14, and 21 days), visually assess the percentage of weed control or crop injury. This is typically done on a scale of 0% (no effect) to 100% (complete plant death).
-
Biomass Measurement: At the end of the experiment, harvest the above-ground plant material, dry it in an oven, and weigh it to determine the dry biomass. This provides a quantitative measure of the herbicide's effect.
-
Data Analysis: Analyze the visual ratings and biomass data to determine the effective dose (ED) for a certain level of control (e.g., ED₅₀ or ED₉₀).
Conclusion and Future Directions
The current body of scientific literature does not provide a clear indication of the specific advantages of this compound over other picolinic acid derivatives. While the general mechanism of action as a synthetic auxin is understood for this class of compounds, the unique properties imparted by the 4,5-dichloro substitution pattern remain to be elucidated.
To fully understand the potential of this compound, further research is imperative. Comparative studies employing the standardized protocols outlined above would be instrumental in generating the necessary quantitative data. Such studies should focus on a broad range of weed and crop species to assess not only its efficacy but also its selectivity. Furthermore, investigations into its environmental fate, including soil persistence and mobility, would be crucial for a comprehensive evaluation. For researchers and drug development professionals, this compound represents an underexplored molecule within a well-established class of biologically active compounds, offering an opportunity for novel discoveries.
References
Comparative Biological Activity of Chlorinated Picolinic Acids: A Guide for Researchers
A deep dive into the herbicidal activity of chlorinated picolinic acids, this guide offers a comparative analysis of their biological effects, supported by quantitative data and detailed experimental methodologies. Intended for researchers, scientists, and professionals in drug and herbicide development, this document provides a comprehensive overview of the structure-activity relationships and mechanisms of action for this important class of synthetic auxins.
Chlorinated picolinic acids, a prominent class of synthetic auxin herbicides, have been pivotal in broadleaf weed management for decades. Their mechanism of action lies in mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and ultimately, plant death. This guide focuses on a comparative analysis of key chlorinated picolinic acids, including picloram, clopyralid, and aminopyralid, to elucidate their relative biological activities.
Quantitative Comparison of Herbicidal Efficacy
The herbicidal potency of chlorinated picolinic acids is commonly quantified by the effective dose required to cause a 50% reduction in plant growth (ED50). The following table summarizes the comparative herbicidal activity of aminopyralid and picloram on various plant species.
| Herbicide | Test Species | ED50 (g ae/ha) |
| Aminopyralid | Canola | 60.3[1] |
| Picloram | Canola | 227.7[1] |
| Aminopyralid | Squash | 21.1[1] |
| Picloram | Squash | 23.3[1] |
| Aminopyralid | Okra | 10.3[1] |
| Picloram | Okra | 17.3[1] |
g ae/ha: grams of acid equivalent per hectare
Molecular Target and Binding Affinity
The primary molecular target for picolinic acid herbicides is the F-box protein AUXIN-SIGNALING F-BOX 5 (AFB5), a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[2] The binding of these herbicides to the AFB5 co-receptor complex initiates a signaling cascade that leads to the degradation of transcriptional repressors, resulting in the overstimulation of auxin-responsive genes.
The binding affinity of these compounds to auxin receptors can be quantified by the equilibrium dissociation constant (K D ), where a lower value indicates a stronger binding affinity.
| Compound | Receptor | K D (μM) |
| Picloram | TIR1 | >100[3] |
| Picloram | AFB2 | 18.2[3] |
| Picloram | AFB5 | 1.3[3] |
In a competitive binding assay, the inhibitory constant (K i ) provides another measure of binding affinity. For the AFB5-IAA7 co-receptor complex, picloram exhibited a significantly higher affinity (lower K i ) compared to its binding to the TIR1-IAA7 complex.[4]
| Co-receptor Complex | Ligand | K i (nM) |
| TIR1-IAA7 | Picloram | 3900 ± 910[4] |
| AFB5-IAA7 | Picloram | 54.90 ± 3.84[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the biological activity of chlorinated picolinic acids.
Whole-Plant Herbicidal Efficacy Bioassay
This protocol outlines a dose-response whole-plant bioassay to determine the herbicidal efficacy (ED50) of chlorinated picolinic acids.
1. Plant Preparation:
-
Select sensitive broadleaf indicator species such as canola (Brassica napus), squash (Cucurbita pepo), or okra (Abelmoschus esculentus).[1]
-
Grow seedlings in pots containing a commercial potting mix in a greenhouse or controlled environment chamber.
-
Ensure uniform growth of seedlings to the 2-3 true leaf stage before herbicide application.
2. Herbicide Application:
-
Prepare stock solutions of the chlorinated picolinic acids (e.g., picloram, aminopyralid, clopyralid) in a suitable solvent.
-
Create a series of dilutions to establish a dose-response curve. A typical range would span from a concentration known to cause no effect to one that causes complete plant death.
-
Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage. Include a control group sprayed only with the solvent.
3. Data Collection and Analysis:
-
After a set period (e.g., 14 to 21 days), visually assess plant injury, including symptoms like epinasty (twisting of stems and leaves), leaf cupping, and stunting.
-
Harvest the above-ground biomass of each plant and determine the fresh or dry weight.
-
Calculate the percent growth reduction relative to the control group for each herbicide concentration.
-
Use a non-linear regression analysis (e.g., a four-parameter logistic model) to fit the dose-response data and determine the ED50 value for each herbicide.
In Vitro Auxin Receptor Binding Assay (Competitive Binding)
This protocol describes a competitive binding assay to determine the binding affinity (K i ) of chlorinated picolinic acids to the AFB5 auxin co-receptor.
1. Reagent Preparation:
-
Purify the AFB5-IAA7 co-receptor complex.
-
Prepare a radiolabeled auxin ligand (e.g., [ 3 H]IAA) of known high affinity for the receptor.
-
Prepare a series of concentrations of the unlabeled chlorinated picolinic acid (the competitor).
2. Assay Procedure:
-
Incubate a fixed concentration of the AFB5-IAA7 co-receptor complex with a fixed concentration of the radiolabeled auxin ligand in the presence of varying concentrations of the unlabeled chlorinated picolinic acid.
-
Allow the reaction to reach equilibrium.
-
Separate the bound from the free radioligand using a suitable method (e.g., filtration, centrifugation).
-
Quantify the amount of bound radioligand using liquid scintillation counting.
3. Data Analysis:
-
Plot the percentage of bound radioligand as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the K i value using the Cheng-Prusoff equation: K i = IC50 / (1 + [L]/K D ), where [L] is the concentration of the radiolabeled ligand and K D is its equilibrium dissociation constant.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of synthetic auxin herbicides and a typical experimental workflow for their evaluation.
Caption: Simplified signaling pathway of chlorinated picolinic acids.
References
- 1. cambridge.org [cambridge.org]
- 2. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of 4,5-Dichloropicolinic Acid Analogs in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of immunoassays developed for picolinic acid-based herbicides, which are structural analogs of 4,5-Dichloropicolinic acid. Due to a lack of publicly available cross-reactivity studies specifically involving this compound, this guide focuses on data from a key study on the closely related compound, picloram (4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid). The findings from this study offer valuable insights into the potential specificity of analytical methods for this class of compounds.
Comparative Analysis of Picloram Immunoassay Specificity
A foundational study in the development of immunoassays for picolinic acid herbicides evaluated the specificity of polyclonal antibodies raised against picloram. The study utilized a radioimmunoassay (RIA) to determine the extent to which structurally related herbicides could inhibit the binding of a radiolabeled picloram tracer to the antibodies.
The results indicated a high degree of specificity for the anti-picloram antisera. Notably, none of the tested related herbicides were able to achieve 50% inhibition of the radiolabeled picloram binding, even at high concentrations.[1] This suggests a low potential for cross-reactivity with other chlorinated picolinic acid derivatives and other common herbicides.
While a detailed quantitative table of cross-reactivity percentages was not provided in the original study, the qualitative results are summarized below.
Table 1: Summary of Cross-Reactivity Data for a Picloram Radioimmunoassay (RIA) [1]
| Compound Tested | Chemical Name | Cross-Reactivity |
| 2,4-D | (2,4-dichlorophenoxy)acetic acid | Less than 50% inhibition |
| 2,4,5-T | (2,4,5-trichlorophenoxy)acetic acid | Less than 50% inhibition |
| MCPA | (4-chloro-2-methylphenoxy)acetic acid | Less than 50% inhibition |
| Dichlorprop | (±)-2-(2,4-dichlorophenoxy)propanoic acid | Less than 50% inhibition |
Source: Hall, J. C., Deschamps, R. J. A., & Krieg, K. K. (1989). Immunoassays for the Detection of 2,4-D and Picloram in River Water and Urine. Journal of Agricultural and Food Chemistry, 37(4), 981–984.
Experimental Protocols
The following section details the methodologies employed in the development and execution of the radioimmunoassay (RIA) for picloram, as described in the reference study.[1]
Immunogen Preparation
-
Conjugation of Picloram to Bovine Serum Albumin (BSA):
-
Equimolar amounts of [¹⁴C]picloram, N-hydroxysuccinimide (NHS), and dicyclohexylcarbodiimide (DCC) were dissolved in dioxane.
-
The solution was allowed to stand at room temperature for approximately 18 hours.
-
After filtration to remove the precipitate, the filtrate was evaporated to dryness.
-
A solution of BSA in borate buffer (pH 9) was added to the residue and agitated gently for 1 hour at room temperature.
-
The resulting solution was dialyzed against deionized water and lyophilized.
-
The amount of picloram bound to BSA was estimated by measuring the ¹⁴C present in the product. Approximately 20 molecules of picloram were bound per BSA molecule.
-
Antibody Production
-
Immunization of Rabbits:
-
New Zealand white rabbits were injected subcutaneously with an emulsion of the picloram-BSA immunogen (0.5-1.0 mg) in phosphate-buffered saline (PBS) and an equal volume of Freund's complete adjuvant.
-
Booster injections with Freund's incomplete adjuvant were given at monthly intervals.
-
Rabbits were bled for antibody titer determinations 10 days after each boost.
-
Radioimmunoassay (RIA) Procedure
-
Radiolabel Preparation: A novel radiolabel consisting of [³H]glycine covalently linked to the picloram molecule was synthesized.
-
Assay Protocol:
-
To a test tube, add 100 µL of the appropriate standard or sample solution.
-
Add 100 µL of the radiolabeled picloram tracer.
-
Add 100 µL of the anti-picloram antiserum (diluted to bind approximately 50% of the tracer in the absence of unlabeled picloram).
-
Vortex and incubate for a predetermined time.
-
Separate the antibody-bound and free radiolabel using a suitable method (e.g., precipitation with ammonium sulfate followed by centrifugation).
-
Measure the radioactivity in the bound or free fraction using a liquid scintillation counter.
-
Construct a standard curve by plotting the percentage of tracer bound versus the logarithm of the standard concentration.
-
Determine the concentration of picloram in the samples by interpolating from the standard curve.
-
Visualizing the Immunoassay Workflow
The following diagram illustrates the general workflow of the competitive radioimmunoassay used to assess the cross-reactivity of the picloram antibody.
Caption: Workflow of the competitive radioimmunoassay for picloram.
Conclusion
The available data, derived from studies on the structural analog picloram, strongly suggest that antibodies generated against picolinic acid herbicides can exhibit high specificity with minimal cross-reactivity to other related compounds. This is a critical consideration for the development of reliable and accurate immunoassays for the detection and quantification of compounds like this compound. The detailed experimental protocols provided serve as a valuable resource for researchers aiming to develop and validate similar analytical methods. Further studies focusing specifically on this compound are warranted to confirm these findings and to establish a comprehensive cross-reactivity profile for this particular molecule.
References
Spectroscopic Scrutiny: A Comparative Analysis of 4,5-Dichloropicolinic Acid and Its Synthetic Precursors
A detailed spectroscopic comparison of 4,5-Dichloropicolinic acid with its precursors, 3,4,5,6-tetrachloropicolinic acid and 4,5,6-trichloropicolinic acid, provides valuable insights for researchers, scientists, and drug development professionals. This guide outlines the synthetic progression and offers a comparative analysis of their characteristic spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The synthesis of this compound can be achieved through a stepwise selective dechlorination of 3,4,5,6-tetrachloropicolinic acid. The process involves an initial selective dechlorination to yield 4,5,6-trichloropicolinic acid, which is then further dechlorinated to the final product. This synthetic relationship is a key aspect in understanding the spectroscopic differences between these compounds.
Synthetic Pathway Overview
The logical relationship between the compounds is illustrated in the following diagram:
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3,4,5,6-Tetrachloropicolinic Acid | ~8.21[1] | s | 1H | Aromatic H |
| 4,5,6-Trichloropicolinic Acid | ~8.10 | s | 1H | Aromatic H |
| This compound | ~8.3 (d), ~7.9 (d) | d, d | 1H, 1H | Aromatic H |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| 3,4,5,6-Tetrachloropicolinic Acid | ~163.4 (C=O), ~148.9, ~146.5, ~144.4, ~131.6, ~125.7 (Aromatic C)[1] |
| 4,5,6-Trichloropicolinic Acid | ~164 (C=O), ~150, ~147, ~145, ~133, ~128 (Aromatic C) |
| This compound | ~165 (C=O), ~151, ~148, ~143, ~135, ~130 (Aromatic C) |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | 3,4,5,6-Tetrachloropicolinic Acid | 4,5,6-Trichloropicolinic Acid | This compound |
| O-H (Carboxylic Acid) | 3400-2400 (broad) | 3400-2400 (broad) | 3400-2400 (broad) |
| C=O (Carboxylic Acid) | ~1710 | ~1715 | ~1720 |
| C=C, C=N (Aromatic) | ~1600-1400 | ~1600-1400 | ~1600-1400 |
| C-Cl | ~800-600 | ~800-600 | ~800-600 |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| 3,4,5,6-Tetrachloropicolinic Acid | 261, 263, 265, 267 | 215, 217, 180, 153[2] |
| 4,5,6-Trichloropicolinic Acid | 225, 227, 229 | 180, 182, 145 |
| This compound | 191, 193 | 146, 111 |
Experimental Protocols
A general overview of the experimental protocols for the spectroscopic analyses is provided below.
Synthesis of this compound
The synthesis involves a two-step selective dechlorination process starting from 3,4,5,6-tetrachloropicolinic acid.
Step 1: Synthesis of 4,5,6-Trichloropicolinic Acid
A common method for the selective dechlorination of 3,4,5,6-tetrachloropicolinic acid is through catalytic hydrogenation or using a reducing agent like zinc powder in the presence of a nickel catalyst.[3] The reaction conditions are optimized to favor the removal of the chlorine atom at the 3-position.
Step 2: Synthesis of this compound
Further selective dechlorination of 4,5,6-trichloropicolinic acid to this compound can be achieved by catalytic hydrogenation under controlled conditions, often using a palladium catalyst. The reaction time and temperature are critical to prevent over-reduction.
The workflow for the synthesis and analysis is depicted below:
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.
IR Spectroscopy
Infrared spectra are obtained using an FTIR spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. The spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are acquired using a mass spectrometer with an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). The data provides information on the molecular weight and fragmentation pattern of the compounds.
References
Navigating the Synthesis of 4,5-Dichloropicolinic Acid: A Comparative Guide to Synthetic Strategies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 4,5-Dichloropicolinic acid, a halogenated pyridine derivative, represents a valuable building block in the synthesis of various biologically active molecules. This guide provides a comparative analysis of potential synthetic routes to this target compound, focusing on performance metrics and detailed methodologies. Due to the limited availability of direct comparative studies for this specific isomer, this guide draws upon established methods for the synthesis of related dichlorinated and trichlorinated picolinic acids, primarily focusing on selective dechlorination strategies.
The most promising approaches for the synthesis of this compound involve the selective removal of chlorine atoms from a more halogenated precursor, such as 3,4,5,6-tetrachloropicolinic acid. Two principal strategies emerge from the literature for achieving such selective dechlorinations: catalytic reductive dechlorination and electrochemical reduction.
Performance Comparison of Synthetic Routes
| Route | Key Transformation | Reagents/Catalyst | Solvent | Yield | Purity | Reaction Time | Temperature (°C) |
| Route 1: Catalytic Reductive Dechlorination (Hypothetical) | Selective dechlorination of 3,4,5,6-tetrachloropicolinic acid | Zinc (Zn) powder, Nickel(II) chloride (NiCl₂), Bidentate ligand (e.g., 2,2'-bipyridine) | Polar aprotic (e.g., DMF) | Not Reported | Not Reported | Not Reported | Ambient |
| Route 2: Electrochemical Reduction (Hypothetical) | Selective electrochemical dechlorination of 3,4,5,6-tetrachloropicolinic acid | Palladium-modified cathode | Aqueous solution | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The performance data for the direct synthesis of this compound is not explicitly available in the reviewed literature. The data presented is based on analogous reactions for related isomers and represents a starting point for experimental design.
Detailed Experimental Protocols
Route 1: Catalytic Reductive Dechlorination (Adapted from the synthesis of 4,5,6-trichloropicolinic acid)
This protocol is adapted from a patented procedure for the selective dechlorination of 3,4,5,6-tetrachloropicolinic acid to its trichloro-derivative and would require optimization to achieve the desired 4,5-dichloro isomer.[1]
Materials:
-
3,4,5,6-tetrachloropicolinic acid
-
Zinc powder
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
2,2'-bipyridine
-
N,N-Dimethylformamide (DMF)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
In a reaction vessel purged with nitrogen, a mixture of Nickel(II) chloride hexahydrate and 2,2'-bipyridine is dissolved in a 9:1 mixture of DMF and water. The mixture is stirred until a homogeneous solution is formed.
-
Zinc powder is added to the solution, followed by the addition of solid 3,4,5,6-tetrachloropicolinic acid.
-
The reaction mixture is stirred at ambient temperature. The progress of the reaction should be monitored by a suitable analytical technique (e.g., HPLC or GC-MS) to determine the optimal reaction time for the formation of this compound.
-
Upon completion, the reaction mixture is filtered to remove solid residues.
-
The filtrate is acidified with concentrated HCl to precipitate the product.
-
The crude product can be extracted with a suitable organic solvent like diethyl ether.
-
The organic extracts are combined, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the product.
-
Further purification may be achieved by recrystallization or column chromatography.
Route 2: Electrochemical Reduction (Conceptual Protocol)
This conceptual protocol is based on literature describing the electrochemical dechlorination of other chloropicolinic acids.[2] The selectivity for the 4,5-dichloro isomer would be highly dependent on the electrode material, applied potential, and other reaction conditions.
Materials:
-
3,4,5,6-tetrachloropicolinic acid
-
Supporting electrolyte (e.g., sodium sulfate)
-
Palladium-modified cathode (e.g., Pd on carbon felt or nickel foam)
-
Inert anode (e.g., platinum or graphite)
-
Aqueous solvent
Procedure:
-
An electrochemical cell is set up with a palladium-modified cathode and an inert anode in separate compartments (or in an undivided cell, depending on the specific setup).
-
The electrolyte solution is prepared by dissolving 3,4,5,6-tetrachloropicolinic acid and a supporting electrolyte in water.
-
The electrolysis is carried out at a controlled potential. The potential will need to be carefully optimized to favor the selective removal of the chlorine atoms at the 3- and 6-positions.
-
The reaction progress is monitored by sampling the electrolyte and analyzing the composition using techniques like HPLC.
-
After the desired conversion is achieved, the product is isolated from the electrolyte solution. This may involve acidification to precipitate the carboxylic acid, followed by filtration and washing.
-
Purification of the product can be performed by recrystallization.
Synthetic Pathway Visualization
The following diagram illustrates the logical relationship of the proposed synthetic routes starting from a common precursor.
Caption: Proposed synthetic pathways to this compound.
References
A Comparative Guide to the Inter-Laboratory Validation of 4,5-Dichloropicolinic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies relevant to the quantification of 4,5-Dichloropicolinic acid. In the absence of direct inter-laboratory validation studies for this specific analyte, this document presents a virtual inter-laboratory comparison by summarizing single-laboratory validation data for structurally similar and closely related chlorinated picolinic acid herbicides, such as aminopyralid and clopyralid. The performance characteristics of these methods, primarily employing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offer valuable insights into the expected analytical performance for this compound analysis.
The data presented herein is collated from various independent studies to offer a comprehensive performance benchmark, covering critical validation parameters such as Limit of Detection (LOD), Limit of Quantification (LOQ), accuracy (recovery), and precision (repeatability). This guide is intended to assist researchers and analytical scientists in the selection and development of robust analytical methods for picolinic acid derivatives.
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the quantification of chlorinated picolinic acid herbicides in different matrices. These single-laboratory validation results serve as a basis for a comparative assessment.
Table 1: Performance Characteristics of LC-MS/MS Methods for Picolinic Acid Herbicide Quantification in Food and Environmental Matrices
| Analyte(s) | Matrix | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | Precision (RSDr %) | Reference |
| Aminopyralid, Clopyralid, Picloram | Vegetables & Fruits | <0.010 | ≤0.036 | 66.5 - 109.4 | 1.1 - 19.7 | [1] |
| Aminopyralid | Straw | - | 0.010 | 71 | 13 | |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Soil & Water | 0.00045 (µg/mL) | 0.002 (µg/mL) | 80 - 100 | - | [2] |
| 2,4-D Acid | Soil & Sediment | 0.00057 | 0.0019 | - | - |
Table 2: Performance of an HPLC-UV Method for Picolinic Acid Herbicides in Compost and Water
| Analyte(s) | Matrix | Recovery (%) | Repeatability (RSD %) | Reference |
| Aminopyralid, Clopyralid, Picloram | Compost | >80 | <15 | |
| Aminopyralid, Clopyralid, Picloram | Water | >80 | <15 |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are summaries of the experimental protocols from the cited studies.
Method 1: LC-MS/MS for Aminopyralid, Clopyralid, and Picloram in Vegetables and Fruits
-
Sample Preparation:
-
Homogenize 10 g of the sample with 10 mL of 1% formic acid in acetonitrile.
-
Centrifuge the mixture.
-
The supernatant is used directly for analysis without further cleanup.[1]
-
-
Chromatographic Conditions:
-
Instrument: Ultra-performance liquid chromatography coupled with a tandem mass spectrometer.
-
Analysis Time: 3.0 minutes.[1]
-
Method 2: LC-MS/MS for Aminopyralid in Straw
-
Sample Preparation (Salting-Out Assisted Liquid-Liquid Extraction - SALLE):
-
Extraction with acidified acetonitrile and water partitioning.
-
Final dissolution in methanol with 1% formic acid prior to analysis.
-
-
Chromatographic Conditions:
-
Instrument: Liquid chromatography with tandem mass spectrometry.
-
Analysis Time: 3 minutes.
-
Method 3: HPLC for 2,4-Dichlorophenoxyacetic acid (2,4-D) in Soil and Water
-
Sample Preparation:
-
Soil: Soxhlet extraction with methanol for 4 hours.
-
Water: Acidification to pH 1 with HCl, followed by liquid-liquid extraction with ethyl acetate.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography with UV detection.
-
Method 4: HPLC-UV for Aminopyralid, Clopyralid, and Picloram in Compost and Water
-
Sample Preparation:
-
Compost: Shake 5 g of compost with 100 mL of water for 60 minutes. Centrifuge and filter the supernatant.
-
Water: Use the water sample directly.
-
Solid Phase Extraction (SPE) Cleanup:
-
Equilibrate an AFFINIMIP® SPE Picolinic Herbicides cartridge with acetonitrile and water.
-
Load the sample extract.
-
Wash with water and acetonitrile.
-
Elute with 98:2 ethyl acetate/trifluoroacetic acid.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
Visualizing the Workflow
The following diagrams illustrate the general workflows for the analytical validation process and a typical sample preparation and analysis procedure for picolinic acid herbicides.
Caption: General workflow for an inter-laboratory validation study.
Caption: A typical workflow for sample preparation and analysis.
References
Benchmarking 4,5-Dichloropicolinic Acid: A Comparative Guide to Commercially Available Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4,5-Dichloropicolinic acid with its commercially available analogues, Clopyralid (3,6-Dichloropicolinic acid) and Picloram (4-amino-3,5,6-trichloropicolinic acid). The primary focus of this comparison is on their herbicidal activity, a key application for this class of compounds, with a secondary look at their potential antimicrobial properties. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for the key assays.
Executive Summary
This compound and its analogues are chlorinated derivatives of picolinic acid, a class of compounds known for their biological activities. The primary mechanism of action for their herbicidal effects is the mimicry of the plant hormone auxin, leading to uncontrolled growth and subsequent plant death. While structurally similar, variations in the position and number of chlorine and other substituents on the pyridine ring can significantly impact their efficacy and selectivity. This guide aims to provide a data-driven comparison to aid researchers in selecting the appropriate compound for their specific applications.
Herbicidal Activity: A Quantitative Comparison
The herbicidal efficacy of these compounds is typically evaluated by determining the half-maximal inhibitory concentration (IC50) required to inhibit plant growth. Arabidopsis thaliana, a model organism in plant biology, is commonly used for these assays. The following table summarizes the available IC50 data for the inhibition of Arabidopsis thaliana root growth.
| Compound | Chemical Structure | IC50 (µM) for Arabidopsis thaliana Root Growth Inhibition | Reference |
| This compound | 4,5-dichloro-2-pyridinecarboxylic acid | Data Not Available | - |
| Clopyralid (3,6-Dichloropicolinic acid) | 3,6-dichloro-2-pyridinecarboxylic acid | ~27 times less effective than compound c5* | [1] |
| Picloram | 4-amino-3,5,6-trichloropicolinic acid | ~62 times less effective than compound V-2** | [2] |
Note: A direct IC50 value for Clopyralid was not found in the search results. The provided information indicates its relative potency compared to a newly synthesized derivative[1]. *Note: Similarly, a direct IC50 value for Picloram was not available in a direct comparison. This data point reflects its efficacy relative to another novel compound[2]. The binding affinity of Picloram to the auxin receptor AFB5 has been reported with a KD of 1.3 µM[3].
Data Interpretation: Due to the lack of directly comparable IC50 values for this compound and its analogues from a single study, a definitive ranking of their herbicidal potency is challenging. However, the available information on Clopyralid and Picloram from studies on related derivatives suggests they are effective herbicides. Further experimental investigation is required to directly benchmark this compound against these established commercial analogues.
Antimicrobial Activity: A Qualitative Overview
Picolinic acid and its derivatives have been reported to possess antimicrobial properties[4][5]. This activity is often attributed to their ability to chelate metal ions essential for microbial growth. The following table provides a summary of the available information on the antimicrobial activity of the compounds, typically measured by the Minimum Inhibitory Concentration (MIC).
| Compound | Target Organisms | MIC (µg/mL) | Reference |
| This compound | Data Not Available | Data Not Available | - |
| Clopyralid | Bacteria and Fungi | Reported to have broad-spectrum antibacterial properties | [6] |
| Picloram | Streptococcus pyogenes, Bacillus thuringiensis | Showed selective antimicrobial activity | [7] |
Mechanism of Action: The Auxin Signaling Pathway
The primary mode of action for the herbicidal activity of this compound and its analogues is the disruption of the auxin signaling pathway in plants. These synthetic auxins bind to the TIR1/AFB family of auxin receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent uncontrolled expression of auxin-responsive genes. This ultimately results in abnormal plant growth and death.
Figure 1: Simplified diagram of the auxin signaling pathway disrupted by synthetic auxins.
Experimental Protocols
Herbicidal Activity: Arabidopsis thaliana Root Growth Inhibition Assay
This protocol details the method for determining the IC50 value of a compound based on the inhibition of Arabidopsis thaliana root growth.
1. Plant Material and Growth Conditions:
-
Use Arabidopsis thaliana (e.g., ecotype Columbia-0) seeds.
-
Surface sterilize seeds with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse five times with sterile distilled water.
-
Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.
-
Sow the seeds on square Petri plates containing Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar.
2. Herbicide Treatment:
-
Prepare stock solutions of this compound, Clopyralid, and Picloram in a suitable solvent (e.g., DMSO).
-
Add the test compounds to the molten MS medium at various concentrations (e.g., a serial dilution from 0.01 µM to 100 µM). Ensure the final solvent concentration is consistent across all plates and does not exceed a level that affects plant growth (typically <0.1%).
-
Pour the medium into the Petri plates and allow it to solidify.
3. Growth and Measurement:
-
Place the plates vertically in a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark photoperiod).
-
After a set period of growth (e.g., 7-10 days), photograph the plates.
-
Measure the primary root length of at least 15-20 seedlings per treatment using image analysis software (e.g., ImageJ).
4. Data Analysis:
-
Calculate the percentage of root growth inhibition for each concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Figure 2: Workflow for the Arabidopsis thaliana root growth inhibition assay.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of a compound against a specific bacterial strain.
1. Inoculum Preparation:
-
Culture the desired bacterial strain (e.g., Escherichia coli, Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
Dilute the overnight culture to achieve a standardized inoculum density, typically 5 x 10^5 colony-forming units (CFU)/mL.
2. Compound Dilution:
-
Prepare a stock solution of the test compound in an appropriate solvent.
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the broth medium. The final volume in each well should be 100 µL.
3. Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of 2.5 x 10^5 CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubate the plate at 37°C for 18-24 hours.
4. MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader to determine the inhibition of growth.
Figure 3: Workflow for the broth microdilution MIC assay.
Conclusion
This guide provides a comparative framework for evaluating this compound against its commercially available analogues, Clopyralid and Picloram. While all three compounds are expected to exhibit herbicidal activity through the disruption of the auxin signaling pathway, a direct quantitative comparison of their potency is currently limited by the lack of head-to-head experimental data. Similarly, their potential as antimicrobial agents requires further investigation. The provided experimental protocols offer a standardized approach for researchers to generate the necessary data for a conclusive benchmark. Future studies directly comparing the IC50 and MIC values of these compounds are crucial for a definitive assessment of their relative performance.
References
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity of picolinic acid against extracellular and intracellular Mycobacterium avium complex and its combined activity with clarithromycin, rifampicin and fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effects of Picloram and Clopyralid on Ocimum Basilicum (Basil)—A Study of the Uptake, Distribution and Translocation of Synthetic Auxins from Soil to Plant [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 4,5-Dichloropicolinic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4,5-Dichloropicolinic acid, a chlorinated pyridine carboxylic acid. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and to comply with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the hazardous nature of analogous chlorinated pyridine compounds, this substance should be treated as hazardous waste.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to prevent the inhalation of dust or vapors.[1]
-
-
In Case of Spills:
-
Absorb spills with an inert material such as sand or vermiculite.
-
Collect the absorbed material into a designated, sealed container for hazardous waste.
-
Do not allow the chemical to enter drains or waterways.
-
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
This compound is classified as a halogenated organic acid .
-
This waste stream must be kept separate from non-halogenated organic waste, inorganic waste, and bases. Do not mix with incompatible materials such as strong oxidizing agents.[4]
-
-
Container Selection and Labeling:
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable. The container must be in good condition, free from cracks or leaks.[5]
-
Labeling: Proper labeling is mandatory before any waste is added to the container. The label must include:
-
The words "Hazardous Waste ".[5]
-
The full chemical name: "This compound " (no abbreviations or chemical formulas).
-
A clear indication of the hazards (e.g., "Corrosive," "Toxic").
-
For mixtures, list all constituents and their approximate percentages.
-
-
-
Accumulation and Storage:
-
Store the waste container in a designated and clearly identified satellite accumulation area (SAA) within the laboratory.
-
The container must be kept closed at all times except when adding waste.
-
Ensure that the storage area is away from incompatible materials.
-
-
Final Disposal:
-
The primary and recommended method for the disposal of chlorinated organic compounds is incineration at a licensed hazardous waste disposal facility. This process breaks down the compound into less harmful substances.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to transport or dispose of the waste independently.
-
Key Disposal Parameters
The following table summarizes the crucial parameters for the safe handling and disposal of this compound.
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Acid | Proper segregation prevents dangerous chemical reactions and ensures correct disposal pathway. |
| Primary Hazard | Corrosive, Potentially Toxic | Requires handling with appropriate PPE to avoid skin and eye contact, and inhalation. |
| Incompatible Materials | Strong Bases, Strong Oxidizing Agents | Mixing can lead to vigorous and potentially dangerous reactions.[4] |
| Recommended Container | Chemically resistant (e.g., Polyethylene, Glass) with a secure lid | Prevents leaks and ensures safe containment of the hazardous waste.[5] |
| Labeling Requirements | "Hazardous Waste," Full Chemical Name, Hazard Identification | Complies with regulations and ensures safe handling by waste management personnel.[5] |
| Disposal Method | Incineration by a licensed hazardous waste facility | Ensures the complete destruction of the hazardous compound in an environmentally sound manner. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most accurate and detailed information.
References
Personal protective equipment for handling 4,5-Dichloropicolinic acid
Essential Safety and Handling Guide for 4,5-Dichloropicolinic Acid
This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
Chemical Profile and Hazards:
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to mitigate the risks associated with handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Usage Guidelines |
| Hand Protection | Chemical-resistant gloves | Wear standard chemical-resistant gloves. Gloves should be discarded and replaced if there is any sign of degradation or chemical breakthrough. Handle with gloves that have been inspected prior to use and practice proper glove removal technique to avoid skin contact.[4][5] |
| Eye and Face Protection | Safety goggles and/or face shield | Wear tight-sealing safety goggles.[1] For operations with a higher risk of splashes, a face shield should be worn in addition to goggles.[4] |
| Skin and Body Protection | Laboratory coat and additional protective clothing | A standard laboratory coat should be worn. For larger quantities or when there is a significant risk of exposure, wear impervious clothing.[5] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse. |
| Respiratory Protection | Respirator (if necessary) | Use in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[4][6] If dust or aerosols are generated and ventilation is inadequate, use a suitable particulate respirator.[1] |
Operational Plan and Disposal
A systematic approach to handling and disposal is crucial for safety and environmental protection.
Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[6] Read the Safety Data Sheet thoroughly.
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area.[2][4] An effective exhaust ventilation system, such as a chemical fume hood, is recommended to maintain air concentrations below occupational exposure standards.[4]
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[2][3] Do not breathe dust or aerosols.[4] Avoid formation of dust.[5] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[1][2][3][4]
-
Storage: Store in a tightly closed, suitable labeled container in a cool, dry, and well-ventilated place.[1][2][3][4] Keep away from strong bases and oxidizing agents.[1][4]
Spill Management:
-
Evacuation and Ventilation: In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[5]
-
Containment: Wear appropriate PPE. Use personal protective equipment.[5] Sweep or vacuum up the spilled material and place it into a suitable, labeled disposal container.[6] Avoid generating dust.[6]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan:
-
Waste Characterization: this compound and any contaminated materials should be considered hazardous waste.
-
Containerization: Dispose of contents and container to an approved waste disposal plant.[2][7] Ensure waste containers are properly labeled with the contents.
-
Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.[8] Do not pour waste down the drain or dispose of it in regular trash.[9]
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[4] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing and wash it before reuse.[4] If skin irritation occurs, get medical advice.[3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting.[4] Call a poison center or doctor if you feel unwell. |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[2] |
Workflow for Safe Handling of this compound
References
- 1. fishersci.com [fishersci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.pim.ecolab.com [assets.pim.ecolab.com]
- 5. 4,6-Dichloropicolinic acid | 88912-25-8-Molbase [molbase.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Disposal of Pesticides [npic.orst.edu]
- 9. Pesticide Disposal - Here are some tips to help manage and dispose of pesticides safely [ipm.missouri.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
